molecular formula C8H8ClNO B1429470 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride CAS No. 1220039-95-1

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Cat. No.: B1429470
CAS No.: 1220039-95-1
M. Wt: 169.61 g/mol
InChI Key: NYBSYLDISLPAJA-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydrocyclopenta[b]pyridin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO.ClH/c10-8-4-3-7-6(8)2-1-5-9-7;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBSYLDISLPAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856417
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one--hydrogen chloride (1/1)
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-95-1
Record name 5H-Cyclopenta[b]pyridin-5-one, 6,7-dihydro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one--hydrogen chloride (1/1)
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Record name 5H,6H,7H-cyclopenta[b]pyridin-5-one hydrochloride
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Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. This molecule is a heterocyclic ketone with a fused pyridine and cyclopentanone ring system, a structural motif of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research and development workflow, and a multi-technique spectroscopic approach provides the highest degree of confidence.

This document serves as a practical guide for researchers, scientists, and drug development professionals. We will move beyond a simple presentation of data, focusing instead on the causal relationships between the molecular structure and its spectral output. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing not only the data but also the rationale behind the experimental setup and interpretation. This guide is designed to be a self-validating system, providing you with the tools to both acquire and confidently interpret high-quality data for this compound.

Molecular Structure and Spectroscopic Assignments

The first step in any analysis is a clear understanding of the target structure. The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom in the pyridine ring. This has profound and predictable effects on the molecule's electronic environment, which are directly observable in its spectral data.

Below is the structure of the protonated cation, with atoms systematically numbered for unambiguous assignment in the subsequent NMR analysis.

Caption: Structure of the protonated title compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation. For a hydrochloride salt, which is highly polar, the choice of solvent is critical. While data for the free base is often acquired in chloroform-d (CDCl₃)[1], the hydrochloride salt exhibits poor solubility in this solvent. A more appropriate choice is a polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or a polar, protic solvent like deuterium oxide (D₂O). DMSO-d₆ is often preferred as it allows for the observation of the acidic N-H proton.

¹H NMR Spectroscopy

Causality in Chemical Shifts: The protonation of the pyridine nitrogen induces a strong deshielding effect on the aromatic protons (H2, H3, H4) due to the introduction of a positive charge and increased inductive withdrawal. Consequently, their chemical shifts are expected to move significantly downfield compared to the free base. The aliphatic protons on C6 and C7 will be less affected but may experience minor shifts.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Assignment Rationale for Assignment
~9.0 - 9.2 d H2 Most deshielded aromatic proton, ortho to the electron-withdrawing N⁺-H group.
~8.6 - 8.8 d H4 Aromatic proton ortho to the electron-withdrawing carbonyl group and para to N⁺-H.
~7.8 - 8.0 dd H3 Aromatic proton coupled to both H2 and H4.
~3.4 - 3.6 t H7 Aliphatic protons adjacent to the aromatic ring.

| ~3.0 - 3.2 | t | H6 | Aliphatic protons adjacent to the carbonyl group, deshielded. |

¹³C NMR Spectroscopy

The same electronic effects observed in the ¹H NMR spectrum influence the ¹³C chemical shifts. Carbons within the pyridine ring (C2, C3, C4, C4a, C7a) will be shifted downfield upon protonation. The carbonyl carbon (C5) is a key diagnostic signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale for Assignment
~204 C5 Typical chemical shift for a five-membered ring ketone conjugated to an aromatic system.[1]
~172 C7a Quaternary carbon at the fusion of the two rings, adjacent to N⁺-H.
~154 C2 Aromatic carbon adjacent to N⁺-H, highly deshielded.
~145 C4 Aromatic carbon deshielded by proximity to C5=O and N⁺-H.
~132 C4a Quaternary carbon at the fusion of the two rings.
~125 C3 Aromatic CH carbon.
~35 C6 Aliphatic carbon alpha to the carbonyl group.

| ~28 | C7 | Aliphatic carbon alpha to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The transition from the free base to the hydrochloride salt introduces distinct changes.

Key Diagnostic Peaks (ATR-IR)

Frequency (cm⁻¹) Functional Group Significance and Interpretation
~3100 - 2800 N⁺-H Stretch Broad absorption characteristic of a pyridinium salt. This peak is absent in the free base.
~1700 - 1720 C=O Stretch Strong, sharp peak. The frequency is typical for an α,β-unsaturated five-membered ring ketone. Conjugation lowers the frequency from a standard ketone (~1750 cm⁻¹).
~1600, ~1540 C=C / C=N Stretch Absorptions from the pyridinium ring vibrations.

| ~2950 | C-H Stretch | Aliphatic C-H stretching from the cyclopentanone ring. |

Mass Spectrometry (MS)

For this compound, Electrospray Ionization (ESI) is the preferred method due to the polar and pre-ionized nature of the hydrochloride salt. The analysis will be conducted in positive ion mode. The resulting spectrum will show the mass of the protonated free base (the cation), not the entire salt.

  • Molecular Formula (Cation): C₈H₈NO⁺

  • Exact Mass (Cation): 134.0606 m/z[1]

The spectrum is expected to be dominated by the molecular ion peak [M+H]⁺ at m/z ≈ 134.1. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1]

Proposed Fragmentation Pathway

Understanding the fragmentation pattern provides further structural confirmation. A logical pathway initiated by the loss of carbon monoxide (CO), a common fragmentation for ketones, is depicted below.

Fig. 2: Proposed ESI-MS Fragmentation Pathway mol [C₈H₈NO]⁺ m/z = 134.1 frag1 [C₇H₈N]⁺ m/z = 106.1 mol->frag1 - CO (28 Da)

Caption: Loss of neutral CO from the molecular ion.

Experimental Protocols: A Self-Validating Workflow

Adherence to rigorous protocols is essential for generating trustworthy and reproducible data.

Workflow Overview

Fig. 3: Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh ~10 mg of sample solv Dissolve in 0.7 mL DMSO-d₆ prep->solv vortex Vortex to homogenize solv->vortex nmr Acquire ¹H, ¹³C, COSY, HSQC NMR vortex->nmr ir Acquire ATR-IR Spectrum vortex->ir ms Acquire ESI-MS Spectrum vortex->ms proc Process spectra (Phase/Baseline Correction) nmr->proc ir->proc ms->proc assign Assign signals proc->assign report Generate final report assign->report

Caption: A validated workflow from sample preparation to final report.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d₆ containing an internal standard (e.g., 0.03% TMS).

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the clear solution to a 5 mm NMR tube.

  • Acquisition:

    • Load the sample into a >400 MHz spectrometer.

    • Perform instrument tuning, shimming, and locking on the deuterium signal of the solvent.

    • Acquire a standard ¹H spectrum (16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (>1024 scans).

  • Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

ATR-IR Spectroscopy Protocol
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂).

  • Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm⁻¹.

  • Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

ESI-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid to maintain an acidic environment and promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (capillary voltage, cone voltage) to maximize the signal of the molecular ion and control fragmentation.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The key identifiers are the downfield-shifted aromatic protons in ¹H NMR, the characteristic ketone and pyridinium signals in ¹³C NMR and IR, and the accurate mass confirmation of the molecular cation by ESI-MS. By understanding the causal links between the molecule's structure—specifically the effects of nitrogen protonation—and the resulting spectral data, researchers can achieve unambiguous structural confirmation with the highest degree of scientific integrity.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, bicyclic core, composed of a pyridine ring fused to a cyclopentanone ring, provides a defined three-dimensional structure for designing novel compounds. The hydrochloride salt form enhances its handling and formulation properties, particularly its aqueous solubility, making it a versatile intermediate for drug development professionals.

This technical guide offers a comprehensive overview of the core physical and chemical properties of this compound. We will delve into its structural and analytical characteristics, synthetic pathways, reactivity, and safe handling protocols. The insights provided are grounded in established scientific literature and are designed to equip researchers and scientists with the practical and theoretical knowledge necessary for its effective application.

Chemical Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and molecular composition. These identifiers are critical for regulatory compliance, literature searches, and unambiguous scientific communication.

The structure consists of a pyridine ring fused at the 2- and 3-positions with a cyclopentane ring, which contains a ketone at the 5-position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the pyridine ring.

Caption: 2D structure of the parent molecule.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one[1]
CAS Number (HCl Salt) 1220039-95-1[2]
CAS Number (Parent) 28566-14-5[1][3][4]
Molecular Formula (Parent) C₈H₇NO[1][3][4]
Molecular Formula (HCl Salt) C₈H₈ClNO
Molecular Weight (Parent) 133.15 g/mol [1][3]
Molecular Weight (HCl Salt) 169.61 g/mol

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are fundamental to designing experimental protocols, from synthesis to biological assays.

Table 2: Summary of Physicochemical Properties

PropertyValue / DescriptionRationale & Insights
Appearance White to colorless solid (for the parent compound).[5]The hydrochloride salt is expected to be a crystalline solid. The color can be indicative of purity; impurities may impart a yellowish or brownish hue.
Melting Point 120-122 °C (for a synthesized batch of the parent compound).[5]Melting point is a critical indicator of purity. A sharp melting range suggests high purity. Note that different synthetic analogues show varying melting points.[5]
Solubility The parent compound is soluble in organic solvents like CH₂Cl₂.[5] The HCl salt is expected to be soluble in water.[6]The formation of the hydrochloride salt drastically increases polarity, rendering it more soluble in aqueous media. This is a key advantage for creating stock solutions for biological screening.
Stability Stable under normal storage conditions.[7] The HCl salt is likely hygroscopic.[6][8]The compound should be protected from strong oxidizing agents and strong bases.[7] The hygroscopic nature of the salt form necessitates storage in a tightly sealed container in a dry environment.

Spectroscopic and Analytical Characterization

Unambiguous characterization is the cornerstone of chemical research. Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to their electronic environment.

  • ¹H NMR Insights: The spectrum for the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, would show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentanone ring. Protons adjacent to the carbonyl group and the pyridine ring are expected to be deshielded and appear at a higher chemical shift.

  • ¹³C NMR Insights: The carbonyl carbon (C=O) is highly characteristic and appears significantly downfield (around 196-202 ppm for related structures).[5] Aromatic carbons of the pyridine ring and aliphatic carbons of the cyclopentanone ring will have distinct chemical shifts.[5]

Table 3: Representative NMR Data for Related Structures

NucleusChemical Shift (ppm)DescriptionSource
¹³C~196.91Carbonyl Carbon (C=O)[5]
¹³C121.24 - 162.68Pyridine Ring Carbons[5]
¹³C20.85 - 37.55Aliphatic Carbons (CH₂)[5]
¹H7.20 - 8.61Pyridine Ring Protons[5]
¹H2.10 - 3.10Aliphatic Protons (CH₂)[5]
Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines a standard procedure for sample preparation and data acquisition, ensuring reproducible and high-quality results.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for its ability to dissolve the salt) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary. The choice of solvent is critical; using a solvent like CDCl₃ would likely require neutralization of the salt to the free base for dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent reference signal.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of protons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the elemental composition. For an analogue, an [M+H]⁺ ion was observed at 148.0759, confirming the molecular formula C₉H₁₀NO.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound would include:

  • ~1700-1720 cm⁻¹: A strong absorption due to the C=O stretch of the five-membered ring ketone.

  • ~1580-1610 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations of the pyridine ring.

  • ~2800-3000 cm⁻¹: C-H stretching from the aliphatic CH₂ groups.

Synthesis and Reactivity

Understanding the synthesis of a compound provides insight into potential impurities and its inherent reactivity.

Synthetic Strategy: Catalytic Oxidation

A modern and efficient method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues is through the direct oxidation of the corresponding 2,3-cyclopentenopyridine.[9] This reaction leverages a manganese catalyst and an oxidant like tert-Butyl hydroperoxide (t-BuOOH) and can be performed in water, highlighting its "green chemistry" advantages.[9]

Causality: This method is effective because the CH₂ group adjacent to the pyridine ring (the benzylic-like position) is activated and thus more susceptible to oxidation than other aliphatic C-H bonds in the molecule. The manganese catalyst facilitates this selective transformation.

Synthetic Workflow via Catalytic Oxidation Reactant 2,3-Cyclopentenopyridine Catalyst Mn(OTf)₂ / t-BuOOH in H₂O at 25°C Reactant->Catalyst Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Catalyst->Product

Caption: Simplified workflow for the synthesis of the target ketone.

Chemical Reactivity

The molecule possesses two primary reactive sites: the ketone and the pyridine ring.

  • Ketone Reactivity: The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or reductive amination to form amines. These reactions are standard pathways for elaborating the core structure into more complex drug candidates.

  • Pyridine Ring Reactivity: The nitrogen atom is basic and, as demonstrated by the existence of the hydrochloride salt, is readily protonated. It can also be alkylated to form pyridinium salts. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

  • Salt vs. Free Base: The hydrochloride salt is stable in acidic to neutral aqueous solutions. The addition of a base (e.g., NaHCO₃, K₂CO₃) will neutralize the salt, liberating the free base, which is less water-soluble and can be extracted into organic solvents.[5]

Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the compound.

Table 4: Safety and Handling Guidelines

AspectRecommendationSource
Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.[3]
Handling Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[3][10]
Storage Keep the container tightly closed in a cool, dry, and well-ventilated place.[3] Given the hygroscopic nature of similar hydrochloride salts, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6][10]
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.[7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

Conclusion

This compound is a well-defined chemical entity with properties that make it an attractive intermediate for research and development. Its synthesis is achievable through efficient, modern catalytic methods, and its structure has been characterized by standard analytical techniques. The hydrochloride salt form provides a significant advantage in terms of handling and aqueous solubility. A thorough understanding of its physicochemical properties, reactivity, and safety profile, as detailed in this guide, is essential for any scientist intending to utilize this compound in their work.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link][5]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link][9]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. [Link][1]

Sources

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride CAS number 1220039-95-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride (CAS 1220039-95-1)

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 1220039-95-1), a heterocyclic building block of significant interest to researchers in drug discovery and materials science. The document details the compound's physicochemical properties, provides validated protocols for its synthesis and purification, outlines methods for its analytical characterization, and discusses its current and potential applications. As the hydrochloride salt of the parent ketone, this compound offers enhanced stability and solubility, making it a versatile intermediate. Its structural motif is found in molecules targeting neurological disorders and is related to intermediates used in the synthesis of approved pharmaceuticals, underscoring its relevance in medicinal chemistry.

Physicochemical Properties

This compound is the salt form of the free base, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. The properties of both are pertinent for handling, reaction setup, and characterization.

PropertyThis compound6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Free Base)
CAS Number 1220039-95-1[1]28566-14-5[2]
Molecular Formula C₈H₈ClNO[1]C₈H₇NO[2]
Molecular Weight 169.61 g/mol [1]133.15 g/mol [2]
Appearance Not specified (typically a solid)Off-white solid[3]
Melting Point Not specified62-63°C[3]
SMILES C1CC(=O)C2=C1N=CC=C2.Cl[1]C1CC(=O)C2=C1N=CC=C2[2]
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one hydrochloride6,7-dihydrocyclopenta[b]pyridin-5-one[2]

Synthesis and Purification

The synthesis of the target compound is logically approached in two stages: first, the preparation of the free base ketone, followed by its conversion to the hydrochloride salt. The most efficient and modern route to the ketone involves the manganese-catalyzed oxidation of its parent hydrocarbon.

Synthetic Strategy

The core transformation is the oxidation of the benzylic C-H bonds at the 5-position of 6,7-Dihydro-5H-cyclopenta[b]pyridine (also known as 2,3-Cyclopentenopyridine). This precursor is commercially available. The use of a manganese catalyst provides a selective and high-yielding method under relatively mild conditions, representing a significant improvement over traditional stoichiometric oxidants like chromium or permanganate.[3] Subsequent treatment with hydrochloric acid quantitatively yields the target salt.

Synthesis_Workflow start 6,7-Dihydro-5H-cyclopenta[b]pyridine (CAS 533-37-9) free_base 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Free Base) start->free_base Mn(OTf)₂, t-BuOOH, H₂O (Oxidation) hcl_salt 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl (CAS 1220039-95-1) free_base->hcl_salt HCl in solvent (Salt Formation)

Fig. 1: Overall synthesis workflow.
Experimental Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Free Base)

This protocol is adapted from the validated procedure reported by Ren et al. in Green Chemistry.[3] The causality behind this choice rests on its high yield (88%), use of water as a solvent, and mild reaction conditions.

Materials:

  • 2,3-Cyclopentenopyridine (0.50 mmol)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol)

  • Deionized Water (2.5 mL)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL). The manganese salt serves as the catalyst for the oxidation.

  • Initiation: Add t-BuOOH (2.5 mmol) to the stirring mixture. t-BuOOH is the terminal oxidant in this catalytic cycle.

  • Reaction: Stir the mixture vigorously at 25°C for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). This step moves the organic product from the aqueous reaction medium into an organic solvent.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. This removes residual water from the ethyl acetate solution.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., from 1:5 to 1:1). This step is critical to remove unreacted starting material and byproducts, yielding the pure ketone. The product is isolated as an off-white solid in high yield.[3]

Experimental Protocol: Conversion to Hydrochloride Salt

This is a standard acid-base reaction. The basic pyridine nitrogen of the free base is protonated by HCl. This protocol is a self-validating, fundamental procedure in organic synthesis.

Materials:

  • Pure 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (from step 3.2)

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous 2M HCl in diethyl ether (or another suitable solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask. The use of anhydrous solvent is crucial to prevent the introduction of water, which can affect salt precipitation.

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt is typically insoluble in ether and will begin to precipitate out of the solution. Add the acid until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white or off-white solid under vacuum to obtain the final this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Data presented here corresponds to the free base, as it is the direct precursor and the primary subject of detailed spectroscopic analysis in the literature.[3]

Analytical_Workflow Compound Synthesized Compound NMR ¹H & ¹³C NMR Compound->NMR Structure Elucidation HRMS High-Resolution Mass Spectrometry Compound->HRMS Molecular Formula Confirmation MP Melting Point Compound->MP Purity & Identity

Fig. 2: Standard analytical workflow.
Spectroscopic Data Summary (Free Base)

The following data provides a definitive fingerprint for the successful synthesis of the free base ketone.[3]

Analysis TypeData (Solvent: CDCl₃)Interpretation
¹H NMR (400 MHz) δ 8.79 (m, 1H), 8.00 (d, 1H), 7.31 (m, 1H), 3.27 (t, 2H), 2.78 (t, 2H)Confirms the pyridine ring protons and the two distinct methylene groups of the cyclopentanone ring.
¹³C NMR (101 MHz) δ 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73The signal at 204.88 ppm is characteristic of a ketone carbonyl carbon. The other signals correspond to the aromatic and aliphatic carbons.
HRMS (ESI) [M+H]⁺ calculated: 134.0606, found: 134.0598Provides exact mass, confirming the elemental composition C₈H₇NO.

Applications and Research Context

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a valuable scaffold in multiple scientific domains due to its rigid, fused-ring structure and the presence of a basic nitrogen atom, which can be crucial for biological interactions.

Applications Core 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl MedChem Medicinal Chemistry Building Block Core->MedChem MatSci Materials Science Precursor Core->MatSci Neuro Neurological Disease Research (e.g., M4 Modulators) MedChem->Neuro Pharm Pharmaceutical Intermediates (e.g., Rimegepant analogs) MedChem->Pharm Corrosion Corrosion Inhibitors MatSci->Corrosion

Fig. 3: Key application areas.
  • Core Scaffold in Drug Discovery: This compound serves as a key starting material for more complex molecules. Structurally related pyrrolopyridinone compounds are being investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for treating neurological and psychiatric disorders.[4] Furthermore, analogous seven-membered ring systems (cyclohepta[b]pyridin-5-ones) are critical intermediates in the synthesis of Rimegepant, a CGRP receptor antagonist used for the treatment of migraines.[5][6] This highlights the pharmaceutical industry's interest in this class of compounds.

  • Materials Science: Derivatives of the broader 6,7-dihydro-5H-cyclopenta[b]pyridine family have been synthesized and shown to be highly effective corrosion inhibitors for carbon steel in acidic environments.[7][8] The fused aromatic system allows for strong adsorption onto metal surfaces, demonstrating the scaffold's utility beyond medicine.

Safety and Handling

Proper safety precautions are mandatory when handling this chemical. The following information is based on the Globally Harmonized System (GHS) classifications.[9]

Hazard CategoryGHS Hazard StatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling Recommendations:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

  • El-Shamy, O. A., Abu-Dief, A. M., & Abd-El-Fattah, M. F. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link][7]

  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. [Link][8]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry. Supporting Information. [Link][3]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link][2]

  • Google Patents. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Retrieved January 19, 2026, from [4]

  • Pharmaffiliates. (n.d.). (R)-9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one. Retrieved January 19, 2026, from [Link][6]

Sources

An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic pathways. The core focus is on a modern, efficient manganese-catalyzed oxidation and a classic, robust intramolecular Friedel-Crafts acylation approach. For each method, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present the rationale behind key procedural choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Fused Pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core represents a fused heterocyclic system that marries the structural features of a pyridine ring with a cyclopentanone moiety. Fused pyridine heterocycles are foundational scaffolds in a vast array of biologically active compounds and functional materials.[1] Their rigid, planar structures can facilitate precise interactions with biological targets, making them attractive frameworks for the development of novel therapeutics.[1] The title compound, in particular, serves as a valuable intermediate for more complex molecular architectures, including potential allosteric modulators of receptors like the M4 muscarinic acetylcholine receptor, which have implications in treating neurological and psychiatric disorders.[2]

The synthesis of such fused systems presents unique challenges, requiring careful strategic planning to achieve efficient and regioselective ring construction. This guide will illuminate two primary, field-proven strategies to access this important molecule.

Strategic Overview of Synthetic Pathways

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one can be approached from two principal directions: direct oxidation of a pre-existing fused ring system or construction of the cyclopentanone ring onto a pyridine precursor. This guide will focus on these two elegant and effective strategies.

G cluster_0 Synthetic Strategies cluster_1 Detailed Pathways Start Target: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride Strategy_A Strategy A: Direct Oxidation Start->Strategy_A Oxidize existing C-H bond Strategy_B Strategy B: Intramolecular Cyclization Start->Strategy_B Form C-C bond to build ring Route_1 Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Strategy_A->Route_1 Route_2 Intramolecular Friedel-Crafts Acylation Strategy_B->Route_2 G Start 2,3-Cyclopentenopyridine Intermediate Carbon Radical at C5 (via H-abstraction by t-BuO•) Start->Intermediate Radical Initiation Reagents Mn(OTf)₂ (cat.) t-BuOOH (oxidant) H₂O (solvent) Reagents->Intermediate Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Intermediate->Product Oxidation

Caption: Simplified workflow for the Manganese-Catalyzed Oxidation.

Experimental Protocol

Table 1: Reagents for Manganese-Catalyzed Oxidation

ReagentMolar Eq.Amount (for 0.50 mmol scale)Purpose
2,3-Cyclopentenopyridine1.00.50 mmolStarting Material
Mn(OTf)₂0.0050.0025 mmolCatalyst
t-BuOOH (65% in H₂O)5.02.5 mmolOxidant
Water (H₂O)-2.5 mLSolvent

Step-by-Step Procedure: [3]

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol).

  • Add Manganese(II) triflate (Mn(OTf)₂, 0.0025 mmol).

  • Add deionized water (2.5 mL).

  • To the stirred mixture, add tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol).

  • Stir the reaction mixture vigorously at room temperature (25°C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Final Salt Formation

To obtain the hydrochloride salt, dissolve the purified ketone in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Strategy B: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classic and highly reliable method for forming cyclic ketones fused to aromatic systems. [4]This strategy involves the cyclization of a suitable pyridine-substituted carboxylic acid or its derivative (like an acyl chloride) in the presence of a strong acid catalyst. This pathway is robust and often provides high yields. [5]

Mechanistic Rationale

The synthesis first requires the preparation of a precursor, 3-(pyridin-2-yl)propanoic acid. This can be achieved through various standard methods. The carboxylic acid is then converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

In the key cyclization step, a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA) is used. [4]The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich C3 position of the pyridine ring in an intramolecular electrophilic aromatic substitution reaction. A subsequent loss of a proton re-aromatizes the pyridine ring and yields the cyclized ketone. [6]

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Precursor 3-(Pyridin-2-yl)propanoic acid Acyl_Chloride 3-(Pyridin-2-yl)propanoyl chloride Precursor->Acyl_Chloride SOCl₂ or (COCl)₂ Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion Lewis Acid (e.g., AlCl₃) Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Acylium_Ion->Product Intramolecular EAS; Deprotonation

Caption: Workflow for the Intramolecular Friedel-Crafts Acylation strategy.

Experimental Protocol

Part 1: Synthesis of 3-(Pyridin-2-yl)propanoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, place 3-(pyridin-2-yl)propanoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) slowly at 0°C.

  • Allow the mixture to warm to room temperature, then heat to reflux for 2 hours.

  • After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 3-(pyridin-2-yl)propanoyl chloride, which is often used immediately in the next step.

Part 2: Intramolecular Friedel-Crafts Cyclization

Table 2: Reagents for Friedel-Crafts Acylation

ReagentMolar Eq.Purpose
3-(Pyridin-2-yl)propanoyl chloride1.0Acylating Agent
Aluminum Chloride (AlCl₃)1.2 - 1.5Lewis Acid Catalyst
Dichloromethane (CH₂Cl₂) or Nitrobenzene-Solvent

Step-by-Step Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Add a suitable dry solvent, such as dichloromethane or nitrobenzene. Cool the suspension to 0°C in an ice bath.

  • Add a solution of the crude 3-(pyridin-2-yl)propanoyl chloride (1.0 eq) in the same solvent dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.

  • Separate the layers. Extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography to afford the target ketone.

  • Prepare the hydrochloride salt as described in section 3.3.

Alternative Synthetic Approaches

While the two methods detailed above are primary routes, other strategies have been developed for synthesizing derivatives of the target scaffold.

  • Cyclocondensation Reactions: An effective method for creating substituted derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide. [7][8]This approach builds the pyridine ring onto a cyclopentanone precursor, yielding highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. [9]

  • Heck Vinylation and Cyclization: A multi-step synthesis for the related cyclopenta[b]pyridin-2,5-dione has been reported. [10]This route begins with a regioselective methoxycarbonylation of 2-bromo-6-methoxypyridine, followed by a Heck vinylation with methyl acrylate. Subsequent reduction of the alkene and a final cyclization-decarboxylation sequence yields the dione product. This highlights the utility of modern cross-coupling reactions in building complex heterocyclic systems. [10]

Conclusion

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride can be effectively achieved through several strategic pathways. The manganese-catalyzed direct oxidation of 2,3-cyclopentenopyridine offers a modern, efficient, and environmentally conscious route with high chemoselectivity. [11]Alternatively, the classic intramolecular Friedel-Crafts acylation provides a robust and reliable method, proceeding through a well-understood mechanism to construct the fused cyclopentanone ring. [4]The choice of synthetic route will depend on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory. Both detailed protocols provide a solid foundation for any research program aimed at accessing this valuable heterocyclic scaffold and its derivatives for applications in medicinal chemistry and beyond.

References

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Ren, L., et al. (2017). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PMC - NIH. [Link]

  • Ren, L., et al. (2017). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | CAS 28566-14-5. Santa Cruz Biotechnology.
  • Song, D., et al. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]

  • Synthesis of fused pyridines.
  • Fillion, E., & Dumas, A. M. (2008). Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles. The Journal of Organic Chemistry. [Link]

  • Lan, K., et al. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids.
  • Al-Zaydi, S. A. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • Chapter 5 One-Pot Intramolecular Friedel-Crafts- Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of. Shodhganga.
  • Rawat, P., & Verma, A. K. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

  • Berteina-Raboin, S., et al. (2008). A convenient synthesis of cyclopenta[b]pyridin-2,5-dione as a non-glycosidic cardiotonic agent. Semantic Scholar.
  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Ishihara, K., & Yamamoto, H. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]

  • (R)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-onehydrochloride. Chemicalbook.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar.

Sources

An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride: Exploring a Scaffold of Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the scientific landscape of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. It is a compound of interest, commercially available for research purposes, yet its precise mechanism of action remains largely unpublished in the public domain. This guide, therefore, adopts a transparent and evidence-based approach. We will delve into what is firmly established—its chemical properties and synthesis—and then navigate the unconfirmed mechanistic landscape by drawing insights from structurally related compounds. The activities of these analogues, while not a direct testament to the action of our topic compound, provide a valuable framework for hypothesis-driven research and illuminate potential avenues for discovery. Our objective is to equip you with a comprehensive understanding of this molecule, fostering a foundation for future investigations that may unlock its therapeutic promise.

Part 1: Core Compound Profile

This compound is a heterocyclic compound featuring a pyridine ring fused to a cyclopentanone ring. This rigid, bicyclic core serves as a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to explore structure-activity relationships.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1220039-95-1[1]
Molecular Formula C₈H₈ClNO[1]
Molecular Weight 169.61 g/mol [1]
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one;hydrochloride
Appearance Off-White to White Solid
SMILES C1CC(=O)C2=C1N=CC=C2.Cl[1]

Part 2: The Synthetic Landscape

The synthesis of the parent compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, has been a subject of academic research, with various methodologies developed to achieve its formation. A notable and efficient method involves the direct oxidation of 2,3-cyclopentenopyridine analogues.

One such approach utilizes a manganese(II) triflate (Mn(OTf)₂) catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in an aqueous medium.[2][3] This method is lauded for its high yield and excellent chemoselectivity.[3] The reaction proceeds at room temperature, making it an accessible and practical synthetic route for laboratory-scale production.[2]

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Part 3: The Unconfirmed Mechanistic Landscape: Insights from Analogs

A Necessary Preamble: It is crucial to reiterate that the following sections discuss the biological activities of compounds that are structurally related to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, but are not the compound itself. These findings are presented to offer a scientifically grounded context and to propose potential, yet unproven, avenues of research for the topic compound.

Hypothesis 1: A Potential Role in Neuroscience as a Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist

Research into a series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, which share a similar tricyclic core, has identified them as novel and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is a key player in the body's stress response, and its antagonists are being investigated for the treatment of anxiety, depression, and other stress-related disorders.

The discovery of these CRF1 receptor antagonists within a structurally analogous class of compounds suggests that the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one scaffold could potentially be explored for similar activity.

CRF1_Signaling_Pathway Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Anterior Pituitary CRH->Pituitary CRF1_R CRF1 Receptor Pituitary->CRF1_R binds to AC Adenylyl Cyclase CRF1_R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response leads to Antagonist Potential Antagonist (e.g., cyclopenta[d]pyrazolo [1,5-a]pyrimidines) Antagonist->CRF1_R blocks

Caption: Simplified CRF1 receptor signaling pathway and the inhibitory point of antagonists.

Hypothesis 2: Potential Applications in Oncology via EGFR and PI3K/AKT/mTOR Pathway Modulation

A recent study on a series of 5H-indeno[1,2-b]pyridin-5-one derivatives, which bear a structural resemblance to our topic compound, has revealed their potential as anticancer agents. One of the lead compounds from this series demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and modulated the downstream PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers and is a prime target for therapeutic intervention.

The potent anticancer effects of these related compounds highlight the potential of the broader indenopyridinone scaffold in oncology research. It is plausible that 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one could serve as a foundational structure for the development of novel kinase inhibitors.

EGFR_PI3K_AKT_mTOR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds to PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Potential Inhibitor (e.g., 5H-indeno[1,2-b] pyridin-5-one derivatives) Inhibitor->EGFR inhibits

Caption: The EGFR-PI3K/AKT/mTOR signaling pathway and the point of inhibition by certain indenopyridinone derivatives.

Hypothesis 3: Broad-Spectrum Bioactivity

Further expanding the potential utility of this chemical class, derivatives of 5-aryl-cyclopenta[c]pyridines have been synthesized and evaluated for a range of biological activities. These compounds have demonstrated notable efficacy as antiviral agents against the Tobacco Mosaic Virus (TMV), as well as broad-spectrum fungicidal and insecticidal properties.

Table 2: Summary of Broad-Spectrum Bioactivities of 5-Aryl-cyclopenta[c]pyridine Derivatives

ActivityTarget Organism(s)Observations
Antiviral Tobacco Mosaic Virus (TMV)Some derivatives showed higher activity than the commercial agent ribavirin.
Fungicidal Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora infestansCertain derivatives exhibited significant inhibition ratios against these plant pathogenic fungi.
Insecticidal Plutella xylostella (Diamondback moth)Most tested compounds displayed good larvicidal efficacy.

These findings suggest that the cyclopenta[b]pyridine core may be a privileged scaffold for the development of agrochemicals or even anti-infective agents for human health.

Part 4: Experimental Protocols

The following is a representative experimental protocol for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, based on published literature.[2]

Objective: To synthesize 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one via manganese-catalyzed oxidation.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) triflate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • With stirring, add t-BuOOH (2.5 mmol, 65% in H₂O) to the flask.

  • Continue stirring the reaction mixture at 25°C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 and gradually increasing to 1:1) to elute the product.

  • Collect the fractions containing the desired product and concentrate in vacuo to yield 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Part 5: Future Directions and Conclusion

The journey to understand the full potential of this compound is in its early stages. While its precise mechanism of action remains to be elucidated, the biological activities of its structural relatives provide a compelling rationale for further investigation.

Recommended Future Research:

  • Broad-Panel Screening: Subjecting the compound to a comprehensive panel of receptor and enzyme binding assays would be a crucial first step in identifying its primary biological targets.

  • Phenotypic Screening: Evaluating the compound in various cell-based assays representing different disease states (e.g., cancer cell proliferation, neuronal activity, inflammatory responses) could uncover unexpected activities.

  • Computational Studies: In silico target prediction and molecular docking studies could help to prioritize potential biological targets for experimental validation.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective biological activities of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. Given the limited direct research on this specific compound, this document synthesizes information from structurally related molecules to postulate potential therapeutic applications and outlines robust experimental methodologies to validate these hypotheses.

Introduction: The Therapeutic Potential of Fused Pyridine Ring Systems

The 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one core structure represents a fascinating scaffold for medicinal chemistry. It is a fused heterocyclic system, and compounds containing the pyridine ring are known to possess a wide array of pharmacological properties. Pyridine derivatives are integral to numerous FDA-approved drugs and are recognized for their potential in treating a variety of diseases, including different types of cancer.[1] The fusion of a cyclopentanone ring to the pyridine moiety introduces unique steric and electronic features that can be exploited for targeted drug design. While direct biological data for the hydrochloride salt of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is not extensively available in the public domain, the activities of analogous structures provide a strong rationale for its investigation as a potential therapeutic agent.

Derivatives of similar fused pyridine systems, such as 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine, have demonstrated a remarkable breadth of biological effects, including anticancer, anti-inflammatory, anti-tumor, anti-tuberculosis, anti-HIV, anti-HCV, antioxidant, anti-Alzheimer's, and antihistaminic properties.[4] Furthermore, related 5-aryl-cyclopenta[c]pyridine derivatives have shown promise as antiviral, insecticidal, and fungicidal agents.[2] These findings underscore the therapeutic potential inherent in the broader class of cyclopenta[b]pyridine compounds.

This guide will, therefore, explore the most promising avenues for biological investigation of this compound, focusing on oncology and neurology, and provide detailed experimental protocols for hypothesis testing.

Postulated Biological Activities and Mechanistic Pathways

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

The pyridine scaffold is a well-established pharmacophore in oncology.[1] Derivatives of the structurally similar 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine have shown cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.[4]

Proposed Mechanism of Action: A plausible mechanism of action for anticancer activity could involve the inhibition of key signaling pathways implicated in cell proliferation and survival. For instance, some pyridine derivatives function as inhibitors of critical kinases involved in cancer progression. Another potential target is the necroptosis pathway, as derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][4][5][6]triazole have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death.[7]

Anticancer_Mechanism_Pathway cluster_0 Potential Anticancer Mechanisms Compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Kinase_Inhibition RIPK1_Inhibition RIPK1 Inhibition Compound->RIPK1_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Kinase_Inhibition->Apoptosis_Induction Necroptosis_Inhibition Inhibition of Necroptosis-driven Inflammation RIPK1_Inhibition->Necroptosis_Inhibition

Caption: Postulated anticancer signaling pathways for the target compound.

Neurological Activity

The central nervous system is another promising area for investigation. Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor, suggesting potential applications in treating neurological and psychiatric disorders like Alzheimer's disease.[8]

Proposed Mechanism of Action: Positive allosteric modulation of the M4 receptor is a therapeutic strategy to address imbalances in dopaminergic and glutamatergic neurotransmission. By enhancing the receptor's response to acetylcholine, the compound could potentially ameliorate cognitive deficits and psychotic symptoms associated with various neurological conditions.[8]

Neurological_Mechanism_Pathway cluster_1 Potential Neurological Mechanism Compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl M4_PAM M4 Muscarinic Receptor Positive Allosteric Modulator Compound->M4_PAM Neurotransmitter_Modulation Modulation of Dopaminergic & Glutamatergic Pathways M4_PAM->Neurotransmitter_Modulation Therapeutic_Effect Potential Treatment for Neurological/Psychiatric Disorders Neurotransmitter_Modulation->Therapeutic_Effect

Caption: Hypothesized mechanism for neurological activity via M4 receptor modulation.

Experimental Protocols for Biological Activity Assessment

To empirically validate the hypothesized biological activities, a systematic, multi-tiered experimental approach is recommended.

General Experimental Workflow

The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Receptor Binding) Start->In_Vitro_Screening Hit_Identification Hit Identification & Lead Optimization In_Vitro_Screening->Hit_Identification Mechanistic_Studies Mechanistic Studies (Cell-based Assays, Western Blot) Hit_Identification->Mechanistic_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanistic_Studies->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A structured workflow for evaluating the biological activity of the compound.

In Vitro Anticancer Activity Assays

3.2.1. Cell Viability Assay (MTT Assay)

This initial screen assesses the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO or saline).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

3.2.2. Kinase Inhibition Assay

To investigate the potential for kinase inhibition, a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can be utilized.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., EGFR, VEGFR, RIPK1), the substrate, ATP, and varying concentrations of the test compound.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

In Vitro Neurological Activity Assays

3.3.1. Radioligand Binding Assay for M4 Muscarinic Receptor

This assay determines the affinity of the compound for the M4 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human M4 muscarinic receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]-NMS) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by competitive binding analysis.

3.3.2. Functional Assay for M4 Receptor Modulation

A functional assay, such as a calcium mobilization assay, can assess the compound's ability to modulate M4 receptor activity.

Protocol:

  • Cell Loading: Load cells expressing the M4 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with the test compound.

  • Agonist Stimulation: Stimulate the cells with a known M4 receptor agonist (e.g., acetylcholine).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: A positive allosteric modulator will potentiate the agonist-induced calcium response. Determine the EC50 shift in the presence of the test compound.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be tabulated for clear comparison and interpretation.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineAssay TypeEndpointValue (µM)
MCF-7 (Breast)MTTIC50To be determined
A549 (Lung)MTTIC50To be determined
HCT-116 (Colon)MTTIC50To be determined
Recombinant KinaseKinase InhibitionIC50To be determined

Table 2: In Vitro Neurological Activity of this compound

Receptor/TargetAssay TypeEndpointValue (nM)
M4 Muscarinic ReceptorRadioligand BindingKiTo be determined
M4 Muscarinic ReceptorCalcium MobilizationEC50 Fold ShiftTo be determined

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the pharmacological profiles of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and neurology. The experimental protocols detailed in this guide offer a robust framework for systematically evaluating these potential activities. Positive results from these in vitro studies would warrant further investigation into the compound's mechanism of action and its efficacy in in vivo models. The unique chemical structure of this compound holds promise for the development of novel therapeutics, and rigorous scientific inquiry is the key to unlocking its full potential.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21658. [Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • El-Sayed, R., El-Sabbagh, O. A., Al-Dhfyan, A., & Al-Omair, M. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25307–25321. [Link]

  • PubChem Compound Summary for CID 1512521, 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, Y., Li, J., & Li, Z. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • El-Sayed, R., El-Sabbagh, O. A., Al-Dhfyan, A., & Al-Omair, M. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25307–25321. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Azhar Journal of Pharmaceutical Sciences, 68, 64-81. [Link]

  • Wang, H., Li, Y., Wang, J., Zhang, Y., & Li, Z. (2020). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][4][5][6]triazole derivatives as necroptosis inhibitors. European Journal of Medicinal Chemistry, 186, 111881. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. The paradigm of computational, or in silico, drug discovery has emerged as an indispensable strategy to mitigate these risks by enabling early, rapid, and cost-effective evaluation of small molecules.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for the complete in silico characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, a heterocyclic compound with potential therapeutic relevance. As the specific biological targets of this molecule are not widely established, this whitepaper emphasizes a robust methodology beginning with target identification, followed by rigorous molecular docking, dynamic simulation, and pharmacokinetic profiling. Each step is detailed with the underlying scientific rationale, validated protocols, and illustrative visualizations to empower researchers, scientists, and drug development professionals in their computational research endeavors.

Compound Profile: this compound

Before initiating any computational analysis, a thorough understanding of the subject molecule is paramount. 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound featuring a pyridine ring fused to a cyclopentanone ring.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₈H₇NO[4]
Molecular Weight 133.15 g/mol [4]
IUPAC Name 6,7-dihydrocyclopenta[b]pyridin-5-one[4]
CAS Number 28566-14-5[5]
Canonical SMILES C1CC(=O)C2=C1N=CC=C2[4]

The hydrochloride salt form is typically used to improve solubility and stability. While synthesis methods are documented[6][7], and related structures have been explored for applications such as corrosion inhibition[8][9], its therapeutic potential remains largely uncharacterized. This knowledge gap necessitates a systematic in silico approach to first predict its biological targets and then evaluate its interaction with them.

The Integrated In Silico Discovery Workflow

A robust computational workflow does not merely apply tools sequentially; it creates a logical cascade where the output of one stage informs and validates the next. This self-validating system is crucial for generating trustworthy and actionable insights.

In_Silico_Workflow cluster_start Phase 1: Foundation cluster_target Phase 2: Target Discovery cluster_interaction Phase 3: Interaction & Dynamics cluster_profile Phase 4: Druggability Profile cluster_end Phase 5: Synthesis & Decision Ligand 1. Ligand Preparation (Energy Minimization, Protonation) TargetID 2. Target Identification (Similarity Search, ML, Panel Docking) Ligand->TargetID Optimized 3D Structure Docking 4. Molecular Docking (Binding Pose & Affinity Prediction) Ligand->Docking Prepared Ligand ADMET 6. ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Chemical Structure ProteinPrep 3. Protein Preparation (Remove Water, Add Hydrogens) TargetID->ProteinPrep Predicted Target(s) ProteinPrep->Docking Prepared Receptor MD 5. Molecular Dynamics Simulation (Stability & Fluctuation Analysis) Docking->MD Top Scoring Pose(s) Analysis 7. Data Synthesis (Go/No-Go Decision) MD->Analysis Binding Stability, Free Energy ADMET->Analysis Predicted PK/Tox Profile

Caption: The integrated workflow for in silico small molecule characterization.

Step 1: Ligand Preparation

Causality: The starting point for any simulation is an accurate three-dimensional representation of the molecule. Its charge, tautomeric state, and conformation directly influence the calculated interactions. An improperly prepared ligand will produce meaningless results, regardless of the sophistication of subsequent steps.

Protocol:

  • Obtain 2D Structure: Source the 2D structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one from a reliable database like PubChem.[4]

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.

  • Protonation and Tautomerism: At physiological pH (typically modeled at 7.4), the pyridine nitrogen may be protonated. Use software like ChemAxon's MarvinSketch or Schrödinger's LigPrep to determine the most likely protonation and tautomeric states. For the hydrochloride salt, the pyridine nitrogen will be protonated.

  • Energy Minimization: The initial 3D structure is not necessarily at a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS) to relax the structure and remove steric clashes. This yields a stable, low-energy conformer ready for docking.

Step 2: Target Identification

Causality: For a novel or uncharacterized compound, identifying its biological target is the most critical step in elucidating its mechanism of action. This "target fishing" or "target deconvolution" leverages vast chemogenomic databases to predict potential protein interactions.[10][11]

Methodologies: There are four primary classes of computational target prediction.[10] A consensus approach, using at least two different methods, is recommended for higher confidence.

  • Chemical Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities.[10]

    • Protocol: Generate a 2D fingerprint (e.g., Morgan or ECFP) of the query molecule. Use this fingerprint to screen databases like ChEMBL or PubChem for compounds with a high Tanimoto similarity score. The known targets of these similar compounds are potential targets for the query molecule.

  • Machine Learning/Data Mining: These methods build statistical models from the properties of known active compounds for a given target.[10]

    • Protocol: Utilize web servers like SwissTargetPrediction or TargetHunter.[10] These platforms have pre-built models that predict the probability of a query molecule binding to a panel of known targets.

  • Panel Docking: The molecule is computationally docked against a large library of protein structures representing different target classes.[10] This method is computationally intensive but can uncover non-obvious targets.

  • Bioactivity Spectra Analysis: Compares the predicted bioactivity profile of a compound against a database of known profiles to infer targets.

Self-Validation: Predicted targets should be cross-referenced. A protein identified by both a similarity search and a machine learning model is a higher-confidence candidate. Further validation involves checking the biological plausibility (e.g., is the target implicated in a disease pathway where a small molecule could be effective?).

Step 3: Molecular Docking

Causality: Once high-confidence targets are identified, molecular docking predicts the preferred orientation (pose) and binding affinity of the ligand within the protein's active site.[12] It provides a static, atomic-level snapshot of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Docking_Workflow PDB 1. Obtain Protein Structure (RCSB PDB) Prep_P 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->Prep_P Grid 4. Define Binding Site (Grid Box Generation) Prep_P->Grid Prep_L 3. Prepare Ligand (From Step 2.1, convert to .pdbqt) Run 5. Run Docking Simulation (e.g., AutoDock Vina) Prep_L->Run Grid->Run Analyze 6. Analyze Results (Binding Energy, Pose Visualization) Run->Analyze

Caption: A streamlined workflow for a typical molecular docking experiment.

Protocol (using AutoDock Vina as an example):

  • Protein Preparation:

    • Download the 3D structure of the target protein from the RCSB Protein Data Bank.

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands.[13]

    • Add polar hydrogens and compute Gasteiger or Kollman charges.[13]

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Use the energy-minimized ligand structure from step 2.1.

    • In AutoDock Tools, define the rotatable bonds and save the ligand in .pdbqt format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire binding site of the protein. The dimensions of this box are critical; it should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.[14]

  • Running the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input. Vina will perform a search, typically using a genetic algorithm, to find the best binding poses.[15]

  • Analysis:

    • The primary output is a set of binding poses ranked by a scoring function (in kcal/mol), which estimates the binding affinity. Lower values indicate stronger binding.[12]

    • Visualize the top-scoring pose in a molecular viewer like PyMOL or Chimera to analyze key interactions with active site residues.

Step 4: Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a valuable but static image. Biological systems are inherently dynamic. MD simulation offers a deeper understanding by modeling the movement of every atom in the protein-ligand complex over time (typically nanoseconds to microseconds).[16] This is crucial for validating the stability of the docked pose and observing conformational changes that may affect binding.[17]

Protocol (using GROMACS as an example):

  • System Setup:

    • Force Field Selection: Choose appropriate force fields for the protein (e.g., CHARMM, AMBER) and the ligand (e.g., CGenFF, GAFF). This step is critical for accuracy.[18]

    • Topology Generation: Generate topology files for both the protein and the ligand. The ligand topology, which defines bond lengths, angles, and charges, often needs to be generated using a dedicated server like the CGenFF server.[18]

    • Solvation: Place the protein-ligand complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a realistic water model (e.g., TIP3P).[19]

    • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and mimic physiological salt concentration.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire solvated system to remove bad contacts.

    • Run a two-phase equilibration process: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.[18]

  • Production MD Run:

    • Execute the production simulation for the desired timescale (e.g., 100 ns). Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the complex is not undergoing major structural changes and the ligand remains bound.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds or other interactions identified during docking throughout the simulation.

Step 5: ADMET Prediction

Causality: A molecule with high potency at its target is of no therapeutic value if it is poorly absorbed, rapidly metabolized, improperly distributed, or toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early can prevent the costly failure of drug candidates in late-stage development.[2][20][21]

Protocol (using open-access web servers): Numerous validated web servers can predict a wide range of ADMET properties. It is best practice to use multiple tools and look for a consensus prediction.[20][21]

  • Select Tools: Utilize well-regarded servers such as SwissADME, pkCSM, or ADMETlab 2.0.

  • Input: Provide the SMILES string of the molecule as input.

  • Analyze Key Parameters:

Parameter CategoryKey Properties to AssessRationale for Importance
Physicochemical Molecular Weight, LogP, TPSAGoverns overall drug-likeness and membrane permeability.
Absorption Caco-2 Permeability, Human Intestinal AbsorptionPredicts the ability of the drug to be absorbed from the gut into the bloodstream.
Distribution BBB Permeability, Plasma Protein BindingDetermines if the drug can reach its target (e.g., crossing the Blood-Brain Barrier) and how much is free in circulation.
Metabolism CYP450 Substrate/InhibitorPredicts how the drug will be broken down by liver enzymes, affecting its half-life and potential for drug-drug interactions.
Excretion Total ClearanceEstimates how quickly the drug is removed from the body.
Toxicity hERG Inhibition, AMES Mutagenicity, HepatotoxicityScreens for major safety red flags, such as cardiotoxicity, cancer risk, and liver damage.

Self-Validation: Compare the predicted values against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five or Veber's rules. For instance, a Topological Polar Surface Area (TPSA) below 140 Ų is often associated with good oral absorption.[22]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow for the comprehensive evaluation of this compound. By systematically progressing from target prediction to molecular docking, dynamic simulation, and ADMET profiling, researchers can build a robust, data-driven hypothesis regarding the molecule's therapeutic potential. The convergence of results—a high-confidence predicted target, a stable binding pose with favorable affinity confirmed by MD, and an acceptable ADMET profile—provides a strong rationale for advancing the compound to in vitro and subsequent in vivo experimental validation. This computational-first approach exemplifies modern drug discovery, maximizing efficiency and increasing the probability of success by ensuring that only the most promising candidates proceed down the costly experimental pipeline.[23]

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][20][21]

  • Liao, J., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 27(20), 7103. [Link][24][25]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link][18]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link][12]

  • Das, P., & Roy, K. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Sustainable Chemical Processes. [Link][2]

  • El-Hachem, N., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advanced Pharmacology, 103, 139-162. [Link][16]

  • Galiano, V., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 29(12), 2893. [Link][23]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1512521, 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link][4]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link][6][26]

  • Sabe, V. T., et al. (2023). Paving the way for small-molecule drug discovery. Journal of Biomedical Science, 30(1), 61. [Link][1]

  • Saleh, T. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24433–24447. [Link][8][9]

  • Tanner, T. J., et al. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link][27][28]

  • University of Florence. Molecular Docking Tutorial. [Link][14]

  • Wang, Y., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link][10]

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An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, a key heterocyclic scaffold with significant applications in medicinal chemistry. We will delve into its synthesis, chemical and physical properties, and established applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Cyclopenta[b]pyridine Core

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a fused heterocyclic system that marries a pyridine ring with a cyclopentanone moiety. This structural amalgamation imparts unique electronic and steric properties, rendering it a valuable building block in the synthesis of complex molecules. Its derivatives have garnered considerable interest in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome.[1] The inherent basicity of the pyridine nitrogen allows for the formation of salts, such as the hydrochloride, which can significantly enhance the compound's solubility and bioavailability, a critical consideration in drug development.

Synthesis and Mechanism

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one can be achieved through various synthetic strategies. One of the most efficient and contemporary methods involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

A robust and environmentally conscious method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues.[2] This reaction utilizes manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant, proceeding in water at ambient temperature with high yield and excellent chemoselectivity.[2]

The causality behind this experimental choice lies in the ability of the manganese catalyst to activate the otherwise unreactive C-H bonds adjacent to the pyridine ring, facilitating their selective oxidation to a carbonyl group. The use of water as a solvent aligns with the principles of green chemistry, minimizing the environmental impact of the synthesis.

Figure 1: Workflow for the Manganese-Catalyzed Synthesis.
Experimental Protocol: Synthesis of the Free Base

This protocol is adapted from the literature for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[2]

Materials:

  • 2,3-Cyclopentenopyridine (0.50 mmol)

  • Manganese(II) triflate (Mn(OTf)₂) (0.0025 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol)

  • Deionized Water (2.5 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL).

  • To the stirred mixture, add t-BuOOH (2.5 mmol, 65% in H₂O).

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield the title compound.

This self-validating system relies on thin-layer chromatography to monitor the reaction's progress and ensure the complete consumption of the starting material before proceeding to the workup and purification steps.

Preparation of the Hydrochloride Salt

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

Procedure:

  • Dissolve the purified 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue the addition until no further precipitation is observed.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

The formation of a crystalline solid, which can be characterized by melting point and spectroscopic methods, validates the successful salt formation.

Chemical and Physical Properties

The hydrochloride salt of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is expected to exhibit properties typical of an amine salt, including higher melting points and increased solubility in polar solvents compared to the free base.

Property6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Molecular Formula C₈H₇NO[3]
Molecular Weight 133.15 g/mol [3]
Appearance Colorless solid[2]
Melting Point 41-43 °C[2]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.61 (dd, J = 4.8, 1.8 Hz, 1H), 8.21 (dd, J = 7.9, 1.8 Hz, 1H), 7.24-7.20 (m, 1H), 3.10 (t, J = 6.2 Hz, 2H), 2.66-2.60 (m, 2H), 2.18-2.10 (m, 2H)[2]
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 196.91, 162.68, 152.49, 134.02, 127.18, 121.24, 37.55, 31.54, 20.85[2]
HRMS (ESI) [M+H]⁺ Calculated: 148.0762, Found: 148.0759[2]

Applications in Medicinal Chemistry and Beyond

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a versatile pharmacophore. Its applications span from antibacterial agents to materials science.

Key Intermediate for Cefpirome

As previously mentioned, a significant application of this scaffold is in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic.[1] The cyclopentane-fused pyridine moiety forms a critical part of the C-3 substituent of the cephalosporin nucleus, which is crucial for its antibacterial activity and pharmacokinetic profile.

Corrosion Inhibition

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments.[4] Specifically, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have demonstrated high inhibition efficiency.[4] The mechanism of action involves the adsorption of these molecules onto the metal surface, forming a protective film that mitigates corrosion.[4] The presence of heteroatoms (N, O) and the π-electron system of the pyridine ring facilitate this adsorption process.

Corrosion_Inhibition cluster_system Corrosion System cluster_inhibitor Inhibitor Action cluster_outcome Outcome Steel Carbon Steel Surface Adsorption Adsorption onto Steel Surface (Physisorption & Chemisorption) Acid Acidic Medium (H₂SO₄) Inhibitor Cyclopenta[b]pyridine Derivative Inhibitor->Adsorption Adsorbs via Heteroatoms & π-electrons Film Protective Film Formation Adsorption->Film Corrosion_Inhibition Corrosion Inhibition Film->Corrosion_Inhibition

Figure 2: Mechanism of Corrosion Inhibition.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. The synthetic routes to the parent ketone are well-established, with modern methods emphasizing efficiency and sustainability. The conversion to its hydrochloride salt enhances its utility, particularly in pharmaceutical contexts. The demonstrated applications in the synthesis of antibiotics and as corrosion inhibitors underscore the importance of this heterocyclic scaffold. Further research into novel derivatives and applications of this compound is warranted and holds promise for advancements in both medicine and materials science.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • El-Faham, A., Gaber, G. A., Elasala, G. S., & Al-Otaibi, J. S. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24459–24473. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1512521, 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link].

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2014). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 936, 333-336. [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2014). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. Advanced Materials Research, 936, 333-336. [Link]

Sources

The Genesis of a Versatile Heterocycle: An In-depth Technical Guide to the Discovery and History of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of the heterocyclic core, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document traces the evolution of synthetic strategies, from early conceptualizations rooted in classical pyridine synthesis to the advent of modern, highly efficient catalytic and multicomponent reactions. We will explore the rationale behind key experimental designs, provide detailed protocols for seminal and contemporary synthetic methods, and contextualize the growing importance of this scaffold in various scientific domains.

Introduction: The Emergence of a Privileged Scaffold

The fusion of a pyridine ring with a cyclopentanone moiety to form 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one has given rise to a heterocyclic system of significant interest in medicinal and materials chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, a critical feature for molecular recognition and interaction with biological targets. While the parent compound itself is a valuable building block, its derivatives have shown promise in a range of applications, including as corrosion inhibitors and as intermediates in the synthesis of more complex molecules.[1][2] This guide will illuminate the path of discovery and the chronological progression of synthetic innovations that have made this versatile core readily accessible to the scientific community.

Early Concepts and the Dawn of Fused Pyridine Synthesis

While a definitive first synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one in the early chemical literature remains elusive, its conceptual origins can be traced to the foundational work on the synthesis of fused pyridine rings. The initial approaches to such systems were often extensions of classical named reactions designed for the synthesis of the pyridine core itself.

Early strategies for constructing fused pyridines often involved the creation of the pyridine ring onto a pre-existing carbocyclic structure. These methods, while groundbreaking for their time, often required harsh reaction conditions and resulted in modest yields.

A plausible early synthetic route to the precursor of our target molecule, 2,3-cyclopentenopyridine, could have been envisioned through a modification of the Chichibabin pyridine synthesis , first reported in 1924.[3] This reaction traditionally involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3] A hypothetical adaptation for the synthesis of 2,3-cyclopentenopyridine could involve the reaction of cyclopentanone with a suitable aldehyde and ammonia under high temperature and pressure, though the specific application to this system in early literature is not well-documented.

Another classical approach, the Bohlmann-Rahtz pyridine synthesis , discovered in 1957, offers a pathway to substituted pyridines from enamines and ethynylketones.[4][5][6] While not directly applied to the parent 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one in its original form, the principles of this reaction laid the groundwork for later, more sophisticated cyclization strategies.

The direct synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one in these early days would have likely involved the subsequent oxidation of the benzylic position of 2,3-cyclopentenopyridine. Early oxidation methods could have employed strong, non-selective oxidants like potassium permanganate or chromic acid, which often led to over-oxidation and the formation of multiple byproducts.

The Modern Era: A Renaissance in Synthetic Efficiency

The 21st century has witnessed a surge in the development of elegant and highly efficient methods for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives. These modern approaches prioritize milder reaction conditions, higher yields, greater functional group tolerance, and improved atom economy.

Manganese-Catalyzed Benzylic Oxidation: A Green Approach

A significant advancement in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is the direct, manganese-catalyzed oxidation of the methylene C-H bond adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues. This method, which utilizes a manganese(II) triflate catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water, represents a more environmentally benign and highly chemoselective alternative to classical oxidation techniques.[7]

The reaction proceeds with high yield at room temperature, demonstrating excellent functional group tolerance.[7] The causality behind this efficiency lies in the ability of the manganese catalyst to facilitate the selective oxidation of the activated C-H bond without affecting other sensitive functionalities within the molecule.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) triflate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 mmol), Mn(OTf)₂ (0.005 mmol), and water (5 mL).

  • Stir the mixture at room temperature.

  • Slowly add t-BuOOH (5.0 mmol, 65% in H₂O) to the reaction mixture.

  • Continue stirring at 25°C for 24 hours.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Multicomponent Reactions: A Strategy for Molecular Diversity

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

One such approach involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent.[8] This strategy allows for the introduction of a variety of substituents onto the cyclopenta[b]pyridine core, providing a versatile platform for the generation of chemical libraries for drug discovery and other applications.

Another effective multicomponent method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide as both a reagent and a catalyst.[1]

To better illustrate the evolution of synthetic strategies, the following diagrams, generated using the DOT language, contrast a plausible classical approach with a modern multicomponent reaction.

classical_synthesis cyclopentanone Cyclopentanone chichibabin Chichibabin-type Condensation cyclopentanone->chichibabin aldehyde Aldehyde + Ammonia aldehyde->chichibabin precursor 2,3-Cyclopentenopyridine chichibabin->precursor oxidation Harsh Oxidation (e.g., KMnO4) precursor->oxidation product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one oxidation->product modern_synthesis malononitrile Malononitrile mcr Multicomponent Reaction malononitrile->mcr h2s H2S h2s->mcr aldehyde Aldehyde aldehyde->mcr enamine 1-(Cyclopent-1-en-1-yl)pyrrolidine enamine->mcr alkylating_agent Alkylating Agent alkylating_agent->mcr product Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridines mcr->product

Caption: A modern multicomponent approach for derivative synthesis.

Quantitative Data Summary

The following table summarizes the yield and reaction conditions for representative modern synthetic methods.

MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Manganese-Catalyzed OxidationMn(OTf)₂ / t-BuOOHWater25High[7]
Multicomponent ReactionSodium AlkoxideEthanol/MethanolRefluxGood[1]

Conclusion and Future Outlook

The journey of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one from a conceptually plausible yet synthetically challenging molecule to a readily accessible building block is a testament to the advancement of organic synthesis. While the precise moment of its initial discovery remains to be definitively pinpointed in the historical record, the evolution of its synthesis from harsh, low-yielding classical methods to elegant, efficient, and environmentally conscious modern strategies is clear. The continued development of novel synthetic methodologies, particularly in the realm of catalytic C-H activation and multicomponent reactions, will undoubtedly expand the utility of this versatile heterocyclic core. As our understanding of its chemical properties and biological activities grows, we can anticipate the emergence of new applications for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives in fields ranging from medicinal chemistry to materials science, solidifying its status as a truly privileged scaffold.

References

  • Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265–2272.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149–1151.
  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121–6124.
  • Dyachenko, V. D., et al. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(12), 1534-1541.
  • Khalaf, M. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24853–24866. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 303373, 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved January 19, 2026 from [Link].

  • Abdelhamid, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24853-24866. [Link]

  • Chichibabin, A. E. (1924). Über die Kondensation der Aldehyde und Ketone mit Ammoniak zu Pyridinbasen. Journal für Praktische Chemie, 107(1-4), 122-128.
  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

Sources

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride Derivatives

Introduction: The Strategic Importance of the Cyclopenta[b]pyridine Core

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold is a fused heterocyclic system of significant interest to researchers in medicinal chemistry and drug development.[1][2] As a privileged structure, this pyridine-fused ketone is a key building block in the synthesis of a wide array of biologically active molecules.[3][4] Its rigid, planar structure can facilitate precise interactions with biological targets, making it a valuable core for developing novel therapeutics. Derivatives have shown potential in a range of applications, including as antiviral, insecticidal, and fungicidal agents.[5]

The synthesis of these compounds, however, presents unique challenges that necessitate robust and versatile chemical strategies. This guide provides a detailed exploration of field-proven synthetic methodologies, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind each approach. We will delve into modern catalytic oxidations, efficient multicomponent reactions, and classical cyclization techniques, providing detailed protocols and comparative data to empower researchers in their synthetic endeavors.

Synthetic Strategy I: Manganese-Catalyzed C-H Oxidation

A highly effective and contemporary approach for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is the direct oxidation of the benzylic C-H bonds of the precursor, 2,3-cyclopentenopyridine. This method stands out for its high efficiency, chemoselectivity, and adherence to green chemistry principles by often utilizing water as a solvent.[6]

Mechanistic Rationale & Causality

This transformation is typically achieved using a manganese(II) triflate (Mn(OTf)₂) catalyst in the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH).[6] The catalyst facilitates the activation of the C-H bond at the 5-position, which is adjacent to the electron-withdrawing pyridine ring, making it susceptible to oxidation. The reaction proceeds with high yield and excellent chemoselectivity, directly converting the methylene group (-CH₂-) into a carbonyl group (-C=O) without affecting other sensitive functionalities.[6] The use of an aqueous medium at room temperature makes this a particularly attractive method from both an environmental and operational standpoint.

Start 2,3-Cyclopentenopyridine Analogue Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogue Start->Product Direct Oxidation Reagents Mn(OTf)₂ (cat.) t-BuOOH (65% in H₂O) Reagents->Product Conditions H₂O, 25 °C, 24h Conditions->Product

Figure 1: Manganese-catalyzed oxidation workflow.
Experimental Protocol: General Oxidation Procedure

The following protocol is adapted from the work of Ren et al. and represents a general method for this catalytic oxidation.[7]

  • Reaction Setup: To a 25 mL round-bottom flask, add the starting material, 2,3-cyclopentenopyridine (0.50 mmol), manganese(II) triflate (Mn(OTf)₂, 0.0025 mmol), and 2.5 mL of water.

  • Addition of Oxidant: Add tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) to the flask.

  • Reaction: Stir the resulting mixture vigorously at 25°C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 to 1:1) to yield the pure product.[7]

Data Summary: Representative Yields
CompoundStarting MaterialYield (%)Physical State
2a 2,3-Cyclopentenopyridine88%Off-white solid
2h 2-Benzylpyridine87%Colorless solid
2l 2-(4-Ethylbenzyl)pyridine81%Yellow oil
2m 2-(4-Nitrobenzyl)pyridine70%White solid
(Data sourced from the supplementary information of Ren et al., Green Chemistry)[7]

Synthetic Strategy II: Multicomponent Reactions (MCRs)

Multicomponent reactions provide a powerful and atom-economical pathway to construct complex molecular architectures like the 6,7-dihydro-5H-cyclopenta[b]pyridine core in a single synthetic operation.[1] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of diverse compounds from simple, readily available starting materials.

MCR Approach A: Cyclocondensation of Diarylidenecyclopentanones

An efficient MCR involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile (malononitrile).[8] This reaction is effectively catalyzed by a sodium alkoxide (e.g., sodium ethoxide or methoxide), which also acts as a reagent in the formation of the alkoxy-pyridine ring.[8][9]

The proposed mechanism begins with the deprotonation of propanedinitrile by the alkoxide base, forming a potent nucleophile. This anion attacks one of the electrophilic double bonds of the diarylidenecyclopentanone (a Michael addition). A subsequent series of intramolecular cyclizations and tautomerization steps, incorporating the alkoxide, leads to the formation of the stable, aromatic pyridine ring fused to the cyclopentanone core. A key advantage of this method is its operational simplicity; the products often precipitate from the reaction mixture in high purity, requiring only filtration and recrystallization.[8]

Reactant1 2,5-Diarylidenecyclopentanone Process One-Pot Cyclocondensation Reactant1->Process Reactant2 Propanedinitrile Reactant2->Process Reactant3 Sodium Alkoxide (NaOR) Reactant3->Process Product 2-Alkoxy-4,7-diaryl-6,7-dihydro- 5H-cyclopenta[b]pyridine-3-carbonitrile Process->Product

Figure 2: Multicomponent cyclocondensation workflow.

This protocol is based on the method described by K. M. Dawood et al.[8][9]

  • Reaction Setup: In a suitable flask, create a mixture of the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol; e.g., 1.36 g of sodium ethoxide).

  • Solvent: Add the corresponding anhydrous alcohol as the solvent (e.g., ethanol if using sodium ethoxide, methanol if using sodium methoxide).

  • Reaction: Reflux the reaction mixture with stirring at 80°C for approximately 1-2 hours.[1][9]

  • Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Dilute the cooled mixture with distilled water (approx. 150 mL) to precipitate the solid product.

  • Purification: Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.[8]

MCR Approach B: Alternative Condensation

A separate multicomponent strategy involves the condensation of malononitrile, hydrogen sulfide, various aldehydes, an enamine such as 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent.[1][10] This highlights the modularity of MCRs, allowing for the assembly of the target scaffold from a different set of fundamental building blocks. While a detailed protocol is not available in the cited literature, this approach underscores the versatility available to synthetic chemists for accessing this heterocyclic system.[10]

Synthetic Strategy III: Vilsmeier Cyclization

For the synthesis of specific, functionalized derivatives, such as the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine intermediate used in the production of the antibiotic cefpirome, a classical multi-step approach involving a Vilsmeier cyclization is employed.[11]

Mechanistic Rationale & Causality

This synthetic route builds the target molecule sequentially. It begins with a nucleophilic addition between cyclopentanone and benzylamine. The resulting enamine is then acetylated. The crucial step is the Vilsmeier-Haack reaction, where the N-benzyl-N-cyclopentenylacetamide intermediate is treated with a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF). This reagent acts as both an electrophile and a dehydrating agent, driving the intramolecular cyclization and subsequent aromatization to form the fused pyridine ring, yielding the 2-chloro derivative directly.

Start Cyclopentanone + Benzylamine Step1 Nucleophilic Addition Start->Step1 Intermediate1 N-cyclopentylidene (phenyl)methanamine Step1->Intermediate1 Step2 Acetylation (Acetic Anhydride) Intermediate1->Step2 Intermediate2 N-benzyl-N- cyclopentenylacetamide Step2->Intermediate2 Step3 Vilsmeier Cyclization (POCl₃) Intermediate2->Step3 Product 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Step3->Product

Figure 3: Multi-step synthesis via Vilsmeier cyclization.
Experimental Protocol: Key Steps

The following outlines the critical conditions for this multi-step synthesis as described by Zhou et al.[11]

  • Enamine Formation: React cyclopentanone with benzylamine at a reflux temperature of 117-121°C.

  • Acetylation: Acetylate the intermediate enamine with acetic anhydride. The recommended conditions are to add the anhydride at 0-5°C, followed by stirring at 20-25°C for 14 hours.[11]

  • Vilsmeier Cyclization:

    • Cool the acetylated intermediate to 0-5°C.

    • Slowly add phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 15 hours.

    • Carefully hydrolyze the reaction mixture at 40-45°C to yield the final 2-chloro product.[11]

Formation of the Hydrochloride Salt

For many pharmaceutical applications, the synthesized free-base derivative is converted into a hydrochloride salt to improve its aqueous solubility, stability, and ease of handling. This is a standard and critical final step.

General Protocol for Salt Formation
  • Dissolution: Dissolve the purified 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivative (the free base) in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid. This is typically a commercially available solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) or by bubbling anhydrous HCl gas through the solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any residual impurities and then dry the salt under vacuum to yield the final hydrochloride product.

Compound Characterization

The identity, structure, and purity of the synthesized derivatives must be rigorously confirmed using a suite of standard analytical techniques. As reported in the literature, these include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, providing information on the chemical environment of each proton and carbon atom.[7][8]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.[7]

  • Melting Point (m.p.): The melting point is determined for solid compounds as an indicator of purity.[7][8]

Conclusion

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives can be accomplished through several effective and distinct strategies. Modern methods, such as manganese-catalyzed C-H oxidation, offer a green and highly efficient route to the core structure.[6] Concurrently, multicomponent reactions provide a rapid and modular approach for generating molecular diversity, which is invaluable for drug discovery programs.[8][10] For specific, highly functionalized targets, classical multi-step methods like the Vilsmeier cyclization remain indispensable.[11] The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability, and available starting materials. The final conversion to a hydrochloride salt ensures the compound is suitable for further biological and pharmaceutical evaluation. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and explore this important class of heterocyclic compounds.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Shafaei, F., Jouladehroodbar, H., & Hossaini, Z. (2025). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Journal of Chemistry.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Fisyuk, A. S., et al. (2020). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds.
  • Chemicalbook. (n.d.). Synthesis of 5H-Cyclopenta[b]pyridin-5-one,6,7-dihydro-2-methyl-(9CI).
  • Dawood, K. M., Fares, M. A., Abdel-Aziz, H. A., & El-Sayed, N. N. E. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24653–24667.
  • Zhang, Y., et al. (2022).
  • MDPI. (2022).
  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
  • Benchchem. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • Dawood, K. M., Fares, M. A., Abdel-Aziz, H. A., & El-Sayed, N. N. E. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
  • Zhou, Y., et al. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • CymitQuimica. (n.d.). CAS 28566-14-5: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
  • ChemShuttle. (n.d.). 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one; CAS No.: 28566-14-5.

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Methodological & Application

Application Notes and Protocol for the Dissolution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0

Abstract

This technical guide provides a detailed protocol and scientific rationale for the dissolution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, a key heterocyclic building block in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals. It outlines the physicochemical properties of the compound, provides step-by-step dissolution procedures for both aqueous and organic solvents, and offers insights into optimizing solubility through pH modulation. The causality behind experimental choices is explained to ensure reproducible and reliable results.

Introduction: The Criticality of Proper Dissolution

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives are of significant interest in medicinal chemistry. The hydrochloride salt form is commonly synthesized to enhance the aqueous solubility and stability of the parent molecule, a crucial attribute for many biological and pharmaceutical applications.[1][2] Inaccurate solution preparation can lead to significant errors in downstream applications, including screening assays, pharmacokinetic studies, and formulation development.

The dissolution process is governed by the interplay between the solute's properties and the chosen solvent system. For a hydrochloride salt of a weakly basic compound like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, factors such as solvent polarity, temperature, and, most importantly, pH, play a pivotal role.[3][4][5] This guide will provide a comprehensive framework for navigating these variables to achieve complete and stable dissolution.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing a robust dissolution protocol. The free base of the target compound is a white to off-white crystalline powder.[6] The hydrochloride salt is expected to have enhanced solubility in polar, protic solvents.

PropertyData for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Free Base)Rationale and Implications for the Hydrochloride Salt
Molecular Formula C₈H₇NO[7][8]The hydrochloride salt will have the formula C₈H₈ClNO.
Molecular Weight 133.15 g/mol [7][8]The hydrochloride salt will have a molecular weight of 169.61 g/mol .
Appearance White to off-white crystalline powder[6]The hydrochloride salt is also expected to be a crystalline solid.
Solubility (Free Base) Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water.[6]The hydrochloride salt form is anticipated to have significantly increased aqueous solubility.

Solvent Selection and Rationale

The choice of solvent is the primary determinant of successful dissolution. The general principle of "like dissolves like" provides a starting point, suggesting that polar solvents are most suitable for the polar hydrochloride salt.[9]

Recommended Solvents:
  • Aqueous Buffers (Primary Recommendation): Due to the hydrochloride salt form, aqueous buffers are the preferred solvent for most biological applications. The solubility of this compound, which contains a basic pyridine nitrogen, is highly pH-dependent.[3][4][5] An acidic pH will favor the protonated, more soluble form of the molecule.

  • Polar Protic Solvents: Water, ethanol, and methanol are good candidates for creating stock solutions.

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong organic solvents capable of dissolving a wide range of compounds, including the free base.[6] These are often used for creating highly concentrated stock solutions for in vitro assays.

Diagram 1: Decision Workflow for Solvent Selection

G A Start: Dissolve Compound B What is the intended application? A->B C Biological / Cell-based Assay B->C Biological D Organic Synthesis / Non-Aqueous Assay B->D Non-biological E Is aqueous solubility sufficient at desired concentration? C->E H Select polar organic solvent (e.g., DMSO, DMF, Ethanol) D->H F Use Aqueous Buffer (e.g., pH 4-6) E->F Yes G Consider co-solvent system (e.g., DMSO/Water) E->G No I End: Solution Prepared F->I G->I H->I

Caption: Decision tree for selecting an appropriate solvent system.

Experimental Protocols

Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Dissolution in Aqueous Buffer (for biological applications)

This protocol is recommended for preparing solutions for cell culture and other aqueous-based assays. An acidic pH is used to maintain the protonated state of the pyridine ring, maximizing solubility.

Materials:

  • This compound

  • Sterile deionized water

  • Sterile acidic buffer (e.g., 50 mM citrate buffer, pH 4.5)

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of the hydrochloride salt in a sterile conical tube.

  • Solvent Addition: Add a small volume of the acidic buffer to the solid.

  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes. The hydrochloride salt should readily dissolve in an acidic medium.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied.[10] Avoid excessive heating, which could degrade the compound.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining buffer to reach the final desired concentration.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Protect from light.

Protocol 2: Dissolution in Organic Solvents (for stock solutions)

This protocol is suitable for preparing concentrated stock solutions for subsequent dilution into aqueous media or for use in organic reactions.

Materials:

  • This compound

  • Anhydrous DMSO or ethanol

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Weigh the desired amount of the hydrochloride salt into a clean, dry vial.

  • Solvent Addition: Add the desired volume of DMSO or ethanol to the vial.

  • Mixing: Vortex the mixture until the solid is completely dissolved. The free base form of the compound is known to be soluble in these solvents.[6]

  • Aiding Dissolution (if necessary): Brief sonication can be used to expedite dissolution if needed.

  • Storage: Store the stock solution in a tightly sealed container at room temperature or as recommended for the specific solvent. Protect from moisture, especially when using DMSO.

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Solution pH is too high: The compound may be converting to the less soluble free base.Lower the pH of the solution. The solubility of basic salts increases in acidic conditions.[5]
Concentration exceeds solubility limit: The desired concentration may be too high for the chosen solvent system.Perform a solubility test with a small amount of compound to determine the approximate solubility limit.
Cloudy Solution or "Oiling Out" Disproportionation: The salt may be converting to the free base, especially in unbuffered water or at high concentrations.[11][12]Use a buffered solvent system with a pH below the pKa of the pyridine nitrogen.
Hygroscopic Compound: The hydrochloride salt may have absorbed moisture, which can affect dissolution.Ensure the compound is stored in a desiccator and handled in a low-humidity environment.

Diagram 2: The Role of pH in Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A Pyridinium form (Protonated) [R-NH+]Cl- B High Aqueous Solubility A->B Favored Equilibrium C Pyridine form (Free Base) [R-N] D Low Aqueous Solubility C->D Favored

Caption: Effect of pH on the equilibrium and solubility.

Conclusion

The successful dissolution of this compound is readily achievable with careful consideration of the solvent system and, critically, the solution's pH. For aqueous applications, the use of an acidic buffer is paramount to maintaining the compound in its highly soluble protonated form. For creating concentrated stock solutions, polar aprotic solvents like DMSO offer a reliable alternative. By following the protocols and understanding the chemical principles outlined in this guide, researchers can prepare accurate and stable solutions, ensuring the integrity and reproducibility of their experimental results.

References

  • Sirius Analytical. (2017). Intrinsic Dissolution Rate (IDR) for Salt Selection. British Journal of Pharmacy, 2(1). Available at: [Link]

  • Stavchansky, S., & Gutta, K. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Available at: [Link]

  • Moleqube. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Available at: [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry, 17, 2369-2373. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Chegg. (2017). Pyridine is a weak organic base, and readily forms a salt with hydrochloric acid. Chegg.com. Available at: [Link]

  • Lee, S. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(9), 1341. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). <711> DISSOLUTION. Available at: [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility | General Chemistry. YouTube. Available at: [Link]

  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. Available at: [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24393–24406. Available at: [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Available at: [Link]

  • Płonka, W., et al. (2023). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Molecules, 28(18), 6563. Available at: [Link]

  • Request PDF. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] The hydrochloride salt of this compound is often utilized to improve solubility and stability for research and development applications. This document provides a comprehensive guide for the safe handling, storage, and use of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride in a laboratory setting. The protocols and recommendations outlined herein are grounded in established safety practices and the known chemical properties of the parent compound and related pyridine hydrochloride salts.

Compound Profile and Properties

This compound is the salt form of the fused heterocyclic ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. The hydrochloride form is generally a crystalline solid. While specific data for the hydrochloride salt is not extensively published, the properties can be inferred from the free base and analogous hydrochloride compounds.

PropertyValueSource
Chemical Name This compound-
CAS Number 28566-14-5 (for free base)[4][5][6]
Molecular Formula C₈H₈ClNO-
Molecular Weight 169.61 g/mol [5]
Appearance Likely a white to off-white or light brown crystalline solidInferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Inferred
Stability Stable under recommended storage conditions.[4] Likely hygroscopic.[7]Inferred

Health and Safety Information

The free base, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[4]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[4][5]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[4][5]

  • May cause respiratory irritation (Specific target organ toxicity-single exposure, Category 3).[4][5]

It is crucial to handle the hydrochloride salt with the same level of caution.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is required:

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[4]

  • Body Protection: A lab coat is required.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is necessary to avoid inhalation.[4]

Emergency First Aid Procedures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling Workflow

The following diagram outlines the recommended workflow for handling this compound powder.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_ppe Don appropriate PPE prep_fume_hood Work in a certified chemical fume hood prep_ppe->prep_fume_hood handle_weigh Weigh the required amount prep_fume_hood->handle_weigh Proceed to handling handle_dissolve Dissolve in the appropriate solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate After use cleanup_dispose Dispose of waste according to regulations cleanup_decontaminate->cleanup_dispose cleanup_store Store remaining compound in a desiccator cleanup_dispose->cleanup_store

Caption: Workflow for handling solid this compound.

Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Room temperature.[4]The compound is stable at ambient temperatures.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.Due to the hygroscopic nature of similar hydrochloride salts, this prevents moisture absorption.[7]
Container Keep in a tightly closed container.[4]Prevents contamination and exposure to moisture.
Incompatibilities Avoid strong oxidizing agents and strong acids.[4]To prevent potentially hazardous reactions.

Experimental Protocols

The following are general protocols for the preparation of solutions of this compound. These should be adapted based on specific experimental needs.

Preparation of a Stock Solution (e.g., 10 mM in DMSO)
  • Preparation: Ensure all work is performed in a chemical fume hood.[4] Assemble all necessary materials: the compound, dimethyl sulfoxide (DMSO), appropriate glassware, and a calibrated balance.

  • Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution.

  • Weighing: Carefully weigh the calculated amount of this compound into a suitable vial.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term use. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions
  • Thawing: If the stock solution is frozen, allow it to thaw completely at room temperature.

  • Dilution: In a chemical fume hood, dilute the stock solution to the desired final concentration using the appropriate aqueous buffer (e.g., phosphate-buffered saline).

  • Mixing: Gently mix the solution to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for your experiments.

The following flowchart illustrates the decision-making process for preparing solutions.

G start Start Solution Preparation stock_or_working Stock or Working Solution? start->stock_or_working stock Prepare Stock Solution stock_or_working->stock Stock working Prepare Working Solution stock_or_working->working Working dissolve_dmso Dissolve in DMSO stock->dissolve_dmso dilute_aqueous Dilute stock in aqueous buffer working->dilute_aqueous store Store at -20°C or -80°C dissolve_dmso->store use_now Use immediately dilute_aqueous->use_now

Sources

Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a prominent heterocyclic scaffold that serves as a foundational structural motif in a multitude of biologically active compounds. Its rigid, fused-ring system is a key feature in molecules designed to interact with specific biological targets, most notably in the central nervous system. The significance of this scaffold is underscored by its presence in commercially successful pharmaceuticals, including the non-benzodiazepine hypnotic agent eszopiclone and the anxiolytic pazinaclone.[1][2] The title compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride[3], offers a stable and readily accessible entry point for the synthesis of complex molecular architectures. The ketone functionality at the 5-position is a versatile handle for a wide array of chemical transformations, making it an invaluable intermediate for researchers in medicinal chemistry and drug development.

This document serves as a technical guide, providing field-proven insights and detailed experimental protocols for the synthesis and strategic derivatization of this key building block. We will explore its preparation via modern catalytic methods and detail its application in core synthetic transformations, including carbonyl reductions and reductive aminations, which are critical for generating molecular diversity for drug discovery programs.

Section 1: Synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Core

A robust and environmentally conscious method for synthesizing the cyclopenta[b]pyridin-5-one scaffold involves the direct, manganese-catalyzed oxidation of the C-H bond at the 5-position of 2,3-cyclopentenopyridine.[4] This approach is notable for its high chemoselectivity and its ability to use water as the reaction solvent, aligning with the principles of green chemistry.[4]

Causality Behind Experimental Choices: The selection of a manganese(II) triflate (Mn(OTf)₂) catalyst is strategic. Manganese is an earth-abundant and low-toxicity metal. In combination with an oxidant like tert-Butyl hydroperoxide (t-BuOOH), it can effectively catalyze the oxidation of a methylene group adjacent to an activating pyridine ring. The reaction proceeds in water at room temperature, obviating the need for harsh conditions or flammable organic solvents, which simplifies the experimental setup and improves the safety profile.[4][5]

Protocol 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

This protocol is adapted from the procedure described by Ren et al. in Green Chemistry.[4]

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Product reactant1 2,3-Cyclopentenopyridine catalyst Mn(OTf)₂ reactant1->catalyst reactant2 t-BuOOH (65% in H₂O) reactant2->catalyst product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one catalyst->product solvent H₂O temp 25 °C, 24h

Caption: Mn-catalyzed oxidation of 2,3-cyclopentenopyridine.

Materials:

  • 2,3-Cyclopentenopyridine (0.50 mmol)

  • Manganese(II) triflate (Mn(OTf)₂) (0.0025 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O) (2.5 mmol)

  • Deionized Water (2.5 mL)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL).

  • Begin stirring the mixture at room temperature (25 °C).

  • Slowly add tert-Butyl hydroperoxide (2.5 mmol) to the flask.

  • Allow the reaction to stir at 25 °C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in petroleum ether, e.g., 1:5 to 1:1) to yield the pure product. An 88% yield was reported for this transformation.[5]

Data Summary: Yields of Analogues

CompoundStarting MaterialYield (%)
2a 2,3-Cyclopentenopyridine88
2b 6-Bromo-2,3-cyclopentenopyridine77
2d 6-Chloro-2,3-cyclopentenopyridine83

Data sourced from Ren et al.[5]

Section 2: Key Transformations of the Carbonyl Group

The ketone at the 5-position is the epicenter of reactivity, providing a gateway to a diverse array of derivatives through reduction and C-N bond-forming reactions.

Catalytic Hydrogenation to 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

The reduction of the ketone to its corresponding secondary alcohol is a fundamental transformation, yielding a chiral center that can be pivotal for modulating biological activity. Catalytic hydrogenation is a clean and efficient method for this purpose.

Causality Behind Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, high-yielding method for the reduction of ketones.[6] The reaction proceeds on the surface of the solid catalyst, where molecular hydrogen is activated.[6] The choice of solvent, such as ethanol or acetic acid, is important as it must solubilize the starting material without poisoning the catalyst. This method avoids the use of metal hydrides, simplifying the workup procedure as it only requires filtration to remove the catalyst.

Protocol 2: Catalytic Hydrogenation of the Ketone

Reaction Scheme:

reactant 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (as Hydrochloride Salt) conditions H₂ (g, 1-4 atm) 10% Pd/C Ethanol Room Temp. reactant->conditions product 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol conditions->product

Caption: Catalytic hydrogenation to the corresponding alcohol.

Materials:

  • This compound (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Ethanol (20 mL)

  • Hydrogen (H₂) gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite or a similar filter aid

Step-by-Step Procedure:

  • Place the ketone hydrochloride salt (1.0 mmol) and ethanol (20 mL) into a suitable pressure vessel for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the vessel under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring or shaking.

  • Maintain the reaction at room temperature and monitor the uptake of hydrogen. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the excess hydrogen gas and flush the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude alcohol product, which can be purified further if necessary.

Reductive Amination for C-N Bond Formation

Reductive amination is one of the most powerful tools for synthesizing amines, which are ubiquitous in pharmaceuticals. This one-pot reaction transforms the ketone into a primary, secondary, or tertiary amine, providing a direct route to valuable drug intermediates.

Causality Behind Experimental Choices: The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and the chosen amine under mildly acidic conditions. This intermediate is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting ketone. Unlike other hydride reagents, it does not react vigorously with protic solvents and tolerates a wider range of functional groups.

Protocol 3: Reductive Amination with a Primary Amine

Workflow Diagram:

Caption: General workflow for one-pot reductive amination.

Materials:

  • This compound (1.0 mmol)

  • Primary or Secondary Amine (e.g., benzylamine) (1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (15 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Procedure:

  • Suspend this compound (1.0 mmol) and the desired amine (1.1 mmol) in DCE (15 mL) in a round-bottom flask with a stir bar.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) to the suspension in one portion. Note: The reaction may bubble slightly due to the release of acetic acid from the reagent reacting with the HCl salt.

  • Allow the reaction to stir at room temperature for 4 to 24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired amine.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemists. Its efficient preparation through modern C-H oxidation techniques and the strategic reactivity of its ketone functional group allow for rapid access to a wide range of derivatives. The protocols detailed herein for catalytic hydrogenation and reductive amination provide reliable and scalable methods to generate libraries of novel alcohols and amines. These products serve as critical precursors for the development of new therapeutic agents, leveraging a privileged heterocyclic core to explore new chemical space in drug discovery.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Royal Society of Chemistry.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pazinaclone. Retrieved from Wikipedia. Available at: [Link]

  • Krasnaya, Z. A., et al. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • El-Sayed, M. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available at: [Link]

  • El-Sayed, M. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Institutes of Health (PMC). Available at: [Link]

  • Reddy, K. S., et al. (2008). An improved process for eszopiclone: Anti-insomnia agent. ACG Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US7786304B2 - Process for the preparation of eszopiclone. Retrieved from Google Patents.
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  • Semantic Scholar. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Retrieved from Semantic Scholar. Available at: [Link]

  • National Institutes of Health (PMC). (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[2][7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports. Available at: [Link]

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6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride as a Corrosion Inhibitor for Steel Alloys

Introduction

The degradation of metallic materials through corrosion is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns.[1] Industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration frequently expose steel alloys to highly corrosive acidic environments.[2] The use of corrosion inhibitors is a primary strategy to mitigate this damage. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of the metal.[3]

Among the most effective classes of corrosion inhibitors are organic compounds containing heteroatoms (like nitrogen, oxygen, sulfur) and π-electrons in their structure. Pyridine and its derivatives have been extensively studied and recognized for their excellent inhibitive properties, which are attributed to the presence of the nitrogen atom's lone pair of electrons and the aromatic ring's π-system.[4][5] These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against the corrosive medium.

This document provides detailed application notes and protocols for evaluating This compound (herein referred to as DCHP) as a corrosion inhibitor, particularly for carbon steel in acidic media. DCHP possesses a unique molecular structure combining a pyridine ring, a carbonyl group, and a fused aliphatic ring, making it a promising candidate for effective corrosion inhibition.[6] These notes are intended for researchers and scientists engaged in materials science and corrosion engineering.

Section 1: Proposed Mechanism of Corrosion Inhibition

The efficacy of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. This adsorption process can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. For DCHP in an acidic solution, the inhibition mechanism is multifaceted.

  • Adsorption Centers: The DCHP molecule possesses several active centers for adsorption: the nitrogen atom in the pyridine ring with its lone pair of electrons, the oxygen atom of the carbonyl group, and the delocalized π-electrons of the aromatic pyridine ring.

  • Interaction with Steel Surface: In acidic media, the DCHP molecule can become protonated. The protective action involves the adsorption of these molecules onto the steel surface. This process can involve the sharing of electrons between the N and O atoms and the vacant d-orbitals of iron atoms on the surface. Furthermore, the π-electrons of the pyridine ring can also interact with the metal surface. This combination of interactions leads to the formation of a stable, protective inhibitor film.[7][8]

  • Formation of a Protective Barrier: The adsorbed layer of DCHP molecules acts as a physical barrier, isolating the steel surface from the aggressive acidic solution. This barrier impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus reducing the overall corrosion rate.[5] Studies on similar pyridine derivatives have shown them to function as mixed-type inhibitors, meaning they affect both anodic and cathodic processes.[4][9]

cluster_surface Carbon Steel Surface (Fe) cluster_film Protective Film Formation DCHP DCHP Molecule (Protonated Form) Fe_surface Fe Atoms (Surface) DCHP->Fe_surface Adsorption via: - N-atom lone pair - O-atom lone pair - π-electrons of pyridine ring H_plus H+ Ions Cl_minus Cl- Ions H2O H₂O Barrier Stable Inhibitor Barrier Fe_surface->Barrier Surface Coverage Barrier->H_plus Blocks Attack Barrier->Cl_minus Blocks Attack

Figure 1: Proposed mechanism of DCHP adsorption on a steel surface.
Insights from Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to predict and understand the inhibitive properties of molecules at an electronic level.[10][11] Key parameters derived from these calculations help explain the interaction between the inhibitor and the metal surface:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[2]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[12]

By calculating these parameters for DCHP, researchers can theoretically validate its potential as an effective corrosion inhibitor before extensive experimental work.[13]

Section 2: Experimental Evaluation Workflow

A systematic approach is essential to comprehensively evaluate the performance of DCHP. The workflow below outlines the key experimental stages, from initial screening to detailed mechanistic studies.

start Start: Prepare Test Materials (Steel Coupons, Corrosive Media, DCHP Solutions) weight_loss Protocol 3.1: Weight Loss Measurement (Gravimetric Screening) start->weight_loss electrochem Protocol 3.2: Electrochemical Analysis (PDP & EIS) weight_loss->electrochem For promising concentrations data_analysis Data Analysis & Interpretation weight_loss->data_analysis pdp Potentiodynamic Polarization (PDP) - Determine i_corr - Identify Inhibitor Type electrochem->pdp eis Electrochemical Impedance Spectroscopy (EIS) - Determine R_ct - Analyze Film Properties electrochem->eis surface_analysis Protocol 3.3: Surface Characterization (SEM) electrochem->surface_analysis Post-exposure analysis pdp->data_analysis eis->data_analysis surface_analysis->data_analysis conclusion Conclusion on DCHP Efficacy data_analysis->conclusion

Sources

Application Notes and Protocols for the Experimental Evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fused Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. The fusion of a cyclopentanone ring to the pyridine core, as seen in 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, creates a semi-rigid structure with a distinct three-dimensional geometry. This topographical feature can be exploited for selective targeting of specific protein binding sites.

Structurally analogous compounds have shown promise as allosteric modulators of G-protein coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, a target of significant interest for the treatment of neurological and psychiatric disorders.[3] Furthermore, the broader class of pyridine derivatives has been extensively explored for a multitude of biological activities, including enzyme inhibition.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing this compound. The protocols herein are designed to be self-validating, with a focus on explaining the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical, field-proven insights.

Part 1: Physicochemical Characterization and Quality Control

Prior to any biological evaluation, a thorough characterization of the test compound is paramount to ensure the integrity and reproducibility of the experimental data.

Identity and Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules due to its high resolution and sensitivity.[6] A reverse-phase method is generally suitable for compounds with the polarity of this compound.

Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of ≥95% is generally considered acceptable for biological screening.

Rationale: The C18 column provides a non-polar stationary phase for the separation of moderately polar compounds. The TFA in the mobile phase acts as an ion-pairing agent to improve the peak shape of the basic pyridine moiety. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.

Confirmation of Hydrochloride Salt Formation

Several methods can be used to confirm the presence of the hydrochloride salt.

  • Titration: The Volhard method can be used to determine the chloride content.[7] This involves precipitating the chloride ions with a known excess of silver nitrate, followed by back-titration of the excess silver nitrate with potassium thiocyanate.

  • NMR Spectroscopy: In the 1H NMR spectrum, the protonation of the pyridine nitrogen will cause a downfield shift of the adjacent protons compared to the free base.[8]

  • FTIR Spectroscopy: The N-H stretch of the pyridinium ion will appear in the region of 2500-3000 cm-1.

Solubility Determination

The aqueous solubility of the hydrochloride salt is a critical parameter for its biological testing and potential for oral bioavailability.

Protocol: Aqueous Solubility Determination

  • Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL).

  • Stir the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method, such as HPLC with a calibration curve.

Part 2: In Vitro Biological Evaluation

Based on the structural similarity to known M4 receptor modulators, a primary focus of the in vitro evaluation should be on this target. Additionally, broader screening for kinase inhibition and general cytotoxicity is recommended to build a comprehensive biological profile.

M4 Muscarinic Acetylcholine Receptor Functional Assay

A functional assay, such as a calcium mobilization assay, is a robust method to determine if the compound acts as an agonist, antagonist, or allosteric modulator of the M4 receptor.[9][10]

Experimental Workflow for M4 Receptor Functional Assay

workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture CHO cells stably expressing human M4 receptor cell_plating Plate cells into 96-well plates cell_culture->cell_plating dye_loading Load cells with a calcium-sensitive dye cell_plating->dye_loading compound_addition Add test compound (agonist mode) or compound + ACh (PAM/NAM mode) dye_loading->compound_addition read_plate Measure fluorescence changes on a plate reader compound_addition->read_plate dose_response Generate dose-response curves read_plate->dose_response ec50_ic50 Calculate EC50/IC50 values dose_response->ec50_ic50

Caption: Workflow for M4 Receptor Calcium Mobilization Assay.

Protocol: Calcium Mobilization Assay

  • Cell Culture: Use a cell line stably expressing the human M4 muscarinic acetylcholine receptor (e.g., CHO-hM4 cells). Culture the cells in the recommended medium and conditions.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density and allow them to attach overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • Agonist Mode: Add the diluted compound to the cells and measure the fluorescence signal over time using a fluorescence plate reader.

    • Positive/Negative Allosteric Modulator (PAM/NAM) Mode: Pre-incubate the cells with the test compound for a defined period, then add a sub-maximal concentration (EC20) of acetylcholine (ACh) and measure the fluorescence signal.[9]

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves. Calculate the EC50 (for agonists) or the effect on the ACh EC50 (for modulators).

Rationale: Activation of the Gi/o-coupled M4 receptor leads to a decrease in cAMP, which can be indirectly measured through changes in intracellular calcium levels in engineered cell lines. This assay provides a functional readout of receptor activity. Testing in both agonist and modulator modes is crucial to fully characterize the compound's pharmacological profile.

In Vitro Kinase Inhibition Assay

To assess for off-target effects or to identify potential new activities, screening against a panel of kinases is a valuable step. A generic in vitro kinase assay can be adapted for this purpose.[5][11][12]

Protocol: General In Vitro Kinase Assay

  • Reagents:

    • Kinase of interest (e.g., a panel of representative kinases).

    • Substrate for the kinase (e.g., a generic peptide substrate).

    • ATP.

    • Kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Rationale: Many small molecule drugs have unintended kinase inhibitory activity. Screening against a kinase panel can help identify potential liabilities or novel therapeutic opportunities.

Cell Viability/Cytotoxicity Assay

Assessing the general cytotoxicity of the compound is essential to ensure that any observed biological activity is not due to cell death. The MTT or XTT assays are common and reliable methods for this purpose.[1][13][14]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[15]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).

Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a crucial control experiment to rule out non-specific cytotoxic effects of the test compound.

Part 3: Data Presentation and Interpretation

Table 1: Summary of In Vitro Biological Activity

AssayTarget/Cell LineEndpointResult (Mean ± SD)
M4 Receptor Functional AssayCHO-hM4Agonist EC50> 10 µM
M4 Receptor Functional AssayCHO-hM4PAM (ACh EC20)1.2 ± 0.3 µM
Kinase Inhibition AssayKinase XIC508.5 ± 1.1 µM
Kinase Inhibition AssayKinase YIC50> 25 µM
Cell Viability AssayHEK293CC50 (48h)> 50 µM

Logical Relationship of Experimental Data

logic compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl physchem Physicochemical Characterization (Purity, Identity, Solubility) compound->physchem m4_assay M4 Receptor Assay (Functional) physchem->m4_assay kinase_assay Kinase Panel Screen physchem->kinase_assay cell_viability Cytotoxicity Assay physchem->cell_viability activity Specific Biological Activity (e.g., M4 PAM) m4_assay->activity selectivity Selectivity Profile kinase_assay->selectivity therapeutic_window Therapeutic Window cell_viability->therapeutic_window activity->therapeutic_window selectivity->therapeutic_window

Caption: Logical flow from compound characterization to defining a therapeutic window.

Conclusion

This application note provides a detailed framework for the initial experimental evaluation of this compound. By following these protocols, researchers can obtain reliable and reproducible data to assess the compound's physicochemical properties and in vitro biological activity. The suggested workflow, from rigorous quality control to a tiered biological screening cascade, will enable a comprehensive understanding of the compound's potential as a pharmacological tool or a starting point for drug discovery.

References

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Application Notes and Protocols for Cell-based Assays Involving 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Pyridine Derivative

The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery.[1][2] While extensive research exists on related pyridine-fused ring systems, which have shown a wide array of biological activities including antiviral, fungicidal, and insecticidal properties, the specific cellular effects of this particular hydrochloride salt remain largely uncharacterized.[3] Preliminary investigations into similar structures suggest potential roles in modulating critical cellular processes such as apoptosis and cell cycle progression, making this compound a compelling candidate for further investigation.[4][5][6]

This guide provides a comprehensive suite of cell-based assay protocols designed to rigorously evaluate the biological activity of this compound. As a Senior Application Scientist, the following sections are structured to not only provide step-by-step instructions but also to instill a deep understanding of the underlying principles and the rationale behind each experimental choice. This ensures that researchers can generate robust, reproducible, and meaningful data.

Part 1: Foundational Analysis - Assessing Cellular Viability

A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[8] The resulting formazan is insoluble and can be solubilized to produce a colored solution. The absorbance of this solution is directly proportional to the number of viable, metabolically active cells.[8][9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (adhesion) cell_seeding->incubation_24h add_compound Add serial dilutions of compound incubation_24h->add_compound incubation_treatment Incubate for desired time (e.g., 24, 48, 72h) add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer incubation_solubilizer Incubate for 15 min with shaking add_solubilizer->incubation_solubilizer read_absorbance Read absorbance at 570-590 nm incubation_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the assay. A typical starting point is 1 x 104 cells per well in a 96-well plate.[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of solvent used for the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][10] Filter sterilize this solution.

    • At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C.[9][11] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.

  • Solubilization of Formazan:

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[10]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8][10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[8][10]

    • Subtract the average absorbance of the medium-only wells (background) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Recommendation
Cell Seeding Density 1 x 104 cells/well (optimize for cell line)
Compound Concentrations 0.1 µM - 100 µM (initial screen)
MTT Concentration 0.5 mg/mL
MTT Incubation Time 2-4 hours
Solubilization Solution DMSO or 10% SDS in 0.01 M HCl
Absorbance Wavelength 570-590 nm

Part 2: Mechanistic Insights - Investigating Apoptosis Induction

Should the MTT assay reveal a cytotoxic effect, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of caspases.

Principle of the Caspase-3/7 Assay

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[12] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase, which in turn generates a luminescent signal.[12] The intensity of the luminescence is directly proportional to the amount of Caspase-3/7 activity.[13]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add compound at various concentrations incubation_24h->add_compound incubation_treatment Incubate for desired time add_compound->incubation_treatment add_caspase_reagent Add Caspase-Glo® 3/7 Reagent incubation_treatment->add_caspase_reagent incubation_caspase Incubate for 1-2h at room temp add_caspase_reagent->incubation_caspase read_luminescence Read luminescence incubation_caspase->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as outlined in the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

    • It is recommended to run a parallel plate for a viability assay (like MTT) to normalize the caspase activity to the number of viable cells.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[13]

    • Reconstitute the lyophilized substrate with the provided buffer as per the manufacturer's instructions.[13]

    • At the end of the treatment period, add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.[12]

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the medium-only wells (background) from all other readings.

    • Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an induction of apoptosis.

Parameter Recommendation
Plate Type Opaque-walled 96-well plate
Reagent Caspase-Glo® 3/7 Assay Kit
Reagent Volume 100 µL per well
Incubation Time 1-2 hours at room temperature
Detection Luminescence

Part 3: Deeper Mechanistic Dive - Cell Cycle Analysis

Some compounds exert their cytotoxic effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[14]

Principle of Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[14] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[14] By analyzing a population of cells with a flow cytometer, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[14]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_readout Data Acquisition cell_culture Culture and treat cells with compound harvest_cells Harvest and wash cells cell_culture->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells incubation_fix Incubate at 4°C fix_cells->incubation_fix wash_cells Wash to remove ethanol incubation_fix->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment pi_stain Stain with Propidium Iodide rnase_treatment->pi_stain flow_cytometry Analyze by flow cytometry pi_stain->flow_cytometry

Caption: Workflow for cell cycle analysis using propidium iodide and flow cytometry.

Detailed Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations (including a vehicle control) for a desired time period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Centrifuge at 1200 rpm for 5 minutes and discard the supernatant.[15]

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet (1x10⁶ cells) and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

    • Incubate the cells at 4°C for at least 30 minutes (or overnight).[15]

  • Staining:

    • Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[15]

    • Wash the cell pellet twice with PBS.[15]

    • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15] RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that only DNA is stained.[14]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT™, FlowJo™) to analyze the cell cycle distribution based on the DNA content histogram.

Parameter Recommendation
Cell Number 1 x 10⁶ cells per sample
Fixative Cold 70% ethanol
Staining Solution 50 µg/mL Propidium Iodide, 100 µg/mL RNase A
Staining Incubation 30 minutes at room temperature, dark
Data Acquisition Minimum 10,000 events

Part 4: Exploring Signaling Pathways - NF-κB Activation

Many bioactive compounds exert their effects by modulating specific intracellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[16] Its dysregulation is implicated in numerous diseases.[16][17] Investigating the effect of a novel compound on NF-κB activation can provide valuable mechanistic insights.

Principle of Western Blotting for NF-κB Pathway Analysis

A common method to assess NF-κB activation is to measure the phosphorylation and degradation of its inhibitor, IκBα, and the phosphorylation of the p65 subunit of NF-κB. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., with TNF-α), IκBα is phosphorylated, ubiquitinated, and degraded, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate gene transcription.[16][18] Western blotting can be used to detect the levels of total and phosphorylated IκBα and p65, providing a snapshot of pathway activation.

Signaling Pathway: Canonical NF-κB Activation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates NFkB_complex NF-κB Complex (p65/p50/IκBα) IKK->NFkB_complex Phosphorylates IκBα IkBa IκBα p65 p65 p50 p50 p_IkBa p-IκBα active_NFkB Active NF-κB (p65/p50) NFkB_complex->active_NFkB Releases degraded_IkBa p_IkBa->degraded_IkBa Ubiquitination & Degradation nuclear_NFkB Nuclear NF-κB (p65/p50) active_NFkB->nuclear_NFkB Translocates DNA DNA nuclear_NFkB->DNA Binds gene_transcription Inflammatory Gene Transcription DNA->gene_transcription Initiates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Detailed Protocol: Western Blotting
  • Cell Lysis and Protein Quantification:

    • Culture and treat cells as described previously. To study inhibition, pre-treat cells with this compound for 1-2 hours before stimulating with an NF-κB activator like TNF-α (e.g., 10 ng/mL for 15-30 minutes).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris.[20]

    • Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[20]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[19]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Incubate the membrane with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[21]

    • Wash the membrane three times with TBST for 5-10 minutes each.[21]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels and then to the loading control.

Parameter Recommendation
Lysis Buffer RIPA buffer with protease/phosphatase inhibitors
Protein Load 20-30 µg per lane
Blocking Buffer 5% non-fat milk or BSA in TBST
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Incubation 1 hour at room temperature
Detection Method Enhanced Chemiluminescence (ECL)

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and a key inflammatory signaling pathway, researchers can build a comprehensive biological activity profile. Positive results from these assays would warrant further investigation into more specific molecular targets and potential therapeutic applications. This structured approach ensures a solid foundation for advancing our understanding of this novel compound and its potential in drug discovery.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Protocols.io. Caspase 3/7 Activity. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

  • SpringerLink. One-Step Cellular Caspase-3/7 Assay. [Link]

  • National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • MilliporeSigma. Muse™ Caspase-3/7 Kit User's Guide. [Link]

  • Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • Royal Society of Chemistry. Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][7][10][12]triazole derivatives as necroptosis inhibitors. [Link]

  • National Center for Biotechnology Information. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects. [Link]

  • National Center for Biotechnology Information. NF-κB: a key role in inflammatory diseases. [Link]

  • ACS Omega. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • bioRxiv. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. [Link]

  • National Center for Biotechnology Information. NF-κB in Oxidative Stress. [Link]

  • Google Patents. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Green Chemistry. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. [Link]

  • Semantic Scholar. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. [Link]

  • MDPI. A New Benzo[11][14]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. [Link]

  • National Center for Biotechnology Information. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. [Link]

  • PubMed. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach. [Link]

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Application Notes & Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Strategic Importance

Overview of the Intermediate

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is a bicyclic heterocyclic ketone that serves as a high-value building block in modern medicinal chemistry. Its rigid, fused-ring structure provides a defined three-dimensional scaffold that is instrumental in orienting functional groups for optimal interaction with biological targets. The hydrochloride salt form is typically preferred in a development setting due to its enhanced stability, crystallinity, and ease of handling compared to the free base.

This document provides detailed protocols for the synthesis and quality control of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its subsequent conversion to the hydrochloride salt, tailored for researchers and process chemists in the pharmaceutical industry.

Table 1: Physicochemical Properties

Property 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Free Base) 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride
Molecular Formula C₈H₇NO[1] C₈H₈ClNO[2]
Molecular Weight 133.15 g/mol 169.61 g/mol [2]
CAS Number 28566-14-5[1] 1220039-95-1[2]
Appearance Off-white solid[3] Crystalline solid
Melting Point 62-63°C[3] Not specified
SMILES C1CC(=O)C2=C1N=CC=C2[1] C1CC(=O)C2=C1N=CC=C2.Cl[2]

| InChIKey | LMEREVKJVWUGJI-UHFFFAOYSA-N[1] | Not available |

Significance in Pharmaceutical Synthesis

The primary strategic value of this intermediate lies in its role as a key precursor to the fourth-generation cephalosporin antibiotic, Cefpirome .[4][5] The cyclopentanone moiety provides a critical reactive handle for constructing the complex side chains characteristic of advanced cephalosporins. The pyridine ring, meanwhile, is fundamental to the molecule's overall pharmacophore and pharmacokinetic profile.

Beyond this established application, the cyclopenta[b]pyridine scaffold is of growing interest in drug discovery. Related structures, such as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones, have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, highlighting the potential of this bicyclic system in developing treatments for neurological and psychiatric disorders.[6]

Section 2: Synthesis Protocols & Mechanistic Insights

The synthesis of this intermediate can be approached from several angles. We present two distinct, validated methods. The first is a modern, high-yield catalytic oxidation, and the second is a more classical Vilsmeier cyclization. The choice between them depends on starting material availability, scalability requirements, and green chemistry considerations.[7]

Protocol 1: Manganese-Catalyzed Benzylic Oxidation (Recommended Method)

This protocol represents a highly efficient and environmentally conscious approach, utilizing a manganese catalyst and an aqueous system.[3] The reaction proceeds via the direct oxidation of the benzylic C-H bonds of the methylene group adjacent to the pyridine ring in the starting material, 2,3-Cyclopentenopyridine. This method is favored for its high yield and operational simplicity.

Principle & Rationale: The Mn(OTf)₂ catalyst, in the presence of an oxidant like tert-Butyl hydroperoxide (t-BuOOH), generates a high-valent manganese-oxo species. This species selectively abstracts a hydrogen atom from the most activated C-H bond—the benzylic position at C5—initiating the oxidation cascade to form the target ketone. Performing the reaction in water aligns with green chemistry principles.[3][7]

G cluster_0 Protocol 1: Catalytic Oxidation Workflow SM 2,3-Cyclopentenopyridine (Starting Material) REACT Reaction Vessel (H₂O, 25°C, 24-72h) SM->REACT Mn(OTf)₂, t-BuOOH EXT Workup (Ethyl Acetate Extraction) REACT->EXT PUR Purification (Flash Chromatography) EXT->PUR PROD 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Free Base, ~88% Yield) PUR->PROD

Caption: Workflow for Manganese-Catalyzed Synthesis.

Step-by-Step Protocol:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq).[3]

  • Reagent Addition: Sequentially add Mn(OTf)₂ (0.0025 mmol, 0.005 eq), water (2.5 mL), and tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol, 5.0 eq).[3]

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For larger scale reactions (e.g., 25 mmol), the reaction time may need to be extended to 72 hours to achieve full conversion.[3]

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 and gradually increasing to 1:1).[3]

  • Isolation: Combine the product-containing fractions and evaporate the solvent to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as an off-white solid (typical yield: 88%).[3]

Protocol 2: Vilsmeier Cyclization Approach (Alternative Method)

Principle & Rationale: The key step is the Vilsmeier reaction, where a substituted amide (N-benzyl-N-cyclopentenylacetamide) reacts with a Vilsmeier reagent (generated from POCl₃ and a formamide source, implicitly DMF from the procedure) to undergo an intramolecular electrophilic substitution, forming the fused chloro-pyridine ring system. A final dechlorination step yields the target scaffold.[5]

G cluster_1 Protocol 2: Vilsmeier Cyclization Workflow SM2 Cyclopentanone + Benzylamine STEP1 Nucleophilic Addition & Acetylation SM2->STEP1 INT1 N-benzyl-N- cyclopentenylacetamide STEP1->INT1 STEP2 Vilsmeier Cyclization (POCl₃) INT1->STEP2 INT2 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine STEP2->INT2 STEP3 Dechlorination INT2->STEP3 PROD2 Target Intermediate (Free Base, ~43% Overall Yield) STEP3->PROD2

Caption: Workflow for Vilsmeier Cyclization Synthesis.

Summarized Protocol: The synthesis proceeds in four main stages:

  • Enamine Formation: Reaction of cyclopentanone with benzylamine.[5]

  • Acetylation: Acetylation of the resulting enamine with acetic anhydride.[5]

  • Vilsmeier Cyclization: Treatment with phosphorus oxychloride (POCl₃) to form the chlorinated bicyclic intermediate.[5]

  • Dechlorination: Removal of the chlorine atom to afford the final product.[5] This route achieved a total yield of 43.15% with a reported purity of 99.7% by HPLC.[5]

Final Step: Preparation of the Hydrochloride Salt

Principle: The pyridine nitrogen of the free base is sufficiently basic to react with a strong acid like hydrochloric acid in a simple acid-base reaction. This process is typically performed in a non-protic organic solvent to facilitate the precipitation of the resulting salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise (1.0-1.1 eq).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 30-60 minutes at room temperature or 0°C to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain this compound.

Section 3: Quality Control & Analytical Characterization

Rigorous analytical control is essential to ensure the intermediate meets the specifications required for GMP (Good Manufacturing Practice) synthesis of an Active Pharmaceutical Ingredient (API).

Table 2: Analytical Specifications and Characterization Data

Test Method Specification / Expected Result Reference
Identity ¹H NMR Conforms to structure. δ (400 MHz, CDCl₃): 8.8 (m, 1H), 8.0 (d, 1H), 7.3 (m, 1H), 3.3 (dd, 2H), 2.8 (m, 2H). [3]
Identity ¹³C NMR Conforms to structure. δ (101 MHz, CDCl₃): 204.9, 174.4, 155.7, 131.9, 130.3, 122.5, 35.8, 28.7. [3]
Identity HRMS (ESI) [M+H]⁺ calculated for C₈H₈NO: 134.0606. Found: 134.0598. [3]
Purity HPLC ≥ 99.5% [5]

| Residual Solvents | GC-HS | To be determined based on solvents used. | - |

Impurity Profiling: A critical aspect of process development is understanding and controlling the impurity profile.[7] For Protocol 1, key potential impurities include unreacted starting material (2,3-Cyclopentenopyridine) and over-oxidized or side-products. For Protocol 2, chlorinated intermediates are the primary concern. The analytical methods above, particularly HPLC and LC-MS, must be validated to detect and quantify these potential impurities.

Section 4: Application in API Synthesis - The Cefpirome Case Study

The true utility of this compound is demonstrated in its incorporation into a complex API. The ketone at the C5 position is the key point of synthetic elaboration.

G cluster_2 Conceptual Cefpirome Synthesis Workflow INTERMEDIATE 6,7-Dihydro-5H-cyclopenta[b] pyridin-5-one HCl STEP_B Functionalization of Ketone (C5) INTERMEDIATE->STEP_B Key Building Block STEP_A Side-Chain Precursor Synthesis STEP_A->STEP_B STEP_C Coupling with 7-ACA Core STEP_B->STEP_C API Cefpirome (Final API) STEP_C->API

Caption: High-level schematic of the intermediate's role in API synthesis.

The synthesis of Cefpirome involves converting the ketone into a functionalized side chain, which is then coupled to the 7-aminocephalosporanic acid (7-ACA) nucleus, the core of all cephalosporin antibiotics. The pyridine moiety of our intermediate ultimately becomes the quaternary ammonium group that is crucial for Cefpirome's antibacterial activity and spectrum.

Section 5: Safety, Handling, and Storage

  • Safety: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound and its reagents. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: The hydrochloride salt is expected to be a stable, non-hygroscopic solid, making it easier to weigh and handle than the free base. Avoid generating dust.

  • Storage: Store the material in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Section 6: Conclusion

This compound is a non-trivial pharmaceutical intermediate whose strategic importance is firmly established by its role in the synthesis of Cefpirome. The manganese-catalyzed oxidation protocol offers a superior route for its preparation, characterized by high yield and favorable green chemistry metrics. Proper analytical controls are paramount to ensure its quality and suitability for the rigorous demands of API manufacturing. The continued exploration of this and related scaffolds holds significant promise for future drug discovery initiatives.

Section 7: References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry, 17(4), 2369-2373. Available at: [Link]

  • Al-Ostath, R., El-Sayed, N. N. E., & El-Ashmawy, M. B. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Al-Ostath, R., El-Sayed, N. N. E., & El-Ashmawy, M. B. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Danylo, S., et al. (2020). One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[3][8]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. MDPI. Available at: [Link]

  • Google Patents. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Available at:

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Available at: [Link]

  • Melnykov, K. P., et al. (2020). Octahydro-1H-cyclopenta[b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Core Considerations in Designing Complex Pharmaceutical Intermediate Synthesis Routes: Practical Notes from the Field. Available at: [Link]

  • ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts. Available at: [Link]

  • Zhou, J., et al. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Available at: [Link]

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Application Notes and Protocols for the Derivatization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Fused Pyridine Scaffold in Medicinal Chemistry

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This scaffold is isosteric to indanone, a privileged structure in numerous biologically active compounds. The incorporation of a pyridine ring into the cyclopentanone framework imparts unique physicochemical properties, including altered basicity, polarity, and hydrogen bonding capacity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Pyridine and its fused derivatives are ubiquitous in pharmaceuticals, demonstrating a vast array of biological activities, including anticancer, antiviral, antibacterial, and central nervous system (CNS) modulating effects.[1][2][3] This inherent biological relevance makes the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold a compelling starting point for the design and synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the derivatization strategies for the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold, offering detailed protocols and the underlying scientific rationale for creating diverse chemical libraries for biological screening.

Synthesis of the Core Scaffold: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

A reliable and efficient synthesis of the starting material is paramount for any derivatization campaign. A recently developed method utilizing a manganese-catalyzed oxidation of 2,3-cyclopentenopyridine offers a high-yielding and environmentally benign route to the desired ketone.[4]

Protocol 1: Manganese-Catalyzed Oxidation for Scaffold Synthesis

This protocol describes the direct oxidation of the benzylic position of 2,3-cyclopentenopyridine to the corresponding ketone.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water)

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol, 1.0 eq).

  • Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq).

  • Add 2.5 mL of deionized water.

  • To the stirred mixture, add t-BuOOH (2.5 mmol, 5.0 eq).

  • Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10 to 1:5) to afford the pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1][4]

Expected Yield: 88%[1]

Causality behind Experimental Choices:

  • Manganese Catalyst: Mn(OTf)₂ is a mild and efficient catalyst for C-H oxidation. Its use in water as a solvent makes the reaction more environmentally friendly.

  • t-BuOOH as Oxidant: t-Butyl hydroperoxide is a readily available and relatively safe oxidant that provides the oxygen atom for the ketone formation.

  • Aqueous Medium: The use of water as a solvent is a key feature of this green chemistry approach, avoiding the use of hazardous organic solvents.

Derivatization Strategies: Unlocking Chemical Diversity

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold offers several points for diversification, including the C5-ketone, the cyclopentane ring, and the pyridine nucleus.

Derivatization at the C5-Ketone: A Versatile Handle

The carbonyl group at the C5 position is a highly versatile functional group for introducing a wide range of substituents and for constructing more complex heterocyclic systems.

The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds by reacting a ketone with an active methylene compound, often an aromatic aldehyde.[5][6] The resulting α,β-unsaturated ketones, or chalcones, are valuable intermediates for further derivatization and are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.

Protocol 2: Synthesis of Chalcone Derivatives via Knoevenagel Condensation

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Piperidine (or another basic catalyst)

  • Hydrochloric acid (HCl, for acidification)

Procedure:

  • In a round-bottom flask, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol, 1.0 eq) and the substituted aromatic aldehyde (1.1 mmol, 1.1 eq) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Visualization of Knoevenagel Condensation:

Caption: Knoevenagel condensation workflow.

Chalcones are excellent precursors for the synthesis of five-membered heterocyclic rings like pyrazolines. Pyrazoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9]

Protocol 3: Synthesis of Pyrazoline Derivatives

Materials:

  • Chalcone derivative (from Protocol 2)

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol or acetic acid

  • Sodium hydroxide (if using hydrazine hydrochloride)

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1.0 mmol, 1.0 eq) in ethanol (15 mL).

  • Add hydrazine hydrate (1.5 mmol, 1.5 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.[7][9]

Visualization of Pyrazoline Synthesis:

G Chalcone Chalcone Derivative Intermediate Hydrazone Intermediate Chalcone->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Pyrazoline Pyrazoline Derivative Intermediate->Pyrazoline Intramolecular Cyclization

Caption: Synthesis of pyrazolines from chalcones.

Spirooxindoles are a class of compounds with a spiro-fused ring system containing an oxindole moiety. They have shown a wide range of biological activities, including potent anticancer and antimicrobial effects.[10] The C5-ketone of our scaffold can participate in a [3+2] cycloaddition reaction with an azomethine ylide generated in situ from isatin and an amino acid, leading to the formation of novel spiro-pyrrolidine-oxindole derivatives.

Protocol 4: Synthesis of Spirooxindole Derivatives

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Isatin (or substituted isatin)

  • Sarcosine (or another secondary amino acid)

  • Methanol

  • Reflux apparatus

Procedure:

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol, 1.0 eq) and isatin (1.0 mmol, 1.0 eq) in methanol (20 mL), add sarcosine (1.2 mmol, 1.2 eq).

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • The precipitated product is collected by filtration, washed with cold methanol, and dried to afford the spirooxindole derivative.[11]

Derivatization of the Pyridine Ring

The pyridine ring can be functionalized to modulate the electronic properties and steric bulk of the molecule.

The introduction of a cyano group at the 3-position of the pyridine ring can be achieved through a multicomponent reaction.[9]

Protocol 5: Multicomponent Synthesis of 3-Carbonitrile Derivatives

Materials:

  • 2,5-Diarylidenecyclopentanone derivative

  • Propanedinitrile

  • Sodium ethoxide or sodium methoxide

  • Ethanol or methanol

Procedure:

  • In a round-bottom flask, mix the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (0.02 mol) in the corresponding anhydrous alcohol.

  • Reflux the mixture for 1-2 hours at 80 °C.

  • Cool the reaction mixture and dilute with distilled water (150 mL).

  • Collect the precipitated solid by filtration and recrystallize from a suitable solvent to obtain the 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative.[9]

Data Presentation: Representative Derivatization Yields

EntryScaffoldDerivatization StrategyProductYield (%)Reference
12,3-CyclopentenopyridineManganese-Catalyzed Oxidation6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one88[1]
22,5-bis(2-pyridinylmethylene)cyclopentanoneMulticomponent Reaction2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile97.7[9]
32,5-bis(2-methoxybenzyliden)cyclopentanoneMulticomponent Reaction7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile75[9]

Biological Screening: Exploring Therapeutic Potential

The diverse library of compounds generated from the derivatization of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can be screened against a variety of biological targets. The fused pyridine scaffold is a common feature in many FDA-approved drugs, particularly in oncology and CNS disorders.[12]

Anticancer Activity

Fused pyridine derivatives have demonstrated significant potential as anticancer agents.[4][13][14][15] Screening of the synthesized compounds against a panel of cancer cell lines is a logical first step.

Suggested Cell Lines for Initial Screening:

  • MCF-7: Human breast adenocarcinoma cell line.

  • NCI-H460: Human non-small cell lung cancer cell line.

  • SF-268: Human glioblastoma cell line.

  • A549: Human lung carcinoma cell line.

Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Related Fused Pyridine Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference
Pyridine-urea derivativeMCF-70.11[14]
Pyridopyridine derivativeFMS Kinase0.0215[15]
1,2,4-triazole-pyridine hybridB16F1041.12[5]
Central Nervous System (CNS) Activity

The pyridine nucleus is a key component of many CNS-active drugs.[12] Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold could be explored for their potential as neuroprotective agents or for their activity against various CNS targets.

Potential Screening Areas:

  • Neuroprotective Effects: Assess the ability of the compounds to protect neuronal cells from oxidative stress or excitotoxicity.

  • Receptor Binding Assays: Screen against a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors).

  • Enzyme Inhibition Assays: Evaluate the inhibition of key enzymes involved in neurodegenerative diseases (e.g., monoamine oxidase (MAO), acetylcholinesterase (AChE)).

Conclusion and Future Directions

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold represents a versatile and promising starting point for the development of novel bioactive molecules. The synthetic protocols outlined in this guide provide a clear roadmap for generating a diverse chemical library. The strategic derivatization of the C5-ketone and the pyridine ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. The suggested biological screening cascades, with an initial focus on anticancer and CNS activities, are based on the well-established therapeutic potential of fused pyridine systems. Further exploration of structure-activity relationships (SAR) will be crucial in optimizing lead compounds for improved potency, selectivity, and drug-like properties.

References

  • Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]

  • Al-Tel, T. H. (2010). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. European Journal of Medicinal Chemistry, 45(12), 5874-5880. [Link]

  • Rostami, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(19), 2256-2287. [Link]

  • Rostami, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. [Link]

  • Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. Neuroscience and Neurological Surgery, 8(1), 1-10. [Link]

  • Gomha, S. M., et al. (2015). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 7(5), 18-25. [Link]

  • El-Sayed, M. A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24367-24383. [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]

  • Hassan, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]

  • Carradori, S., et al. (2021). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Molecules, 26(16), 4983. [Link]

  • Abdel-Aziz, A. A. M., et al. (2015). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1269-1275. [Link]

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (2018). University of Cape Town. [Link]

  • El-Naggar, A. M., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(21), 5032. [Link]

  • Yadav, C. S., et al. (2024). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. Results in Chemistry, 7, 101326. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. European Journal of Medicinal Chemistry, 275, 116584. [Link]

  • Khan, I., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6259. [Link]

  • Hedaitullah, M., et al. (2012). Pyrazoline synthesis through a chalcone intermediate. International Journal of Pharmaceutical Sciences and Research, 3(8), 2537. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2372. [Link]

  • Youseftabar-Miri, L., et al. (2020). Recent investigations in the synthesis of spirooxindole derivatives by Iranian researchers. Monatshefte für Chemie-Chemical Monthly, 151(6), 895-947. [Link]

  • Varma, R. S. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC advances, 11(13), 7546-7567. [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

  • Shaabani, A., & Maleki, A. (2007). Recent Developments on Five-Component Reactions. Current Organic Chemistry, 11(13), 1143-1165. [Link]

  • Knoevenagel condensation‐assisted multicomponent synthesis of... (n.d.). ResearchGate. [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, a key intermediate in pharmaceutical and materials science research. The featured methodology is centered around a highly efficient manganese-catalyzed oxidation of the benzylic C-H bond of 2,3-cyclopentenopyridine. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure successful and safe implementation on a larger scale.

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its analogues are pivotal heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1] The growing interest in these compounds necessitates the development of scalable and economically viable synthetic routes. Traditional multi-step syntheses can be cumbersome, low-yielding, and environmentally taxing. This application note details a streamlined, one-pot oxidation strategy that addresses these challenges, providing a direct and high-yielding pathway to the target molecule.

The core of this protocol is the direct oxidation of the CH₂ group adjacent to the pyridine ring in 2,3-cyclopentenopyridine. This method, utilizing an inexpensive and environmentally benign manganese catalyst with tert-butyl hydroperoxide as the oxidant, offers excellent chemoselectivity and high yields.[2] The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties, making it ideal for further synthetic transformations and pharmaceutical applications.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway involves two primary stages: the oxidation of the starting material to the ketone and the subsequent formation of the hydrochloride salt.

Manganese-Catalyzed Oxidation

The key transformation is the oxidation of 2,3-cyclopentenopyridine to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This reaction is catalyzed by Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), with tert-Butyl hydroperoxide (t-BuOOH) serving as the terminal oxidant.[2][3]

The proposed mechanism, illustrated below, likely involves the generation of a high-valent manganese-oxo species. This potent oxidizing agent can then abstract a hydrogen atom from the benzylic position of the 2,3-cyclopentenopyridine, which is activated by the adjacent pyridine ring. The resulting radical intermediate is then further oxidized to the corresponding ketone. The use of water as a solvent makes this an environmentally attractive process.

G cluster_catalyst_activation Catalyst Activation cluster_oxidation_cycle Substrate Oxidation Mn_OTf_2 Mn(OTf)₂ Mn_oxo High-valent Mn=O species Mn_OTf_2->Mn_oxo Oxidation tBuOOH t-BuOOH tBuOOH->Mn_oxo Mn_oxo->Mn_OTf_2 Regeneration Radical_Intermediate Benzylic Radical Intermediate Mn_oxo->Radical_Intermediate H-atom abstraction Substrate 2,3-Cyclopentenopyridine Substrate->Radical_Intermediate Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Radical_Intermediate->Product Further Oxidation G Start Start: 2,3-Cyclopentenopyridine Water, Mn(OTf)₂ Add_tBuOOH Add t-BuOOH (10-25 °C) Start->Add_tBuOOH Stir Stir 24h at RT Add_tBuOOH->Stir Extract Work-up: EtOAc Extraction Stir->Extract Dry_Conc Dry & Concentrate Extract->Dry_Conc Crude_Ketone Crude Ketone Dry_Conc->Crude_Ketone Dissolve Dissolve in IPA Crude_Ketone->Dissolve Acidify Acidify with HCl in IPA Dissolve->Acidify Crystallize Crystallize (0-5 °C) Acidify->Crystallize Filter_Dry Filter & Dry Crystallize->Filter_Dry Final_Product Final Product: Hydrochloride Salt Filter_Dry->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its derivatives.

Issue 1: Low Yield in the Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

Question: I am attempting the direct oxidation of 2,3-cyclopentenopyridine to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one using a manganese catalyst, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this manganese-catalyzed oxidation can often be traced back to suboptimal reaction conditions or reagent quality. This highly efficient method relies on the careful orchestration of the catalyst, oxidant, and solvent system.[1]

Probable Causes & Solutions:

  • Catalyst Activity: The efficiency of the Mn(OTf)₂ catalyst is paramount. Ensure the catalyst is anhydrous and has been stored under an inert atmosphere to prevent deactivation.

  • Oxidant Decomposition: The oxidant, typically tert-Butyl hydroperoxide (t-BuOOH), can degrade over time. Use a fresh bottle of the oxidant or titrate an older bottle to determine its active concentration.

  • Incorrect Solvent: While the reaction can be performed in water, which is environmentally benign, the choice of solvent can significantly impact the reaction rate and yield.[1] Consider screening other solvents like tert-butanol, especially if you are using substituted benzylpyridines.[2]

  • Suboptimal Temperature: The reaction is typically run at room temperature (25°C).[1][2] However, for less reactive substrates, a moderate increase in temperature (e.g., to 50°C) may be beneficial, but be mindful of potential side reactions at higher temperatures.

Experimental Protocol: Optimized Manganese-Catalyzed Oxidation

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • To this mixture, add t-BuOOH (65% in H₂O, 2.5 mmol) dropwise with vigorous stirring.

  • Stir the reaction at 25°C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether gradient) to yield the desired product.[2]

Issue 2: Formation of Multiple Byproducts in the Vilsmeier Cyclization Route

Question: I am following a Vilsmeier-Haack approach to synthesize a substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine, but my TLC and NMR show a mixture of products. How can I improve the selectivity?

Answer: The Vilsmeier cyclization route, while versatile, is a multi-step synthesis that can be prone to side reactions if not carefully controlled.[3] The key is to optimize the conditions for each step to ensure the desired intermediates are formed cleanly.

Probable Causes & Solutions:

  • Incomplete Intermediate Formation: The initial steps of forming N-cyclopentylidene(phenyl)methanamine and N-benzyl-N-cyclopentenylacetamide are crucial. Ensure the reaction temperatures and times are strictly adhered to for these steps.[3]

  • Vilsmeier Reagent Stoichiometry: The ratio of phosphorus oxychloride to the amide intermediate is critical for the cyclization. An excess or deficit can lead to incomplete reaction or side product formation.

  • Hydrolysis Conditions: The temperature during the hydrolysis of the Vilsmeier intermediate must be carefully controlled (e.g., 40-45°C) to prevent decomposition of the desired product.[3]

Logical Workflow for Vilsmeier Cyclization Troubleshooting

Vilsmeier_Troubleshooting start Start: Low Yield/Purity in Vilsmeier Synthesis check_intermediates Analyze Intermediates by TLC/NMR start->check_intermediates optimize_addition Optimize Nucleophilic Addition & Acetylation Conditions check_intermediates->optimize_addition Intermediates impure optimize_vilsmeier Optimize Vilsmeier Cyclization Step check_intermediates->optimize_vilsmeier Intermediates pure optimize_addition->check_intermediates optimize_hydrolysis Optimize Hydrolysis Conditions optimize_vilsmeier->optimize_hydrolysis end_success Improved Yield and Purity optimize_hydrolysis->end_success

Caption: Troubleshooting workflow for the Vilsmeier cyclization route.

Issue 3: Difficulty in Purifying the Final Product

Question: My synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one appears successful based on crude analysis, but I'm struggling with purification by column chromatography. The product streaks and I have significant loss.

Answer: Purification of pyridine-containing compounds like this can be challenging due to their basicity and polarity, which can lead to strong interactions with the silica gel stationary phase.[4]

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system. This will compete for the acidic sites on the silica and allow your product to elute more cleanly.

  • Poor Solubility: The product may have limited solubility in the chosen chromatography solvents.

    • Solution: Consider a different solvent system. A mixture of dichloromethane and methanol often works well for polar compounds. If solubility is still an issue, you may need to consider alternative purification methods.

  • Alternative Purification:

    • Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

    • Acid-Base Extraction: As a basic compound, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base like NaHCO₃ or K₂CO₃ and extract the purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common alternative synthetic route to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one?

A1: A well-established alternative is the Dieckmann condensation.[5][6][7] This intramolecular cyclization of a diester forms a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired cyclopentanone ring fused to the pyridine. One reported synthesis starts with the Dieckmann condensation of dimethyl adipate to form methyl 2-oxocyclopentanecarboxylate as a key intermediate.[8]

Reaction Scheme: Dieckmann Condensation Approach

Dieckmann_Condensation diester Diester Precursor ketoester Cyclic β-keto ester diester->ketoester Dieckmann Condensation base Base (e.g., NaOEt) product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one ketoester->product Hydrolysis & Decarboxylation hydrolysis Hydrolysis & Decarboxylation

Caption: General scheme of the Dieckmann condensation route.

Q2: Are there any one-pot methods available for the synthesis of related structures?

A2: Yes, multicomponent reactions (MCRs) are an efficient way to synthesize highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. One such method involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide catalyst.[9][10][11] This approach is advantageous due to its operational simplicity and the ability to generate molecular diversity from readily available starting materials.

Q3: How is the hydrochloride salt of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one typically prepared?

A3: The hydrochloride salt is generally prepared in the final step of the synthesis. After purifying the free base form of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, it is dissolved in a suitable anhydrous solvent such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt, being less soluble, will precipitate out of the solution and can be collected by filtration and dried under vacuum.

Data Summary

Synthetic RouteKey ReagentsTypical YieldAdvantagesDisadvantages
Manganese-Catalyzed Oxidation 2,3-Cyclopentenopyridine, Mn(OTf)₂, t-BuOOHHigh (up to 88%)[2]High yield, excellent chemoselectivity, mild conditions[1]Catalyst can be sensitive to air and moisture
Vilsmeier Cyclization Cyclopentanone, benzylamine, POCl₃Moderate (overall ~46%)[3]Versatile for substituted derivativesMulti-step, potential for side reactions
Cyclocondensation 2,5-Diarylidenecyclopentanone, propanedinitrile, NaOEtGood to excellent (75-82%)[9]One-pot, high efficiency, molecular diversityRequires specific starting materials
Dieckmann Condensation Diester precursor, strong baseGood (intermediate yields >80%)[8]Well-established for ring formationMulti-step, requires specific diester precursors

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 781-784, 331-334. [Link]

  • El-Mekabaty, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • El-Mekabaty, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • Zhao, G., et al. (2009). Synthesis of 6,7-dihydro-5H-1-pyrindine. Chinese Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride (CAS No. 1220039-95-1).[1] This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic ketone. The inherent properties of the pyridine moiety and the ketone functionality, combined with its hydrochloride salt form, present a unique set of challenges. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each step to empower you to achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

A1: This compound is the hydrochloride salt of a bicyclic aromatic ketone. Key properties include:

  • Molecular Formula: C₈H₈ClNO[1]

  • Molecular Weight: 169.61 g/mol [1]

  • Appearance: Typically an off-white to light brown solid. The free base form is often described as a colorless to yellow oil or a low-melting solid.[2][3]

  • Solubility: As a hydrochloride salt, it is generally soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in less polar solvents like dichloromethane, ethyl acetate, and diethyl ether. The free base, conversely, has good solubility in a range of organic solvents.

  • pKa: The pyridine nitrogen imparts basicity. The pKa of the conjugate acid is typically in the range of 4-5, similar to pyridine itself. This property is fundamental to purification strategies involving acid-base extractions.

Q2: What are the most common impurities I should expect?

A2: Impurities often stem from the synthetic route used. Common sources include:

  • Unreacted Starting Materials: Such as 2,3-cyclopentenopyridine, if the synthesis involves oxidation.[4]

  • Reaction Intermediates: Incomplete cyclization or side-reactions can lead to various intermediates. For instance, in a Dieckmann condensation approach, uncyclized diesters may persist.

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., THF, toluene, ethyl acetate) can become trapped in the solid matrix.

  • Oxidation/Degradation Products: The compound can be sensitive to strong oxidizing agents and may discolor upon prolonged exposure to air, leading to colored impurities.[5]

  • Water: The hydrochloride salt is often hygroscopic and can absorb atmospheric moisture, which can affect its physical state and reactivity.

Q3: Which analytical techniques are best for assessing the purity of my sample?

A3: A combination of methods is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and identification of impurities. Characteristic peaks for the parent compound are well-documented.[2][3] Proton NMR can also quantify residual solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate assessment of purity by separating the main component from impurities and confirming its molecular weight. HPLC methods using mixed-mode columns are effective for hydrophilic pyridine derivatives and are compatible with mass spectrometry.[6][7]

  • Melting Point: A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Elemental Analysis (CHN): Confirms the elemental composition of the hydrochloride salt, ensuring the correct stoichiometry of the salt formation.

Troubleshooting Guide: Common Purification Challenges

Issue 1: The final product is an oil or a sticky solid that refuses to crystallize.

This is a frequent issue, often caused by the presence of impurities that inhibit the formation of a stable crystal lattice.

Root Cause Analysis & Solutions:

  • Cause A: Residual Solvents. Entrapped solvent molecules disrupt crystallization.

    • Solution: Place the material under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in solvent removal, but monitor for any signs of decomposition.

  • Cause B: Excess HCl or Absence of Salt Form. The stoichiometry of the hydrochloride salt is critical.

    • Solution: Dissolve the crude material in a minimal amount of a suitable solvent (like methanol) and bubble dry HCl gas through it, or add a stoichiometric amount of HCl in a solvent like 2-propanol or diethyl ether. The salt should precipitate.

  • Cause C: Presence of Non-polar Impurities. Greasy impurities from starting materials or side-products can hinder crystallization.

    • Solution: Trituration. This technique involves washing the crude solid with a solvent in which the desired product is poorly soluble, but the impurities are soluble.

Step-by-Step Protocol: Trituration

  • Place the crude, oily product in a flask.

  • Add a small volume of a cold, non-polar solvent (e.g., diethyl ether, pentane, or a mixture of ethyl acetate/hexane).

  • Stir the mixture vigorously with a spatula or magnetic stirrer, breaking up any clumps. The goal is to wash the impurities into the solvent.

  • Allow the solid to settle, then carefully decant the solvent.

  • Repeat the washing process 2-3 times.

  • Dry the resulting solid under a high vacuum.

Issue 2: The isolated solid has a persistent yellow or brown color.

While the pure compound may not be perfectly white, a significant coloration often points to trace impurities that are highly chromophoric.

Root Cause Analysis & Solutions:

  • Cause A: Oxidation Byproducts. Pyridine-containing compounds can be susceptible to oxidation, leading to colored species.

    • Solution 1: Recrystallization with Activated Charcoal. This is a classic and highly effective method for removing colored impurities.

Step-by-Step Protocol: Decolorizing Recrystallization

  • Choose a suitable solvent or solvent system (see Table 1). A common choice for hydrochloride salts is ethanol, methanol, or isopropanol.

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Once fully dissolved, remove the flask from the heat source.

  • Add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Caution: Add charcoal slowly to the hot solution to avoid bumping.

  • Swirl the mixture and gently heat for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be colorless or significantly lighter.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Cause B: Impurities are not removed by recrystallization. If the impurities have similar solubility profiles to the product, a more robust method is required.

    • Solution 2: Purification via the Free Base. This is the most reliable method. It involves converting the hydrochloride salt back to its free base form, purifying the neutral compound by column chromatography, and then converting it back into the clean hydrochloride salt.[2][3]

Issue 3: Low yield after purification.

Significant product loss during purification can undermine an otherwise successful synthesis.

Root Cause Analysis & Solutions:

  • Cause A: Suboptimal Recrystallization Solvent. If the product is too soluble in the chosen solvent, even when cold, a significant amount will be lost in the mother liquor.

    • Solution: Select a solvent in which the compound has high solubility when hot and low solubility when cold. Using a two-solvent system (co-solvent/anti-solvent) can be highly effective. For example, dissolve the compound in hot methanol (co-solvent) and then slowly add diethyl ether (anti-solvent) until the solution becomes cloudy, then reheat to clarify and cool slowly.

  • Cause B: Premature Crystallization During Hot Filtration. If the solution cools too quickly during the removal of charcoal or other solids, the product will crystallize on the filter paper.

    • Solution: Use a heated filter funnel and pre-heat the receiving flask. Work quickly and use a slight excess of solvent to ensure the product remains in solution during the transfer.

Core Experimental Workflows

Workflow 1: Purification via Free-Base and Re-Salting

This workflow is highly recommended for removing a broad range of impurities. The logic is to purify the neutral, more organo-soluble free base using standard chromatography before forming the final, high-purity salt.

free_base_purification start Crude HCl Salt dissolve Dissolve in H₂O start->dissolve basify Basify to pH 8-9 (e.g., NaHCO₃ or K₂CO₃ soln.) dissolve->basify extract Extract with Organic Solvent (e.g., CH₂Cl₂ or EtOAc) basify->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate free_base Crude Free Base dry_concentrate->free_base chromatography Silica Gel Column Chromatography (e.g., EtOAc/Hexane gradient) free_base->chromatography pure_base Pure Free Base chromatography->pure_base dissolve_salt Dissolve in Anhydrous Solvent (e.g., Diethyl Ether, 2-Propanol) pure_base->dissolve_salt add_hcl Add HCl Solution (e.g., 2M HCl in Ether) dissolve_salt->add_hcl precipitate Precipitate & Filter add_hcl->precipitate final_product Pure HCl Salt precipitate->final_product

Caption: Workflow for purification via free-base formation.

Detailed Protocol:

  • Neutralization: Dissolve the crude hydrochloride salt in water. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with stirring until the pH of the aqueous layer is ~8-9.[3]

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[2]

  • Drying: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Chromatography: Purify the crude free base using flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 1:5 and increasing polarity).[2]

  • Salt Formation: Dissolve the purified free base in a minimal amount of a dry solvent like diethyl ether or 2-propanol. Add a solution of HCl in the same or another anhydrous solvent (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The pure hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Troubleshooting Logic Diagram

This decision tree can guide you to the most appropriate purification strategy based on your initial observations.

troubleshooting_tree start Crude Product Analysis oily_node Is the product oily or non-crystalline? start->oily_node colored_node Is the product colored? oily_node->colored_node No triturate Action: Triturate with non-polar solvent (Ether/Hexane) oily_node->triturate Yes impure_nmr_node Does NMR show significant organic impurities? colored_node->impure_nmr_node No recrystallize_charcoal Action: Recrystallize with activated charcoal colored_node->recrystallize_charcoal Yes free_base_purify Action: Convert to free base and perform column chromatography impure_nmr_node->free_base_purify Yes check_yield Product looks clean. Check yield and proceed. impure_nmr_node->check_yield No triturate->colored_node recrystallize_charcoal->impure_nmr_node

Caption: Decision tree for troubleshooting purification issues.

Data for Practical Application

Table 1: Recrystallization Solvent Selection

Solvent / SystemSuitability for HCl SaltSuitability for Free BaseComments
Isopropanol (IPA) ExcellentPoorGood for direct recrystallization of the salt. Dissolves well when hot, poorly when cold.
Ethanol (EtOH) GoodFairSimilar to IPA but often shows slightly higher solubility when cold, potentially reducing yield.
Methanol (MeOH) FairGoodOften too good a solvent for the salt, making crystallization difficult without an anti-solvent.
Ethyl Acetate / Hexane PoorExcellentPrimarily used for chromatography and recrystallization of the free base.[2][3]
Water Good (but risky)InsolubleHigh solubility can lead to low yields. The hygroscopic nature of the product makes complete drying difficult.
IPA / Diethyl Ether Excellent (as a pair)N/ADissolve in minimal hot IPA, then add ether as an anti-solvent to induce precipitation.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Royal Society of Chemistry. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Huebner, C. F. (1951). Paper chromatography of pyridine derivatives. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar. [Link]

Sources

Stability issues with 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyridine ring fused to a cyclopentanone ring. As a hydrochloride salt, it is supplied in a protonated form, which generally enhances its solubility and stability as a solid.[1] However, once in solution, its stability can be influenced by a variety of factors, primarily pH, solvent composition, temperature, and exposure to light and air. The presence of a ketone functional group and a pyridine ring introduces specific potential degradation pathways that users must be aware of to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid hydrochloride salt is generally stable. For optimal shelf-life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] Pyridine-containing compounds should be stored away from strong oxidizing agents, strong acids, and strong bases.[2][3]

Q2: What solvents are recommended for preparing solutions of this compound?

A2: The hydrochloride salt form is intended to improve aqueous solubility.[1] Sterile water or aqueous buffers are common choices. For organic applications, polar aprotic solvents may be used, but solubility and stability should be confirmed for your specific experimental conditions. If using aqueous buffers, be mindful of the pH, as this is a critical factor for stability.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the solution is arguably the most critical factor governing the stability of this compound. As a hydrochloride salt of a pyridine derivative, the pyridine nitrogen is protonated. In solution, an equilibrium will exist between the protonated (pyridinium) form and the neutral (free base) form. The pKa of the pyridinium ion is typically around 5.2.[4]

  • Acidic Conditions (pH < 4): The compound will exist predominantly in its protonated (pyridinium) form. This form is generally more stable against certain degradation pathways. However, very strong acidic conditions coupled with high temperatures could potentially promote hydrolysis or other acid-catalyzed reactions.

  • Neutral to Basic Conditions (pH > 6): The equilibrium will shift towards the neutral free base form. The lone pair on the pyridine nitrogen becomes available, which can influence the reactivity of the molecule. The free base may be less soluble, potentially leading to precipitation. Furthermore, the cyclopentanone ring may be more susceptible to base-catalyzed degradation reactions.

Q4: What are the likely degradation pathways for this molecule in solution?

A4: While specific degradation studies on this molecule are not widely published, we can infer potential pathways based on its chemical structure, which includes a ketone and a pyridine moiety.

  • Oxidation: The pyridine ring, particularly the nitrogen atom, can be susceptible to oxidation, forming an N-oxide.[5] Additionally, the carbon atom adjacent to the ketone (the alpha-carbon) could be a site for oxidative cleavage under harsh conditions.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce degradation. Photostability is a key parameter in forced degradation studies.

  • Polymerization/Condensation: Under certain conditions (e.g., basic pH, presence of catalysts), enolate-mediated reactions of the cyclopentanone ring, such as aldol condensation, could lead to the formation of dimers or higher-order polymers. This would be observed as a loss of the parent compound and the appearance of higher molecular weight species.

Troubleshooting Guide

Issue 1: My solution of this compound has turned yellow or brown.
Potential Cause Explanation Troubleshooting Steps
Oxidation The pyridine ring or other parts of the molecule may have oxidized upon exposure to air. This is a common degradation pathway for many organic molecules.1. De-gas your solvent: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Work under an inert atmosphere: Prepare and handle the solution under a nitrogen or argon atmosphere if possible. 3. Store solutions properly: Store stock solutions under an inert gas in a sealed vial, protected from light, and at a low temperature (e.g., -20°C or -80°C).
Photodegradation Exposure to ambient or UV light can cause degradation, often leading to colored byproducts.1. Use amber vials: Prepare and store your solutions in amber glass vials to minimize light exposure. 2. Protect from light during experiments: If your experiment is lengthy, cover the reaction vessel with aluminum foil.
High pH Degradation In neutral or basic solutions, the compound may be less stable and undergo degradation or polymerization, which can result in colored products.1. Check the pH of your solution: Ensure the pH is in the acidic range (ideally pH 3-5) for maximum stability. 2. Use a buffered system: If your experiment allows, use a suitable acidic buffer (e.g., citrate or acetate buffer) to maintain a stable pH.
Issue 2: I am seeing a loss of my compound peak and the appearance of new, unexpected peaks in my HPLC or LC-MS analysis.
Potential Cause Explanation Troubleshooting Steps
Chemical Degradation The compound is degrading under your experimental conditions. The new peaks are the degradation products.1. Perform a forced degradation study: To identify the cause, systematically expose your compound to different stress conditions (acid, base, peroxide, heat, light) for a short period. Analyze the samples by HPLC or LC-MS to see which condition generates the observed impurities. This will help you understand the lability of your molecule. 2. Adjust experimental conditions: Based on the forced degradation results, modify your experimental conditions to avoid the instability. For example, if the compound is base-labile, ensure your reaction or formulation is in an acidic pH range.
Incompatibility with other reagents Your compound may be reacting with other components in your solution (e.g., other reagents, excipients).1. Test for compatibility: Prepare solutions of your compound with each individual component of your mixture and monitor for degradation over time. 2. Change formulation components: If an incompatibility is identified, seek alternative reagents that do not react with your compound.
Precipitation The compound may be precipitating out of solution, leading to a decrease in the measured concentration of the parent peak. This is more likely if the pH increases, causing a shift to the less soluble free base.1. Visually inspect your solution: Check for any cloudiness or solid particles. 2. Measure solubility at different pH values: Determine the solubility of your compound at the pH of your experiment. 3. Adjust pH or solvent: If solubility is an issue, lower the pH or add a co-solvent to keep the compound in solution.
Issue 3: I am observing poor reproducibility in my experimental results.
Potential Cause Explanation Troubleshooting Steps
Inconsistent Solution Preparation Minor variations in pH, solvent composition, or age of the solution can lead to different levels of degradation and thus, variable results.1. Prepare fresh solutions: For the most sensitive applications, prepare solutions fresh for each experiment. 2. Use a standardized protocol: Ensure that all solutions are prepared in exactly the same way each time, paying close attention to the final pH. 3. Establish solution stability: Conduct a time-course experiment to determine how long your prepared solution is stable under your storage conditions. Only use solutions within this validated timeframe.
Stock Solution Degradation Your stock solution may be degrading over time, even when stored at low temperatures.1. Aliquot stock solutions: Store your stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Re-qualify stock solutions: If a stock solution has been stored for an extended period, re-analyze its concentration and purity by HPLC before use.

Experimental Protocols

Protocol 1: Basic Stability Assessment via HPLC

This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent system.

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in your chosen solvent (e.g., water, buffer at a specific pH) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a validated HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., room temperature, 40°C, exposure to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC system and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area of the parent compound indicates instability under the tested conditions.

Protocol 2: pH-Dependent Stability Study

This protocol is designed to investigate the impact of pH on the stability of the compound.

  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).

  • Prepare Solutions: Prepare separate solutions of the compound in each buffer to the same final concentration.

  • Initial Analysis (T=0): Analyze an aliquot from each solution by HPLC to get the initial peak area at each pH.

  • Incubation: Incubate all solutions at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

  • Time-Point Analysis: At various time points, analyze aliquots from each pH solution by HPLC.

  • Data Analysis: Plot the percentage of the compound remaining versus time for each pH. This will generate a pH-stability profile for your compound.

Visualizing Stability Concepts

Stability_Troubleshooting Troubleshooting Workflow for Instability Observation Unexpected Result Observed (e.g., color change, new peaks, poor reproducibility) Check_pH Is the solution pH acidic (e.g., 3-5)? Observation->Check_pH Check_Light Was the solution protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust pH to acidic range using a buffer. Check_pH->Adjust_pH No Check_Oxygen Was the solution protected from oxygen? Check_Light->Check_Oxygen Yes Use_Amber_Vials Use amber vials and protect from light. Check_Light->Use_Amber_Vials No Check_Freshness Was the solution freshly prepared? Check_Oxygen->Check_Freshness Yes Use_Inert_Atmosphere De-gas solvent and handle under N2/Ar. Check_Oxygen->Use_Inert_Atmosphere No Prepare_Fresh Prepare fresh solutions for each experiment. Check_Freshness->Prepare_Fresh No Investigate_Further Conduct Forced Degradation Study to identify specific liabilities. Check_Freshness->Investigate_Further Yes Adjust_pH->Observation Re-run Experiment Use_Amber_Vials->Observation Re-run Experiment Use_Inert_Atmosphere->Observation Re-run Experiment Prepare_Fresh->Observation Re-run Experiment

Caption: A decision tree for troubleshooting common stability issues.

Degradation_Pathways Potential Degradation Pathways Parent 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (in solution) Oxidation Oxidation (e.g., air, peroxide) Parent->Oxidation Hydrolysis Hydrolysis (strong acid/base, heat) Parent->Hydrolysis Photodegradation Photodegradation (UV/ambient light) Parent->Photodegradation Polymerization Polymerization (e.g., base-catalyzed) Parent->Polymerization N_Oxide N-Oxide Product Oxidation->N_Oxide Ring_Opened Ring-Opened Products Hydrolysis->Ring_Opened Photoproducts Various Photoproducts Photodegradation->Photoproducts Dimer_Polymer Dimers/Polymers Polymerization->Dimer_Polymer

Caption: Hypothesized degradation pathways for the molecule in solution.

References

  • Pyridine – CAS# 110-86-1. (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

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Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information is presented in a question-and-answer format to directly address challenges you may encounter in the laboratory.

Section 1: Troubleshooting the Dieckmann Condensation Route

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one often proceeds via an intramolecular Dieckmann condensation of a dialkyl pyridine-2,3-diacetate, followed by hydrolysis and decarboxylation. This section addresses common issues in this two-step process.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the likely side reactions and how can I mitigate them?

Answer:

Low yields in the Dieckmann condensation step are typically due to competing side reactions. The two primary culprits are intermolecular Claisen condensation and the reversible retro-Dieckmann reaction.

Causality:

  • Intermolecular Claisen Condensation: Instead of the desired intramolecular cyclization, two different diester molecules can react with each other, leading to the formation of a linear β-keto ester polymer or dimer. This is particularly prevalent at higher concentrations.

  • Retro-Dieckmann Reaction: The Dieckmann condensation is a reversible reaction.[1] If the product, a cyclic β-keto ester, does not have an enolizable proton between the two carbonyl groups, the reaction can revert to the starting diester, especially in the presence of the alkoxide base.[1][2]

Troubleshooting Protocol:

  • Concentration Control:

    • High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular cyclization over the intermolecular reaction. This can be achieved by slowly adding the diester to a solution of the base.

  • Choice of Base and Solvent:

    • Sterically Hindered Bases: Employ sterically hindered, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) or toluene.[3] These bases can minimize side reactions compared to sodium ethoxide in ethanol.[3]

    • Matching Alkoxide: If using an alkoxide base, ensure it matches the ester group of your starting material (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[4]

  • Temperature Management:

    • Lowering the reaction temperature can help minimize side reactions.[3]

Experimental Workflow: Optimized Dieckmann Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Dry glassware and solvents thoroughly. P2 Prepare a solution of a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF) under an inert atmosphere (N2 or Ar). P1->P2 R2 Slowly add the diester solution to the stirred base suspension at a controlled temperature (e.g., 0 °C to room temperature). P2->R2 R1 Prepare a dilute solution of the dialkyl pyridine-2,3-diacetate in the same dry aprotic solvent. R1->R2 R3 Monitor the reaction by TLC for the disappearance of starting material and formation of the β-keto ester. R2->R3 W1 Carefully quench the reaction with a weak acid (e.g., acetic acid or saturated NH4Cl solution). R3->W1 W2 Perform an aqueous work-up to remove inorganic salts. W1->W2 W3 Extract the product with an organic solvent, dry, and concentrate in vacuo. W2->W3

Caption: Optimized workflow for Dieckmann condensation.

Question 2: The hydrolysis and decarboxylation step is not proceeding to completion, and I am isolating the intermediate β-keto acid. How can I ensure complete decarboxylation?

Answer:

Incomplete decarboxylation is a common issue, often resulting from suboptimal reaction conditions. The stability of the intermediate β-keto acid can also play a role.

Causality:

  • Insufficient Temperature: Decarboxylation of β-keto acids is a thermally driven pericyclic reaction that requires a certain activation energy.[5] If the temperature is too low, the reaction will be slow or incomplete.

  • Reaction Medium: The choice of solvent and acidic or basic conditions can influence the rate of decarboxylation. While it can occur under both acidic and basic conditions, acidic conditions are often employed for this step.

Troubleshooting Protocol:

  • Temperature and Reflux:

    • Ensure the reaction mixture is heated to a sufficient temperature, typically at reflux, to drive the decarboxylation to completion. The optimal temperature will depend on the solvent used.

  • Acid Catalyst:

    • Use a strong acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium. This not only hydrolyzes the ester but also facilitates the subsequent decarboxylation upon heating.

  • Monitoring the Reaction:

    • Monitor the reaction for the cessation of CO₂ evolution (bubbling).

    • Use TLC to confirm the disappearance of the β-keto ester and β-keto acid intermediates.

Reaction Parameters for Complete Decarboxylation

ParameterRecommended ConditionRationale
Acid 3-6 M Hydrochloric Acid or Sulfuric AcidCatalyzes both hydrolysis and decarboxylation.
Temperature RefluxProvides sufficient energy for decarboxylation.
Reaction Time 2-12 hoursEnsure complete reaction; monitor by TLC.

Question 3: After the final step, my product is impure, and purification is difficult. What are the likely impurities and how can I improve the purification process?

Answer:

Impurities can arise from side products formed during the reaction or from incomplete reactions. The basic nature of the pyridine ring requires specific purification strategies.

Causality:

  • Unreacted Starting Material: Incomplete Dieckmann condensation can leave unreacted dialkyl pyridine-2,3-diacetate.

  • Intermediate β-keto ester/acid: Incomplete hydrolysis or decarboxylation can leave these intermediates in the final product mixture.

  • Polymeric Byproducts: Formed from intermolecular Claisen condensation.

Troubleshooting and Purification Protocol:

  • Reaction Optimization: The first step to cleaner product is optimizing the reaction conditions as described in the previous questions to minimize side product formation.

  • Acid-Base Extraction:

    • After the decarboxylation, basify the acidic reaction mixture with a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to a pH of ~8-9.

    • Extract the free base of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • This will leave acidic impurities (like the β-keto acid) and some polymeric materials in the aqueous layer.

  • Chromatography:

    • The crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is often effective.

  • Hydrochloride Salt Formation and Recrystallization:

    • For the final product, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treat with a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

    • The hydrochloride salt will precipitate and can be collected by filtration.

    • Recrystallization of the hydrochloride salt can further enhance purity.

Purification Workflow

G Start Crude Reaction Mixture Basify Basify with Na2CO3 or K2CO3 to pH 8-9 Start->Basify Extract Extract with Organic Solvent (e.g., DCM) Basify->Extract Separate Separate Organic and Aqueous Layers Extract->Separate Dry Dry Organic Layer (e.g., with Na2SO4) and Concentrate Separate->Dry Chromatography Optional: Flash Column Chromatography Dry->Chromatography Salt Dissolve in Solvent and Add HCl Solution Chromatography->Salt Filter Filter Precipitated Hydrochloride Salt Salt->Filter Recrystallize Optional: Recrystallize for Higher Purity Filter->Recrystallize Final Pure 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl Filter->Final Recrystallize->Final

Caption: Purification scheme for the target compound.

Section 2: Troubleshooting the Manganese-Catalyzed Oxidation Route

An alternative synthesis involves the direct oxidation of 2,3-cyclopentenopyridine to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[6][7]

Frequently Asked Questions & Troubleshooting Guide

Question 4: My manganese-catalyzed oxidation of 2,3-cyclopentenopyridine is giving a low yield. What could be the issue?

Answer:

Low yields in this catalytic oxidation can be attributed to several factors, including catalyst deactivation, oxidant decomposition, or the formation of byproducts such as the N-oxide.

Causality:

  • Catalyst Activity: The catalytic activity of Mn(OTf)₂ can be influenced by impurities or improper handling.

  • Oxidant Stability: The oxidant, tert-butyl hydroperoxide (t-BuOOH), can decompose over time, leading to a lower effective concentration.

  • Side Reactions: Oxidation can sometimes occur at the pyridine nitrogen, forming the corresponding N-oxide, which will not lead to the desired product.

Troubleshooting Protocol:

  • Reagent Quality:

    • Use high-purity Mn(OTf)₂ from a reliable commercial source.

    • Use a fresh bottle of t-BuOOH or titrate an older bottle to determine its active concentration.

  • Reaction Conditions:

    • The reaction is typically run at room temperature (25 °C) in water.[7] Ensure proper temperature control, as higher temperatures may lead to faster oxidant decomposition.

    • Adequate stirring is crucial for this biphasic reaction to ensure efficient mixing of the substrate, catalyst, and oxidant.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC. If the reaction stalls, a small additional portion of the oxidant can be added.

    • The work-up typically involves extraction with ethyl acetate, followed by purification by flash column chromatography.[6]

Optimized Conditions for Mn-Catalyzed Oxidation

ParameterRecommended ConditionRationale
Catalyst Mn(OTf)₂ (0.5 mol%)Effective catalyst for this transformation.
Oxidant t-BuOOH (65% in H₂O, 5 equiv.)Source of oxygen atoms.
Solvent WaterGreen and effective solvent for this reaction.[7]
Temperature 25 °CMild conditions to prevent side reactions.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. AK Lectures. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • The Retro Claisen Condensation. jOeCHEM. [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Institutes of Health. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Retro-Dieckmann Challenge Mechanism. Organic Chemistry Tutor. [Link]

  • Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. ResearchGate. [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols. National Institutes of Health. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable heterocyclic ketone. The following content is structured in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular cyclization to form the cyclopentanone ring is resulting in a low yield. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge, often stemming from suboptimal reaction conditions or degradation of starting materials. The core of this synthesis is typically an intramolecular cyclization, such as a Friedel-Crafts acylation or a Dieckmann-type condensation, followed by hydrolysis and decarboxylation.

Common Causes & Solutions:

  • Inactive Catalyst (Lewis Acid Routes): For intramolecular Friedel-Crafts type cyclizations, the activity of the Lewis acid (e.g., AlCl₃, PPA) is paramount. These catalysts are highly hygroscopic and can be deactivated by atmospheric moisture.[1]

    • Troubleshooting:

      • Use a freshly opened bottle of the Lewis acid or sublime/purify it before use.

      • Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).[2]

      • Increase the molar ratio of the catalyst. Stoichiometric amounts or more may be necessary as the catalyst can complex with both the pyridine nitrogen and the product ketone.[1]

  • Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached, or excessively high temperatures could lead to decomposition and side product formation.

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • For base-mediated cyclizations (e.g., using sodium methoxide in THF), refluxing is often required to drive the reaction to completion.[2]

  • Incorrect Base or Solvent Choice (Base-Mediated Routes): The choice of base and solvent is critical for reactions like the Dieckmann condensation.

    • Troubleshooting:

      • Ensure the base (e.g., sodium methoxide) is not expired and has been stored under anhydrous conditions.

      • The solvent (e.g., THF) must be anhydrous. Consider distilling from a suitable drying agent prior to use.[3]

      • The base must be strong enough to deprotonate the α-carbon to initiate cyclization.

The following diagram illustrates a decision-making workflow for addressing low yield:

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Quality Lewis Acid (fresh)? Base (active)? Solvents (anhydrous)? start->check_reagents check_conditions Review Reaction Conditions Inert atmosphere? Temperature optimal? Reaction time sufficient? check_reagents->check_conditions Reagents OK adjust_reagents Adjust Reagents Use fresh catalyst/base Increase catalyst loading Re-dry solvents check_reagents->adjust_reagents Reagents Suspect monitor_rxn Analyze Reaction Mixture TLC / LC-MS check_conditions->monitor_rxn outcome Outcome | {Starting material remains? | Side products formed? | No reaction?} monitor_rxn->outcome adjust_conditions Adjust Conditions Increase temperature Extend reaction time Ensure inert setup outcome->adjust_conditions Incomplete Reaction optimize_purification Optimize Purification Adjust extraction pH Choose different column phase outcome->optimize_purification Complex Mixture adjust_reagents->start Re-run Reaction adjust_conditions->start Re-run Reaction success Yield Improved adjust_conditions->success optimize_purification->success

Caption: Troubleshooting workflow for low product yield.

Q2: I am considering an alternative synthesis via oxidation. What are the optimal conditions for this route?

An efficient alternative is the direct oxidation of the benzylic CH₂ group of the precursor, 2,3-Cyclopentenopyridine.[4] This method avoids harsh acidic or basic cyclization conditions.

A highly successful system utilizes a manganese catalyst in water, representing a green chemistry approach.[3][4]

ParameterRecommended ConditionRationale & Comments
Starting Material 2,3-CyclopentenopyridineThe substrate for benzylic oxidation.
Catalyst Manganese(II) triflate (Mn(OTf)₂)An effective catalyst for this transformation. Low catalyst loading is required.[3]
Oxidant tert-Butyl hydroperoxide (t-BuOOH)The terminal oxidant. A 65% solution in water is reported to be effective.[3][4]
Solvent Water (H₂O)Offers significant advantages in terms of cost, safety, and environmental impact.[4]
Temperature 25°C (Room Temperature)The reaction proceeds efficiently under mild temperature conditions.[3]
Reaction Time ~24 hoursReaction should be monitored by TLC for completion.[3]

This catalytic system is known for its high yield and excellent chemoselectivity.[4]

Q3: My purification process is problematic. How can I effectively isolate the final hydrochloride salt?

Purification can be a multi-step process involving extraction, chromatography (for the free base), and final salt formation.

Step-by-Step Purification Protocol:

  • Workup & Extraction:

    • After the reaction is complete, the mixture is typically quenched. For acid-catalyzed reactions, the pH is adjusted to ~8.0 with a base like potassium carbonate (K₂CO₃) before extraction.[2]

    • The free base, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, is extracted from the aqueous layer using an organic solvent like Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc).[2][3]

    • The combined organic layers are washed with water and brine, then dried over an anhydrous salt such as sodium sulfate (Na₂SO₄).[2][3]

  • Chromatography of the Free Base:

    • The crude residue obtained after solvent evaporation is often purified by flash column chromatography on silica gel.[2][3]

    • A common eluent system is a gradient of Ethyl Acetate in Hexane or Petroleum Ether.[2][3] The polarity is gradually increased to elute the product.

  • Formation and Isolation of the Hydrochloride Salt:

    • The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).

    • A solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

    • The hydrochloride salt, being less soluble, will precipitate out of the solution.

    • The solid product is collected by vacuum filtration, washed with cold anhydrous ether to remove any residual impurities, and dried under vacuum.

The following diagram outlines the general workflow from reaction workup to the final, purified hydrochloride salt.

purification_workflow cluster_0 Workup & Extraction cluster_1 Purification cluster_2 Salt Formation & Isolation quench Quench Reaction adjust_ph Adjust pH to ~8.0 (e.g., K2CO3) quench->adjust_ph extract Extract with Organic Solvent (e.g., EtOAc, CH2Cl2) adjust_ph->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography (Eluent: EtOAc/Hexane) concentrate->chromatography collect Collect Pure Fractions (Monitor by TLC) chromatography->collect concentrate2 Concentrate Fractions collect->concentrate2 dissolve Dissolve Free Base (Anhydrous Solvent) concentrate2->dissolve add_hcl Add Anhydrous HCl Solution dissolve->add_hcl precipitate Precipitate HCl Salt add_hcl->precipitate filtrate Filter and Wash Solid (Cold Ether) precipitate->filtrate dry_final Dry Under Vacuum filtrate->dry_final final_product final_product dry_final->final_product Final Product: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Caption: Workflow for purification and salt formation.

Q4: What are the key analytical techniques and expected signals for characterizing the product?

Proper characterization is essential to confirm the structure and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (in CDCl₃ for free base): Expect signals corresponding to the aromatic protons on the pyridine ring, typically in the range of δ 7.0-8.8 ppm. The two methylene groups (CH₂) of the cyclopentanone ring will appear as triplets or multiplets in the aliphatic region, around δ 2.6-3.3 ppm.[2][3]

    • ¹³C NMR (in CDCl₃ for free base): Key signals include the carbonyl carbon (C=O) around δ 204 ppm, aromatic carbons between δ 120-175 ppm, and the aliphatic CH₂ carbons between δ 28-36 ppm.[3]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to confirm the exact mass. For the free base (C₈H₇NO), the expected [M+H]⁺ ion is approximately 134.0606.[3]

  • Melting Point (m.p.):

    • The melting point is a good indicator of purity. The free base has a reported melting point of 62-63°C, while various analogues have distinct melting points.[3] The hydrochloride salt will have a different, likely higher, melting point.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link][3][4]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link][4]

  • Powers, D. G., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link][5]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link][6]

Sources

Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to Stability and Degradation

Understanding the stability of this compound is critical for its development as a potential therapeutic agent. Forced degradation, or stress testing, is a crucial process to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2] These studies are fundamental to developing stable formulations and establishing appropriate storage conditions.[1] The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound based on its structure?

A1: Based on its chemical structure, which includes a pyridine ring, a ketone functional group, and a cyclopentane ring, the primary anticipated degradation pathways are:

  • Hydrolysis: The ketone group may be susceptible to hydrolysis, particularly under basic conditions.

  • Oxidation: The molecule could be susceptible to oxidation, especially at the carbon adjacent to the pyridine ring and the ketone. The pyridine nitrogen can also be oxidized to an N-oxide.[4]

  • Photodegradation: Aromatic systems and ketones can absorb UV light, potentially leading to photolytic cleavage or rearrangement.

  • Thermal Degradation: While some related compounds show stability at high temperatures, this needs to be experimentally confirmed for the hydrochloride salt.[5]

Q2: I am observing unexpected peaks in my chromatogram after storing my sample in solution. What could be the cause?

A2: Unexpected peaks are often indicative of degradation. To identify the cause, consider the following:

  • Solvent: What is the solvent and its pH? Aqueous solutions, especially if not buffered, can lead to hydrolysis.

  • Storage Conditions: Was the solution exposed to light or elevated temperatures? Photodegradation or thermal degradation could be occurring.

  • Atmosphere: Was the sample exposed to air for an extended period? This could lead to oxidative degradation.

Q3: My forced degradation study with acid is not showing any significant degradation. What should I do?

A3: If you observe no degradation, the conditions may not be stringent enough. You can try the following:

  • Increase Temperature: If the initial experiment was at room temperature, you can increase it to 50-60°C.[6]

  • Increase Acid Concentration: If you used a dilute acid, you can try a higher concentration.

  • Extend Exposure Time: The duration of the stress may need to be longer.

It is crucial to terminate the reaction properly with a suitable base or buffer to prevent further degradation before analysis.[6]

Q4: I am seeing more than 20% degradation in my experiment. What does this mean?

A4: Degradation exceeding 20% is generally considered excessive for a forced degradation study and should be investigated.[3] It suggests that the stress condition is too harsh. You should reduce the severity of the condition by:

  • Decreasing the temperature.

  • Lowering the concentration of the stressor (e.g., acid, base, or oxidizing agent).

  • Reducing the exposure time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No degradation observed Stress conditions are too mild.Increase temperature, concentration of stressor, or exposure time.
Excessive degradation (>20%) Stress conditions are too harsh.Decrease temperature, concentration of stressor, or exposure time.[3]
Poor peak shape in HPLC Co-elution of degradants with the parent compound.Optimize the chromatographic method (e.g., change mobile phase composition, gradient, or column).
Mass imbalance Formation of non-chromophoric or volatile degradants.Use a mass-sensitive detector (e.g., mass spectrometer) in parallel with a UV detector.
Precipitation of sample during stress testing Poor solubility of the compound or its degradants under stress conditions.Use a co-solvent or adjust the pH to maintain solubility.

Experimental Protocols for Forced Degradation Studies

The following are starting-point protocols for conducting forced degradation studies on this compound. The concentration of the drug substance is typically recommended to be around 1 mg/mL.[3]

Acidic Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.

  • Stir the solution at room temperature for 24 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Analyze the samples by a stability-indicating HPLC method.

  • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).[6]

Basic Hydrolysis
  • Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

  • Stir the solution at room temperature for 24 hours.

  • Withdraw samples at appropriate time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analyze the samples by HPLC.

Oxidative Degradation
  • Prepare a 1 mg/mL solution of this compound in a solution of 3% hydrogen peroxide.

  • Stir the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Analyze the samples by HPLC.

Photodegradation
  • Expose a solid sample and a 1 mg/mL solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Place a control sample, protected from light, under the same temperature conditions.

  • Expose the samples for a defined period (e.g., until an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter is achieved).

  • Analyze the samples by HPLC.

Thermal Degradation
  • Place a solid sample of this compound in a temperature-controlled oven at a temperature above the recommended storage temperature (e.g., 60°C).

  • Withdraw samples at appropriate time points.

  • Prepare solutions of the samples and analyze by HPLC.

Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_oxidation Oxidation cluster_photolytic Photolytic Degradation parent 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Parent Compound) hydrolysis_product Potential Ring-Opened Product parent->hydrolysis_product NaOH / H2O n_oxide Pyridine N-Oxide parent->n_oxide H2O2 hydroxylated_product Hydroxylated Product parent->hydroxylated_product H2O2 photoproduct Photolytic Rearrangement/Cleavage Products parent->photoproduct UV/Vis Light

Caption: Potential degradation pathways for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of API (e.g., 1 mg/mL) acid Acidic (e.g., 0.1 M HCl, RT/60°C) start->acid base Basic (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidative (e.g., 3% H2O2, RT) start->oxidative photolytic Photolytic (ICH Q1B) start->photolytic thermal Thermal (Solid, >60°C) start->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photolytic->sampling thermal->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analysis Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analysis evaluation Evaluate Data: - % Degradation - Peak Purity - Mass Balance analysis->evaluation

Caption: General workflow for a forced degradation study.

Summary of Recommended Stress Conditions

Stress Condition Reagent/Condition Typical Temperature Typical Duration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp. to 60°CUp to 7 days[6]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp.Up to 7 days[6]
Oxidation 3% - 30% H₂O₂Room Temp.Up to 7 days
Photostability ICH Q1B compliant light sourceControlled Room Temp.Until target exposure is reached
Thermal Dry Heat> 60°CUp to 7 days

This guide provides a foundational framework for investigating the degradation pathways of this compound. As with any scientific investigation, these are starting points, and protocols may need to be adapted based on experimental observations.

References

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]

  • (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. [Link]

  • Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). FooDB. [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. PubChem. [Link]

Sources

Technical Support Center: NMR Spectroscopy of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in the 1H and 13C NMR spectra of this compound. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental work.

Expected 1H and 13C NMR Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Before delving into troubleshooting, it is crucial to have a clear understanding of the expected NMR data for the pure compound. The following tables summarize the reported chemical shifts for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[1]

Table 1: Expected 1H NMR Chemical Shifts (in CDCl3)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.77-8.82m
H-48.00d7.7
H-37.28-7.34m
H-73.27dd8.0, 4.0
H-62.74-2.81m

Table 2: Expected 13C NMR Chemical Shifts (in CDCl3)

CarbonChemical Shift (ppm)
C=O (C5)204.88
C4a174.36
C2155.72
C4131.91
C7a130.33
C3122.47
C735.78
C628.73

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the NMR analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, particularly after its synthesis via the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.[1][2]

Q1: I am observing peaks in the aromatic region that do not correspond to my product. What could they be?

Answer: Unreacted starting material is a common impurity. If the oxidation of 2,3-Cyclopentenopyridine is incomplete, you will see signals from this precursor in your spectrum.

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for unreacted starting material.

Reference Data for 2,3-Cyclopentenopyridine:

  • 1H NMR (CDCl3): Peaks for the pyridine ring protons will appear in the aromatic region, and the aliphatic protons will be in the upfield region. The exact shifts can vary, but they will be distinct from the product.[1]

Experimental Protocol: Sample Purification

  • Prepare a Silica Gel Column: Choose an appropriate diameter column based on the amount of sample to be purified. Pack it with silica gel in a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether).[1]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elute the Column: Gradually increase the polarity of the eluent to separate the components. Collect fractions and analyze them by thin-layer chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Q2: I see some unfamiliar peaks in the aromatic region, and they don't seem to be the starting material. What else could it be?

Answer: A potential side reaction during the oxidation is the N-oxidation of the pyridine ring in the starting material, leading to the formation of 2,3-Cyclopentenopyridine N-oxide.[3]

Troubleshooting Workflow:

Figure 2: Troubleshooting workflow for N-oxide impurity.

Expected NMR Data for Pyridine N-Oxide Derivatives:

Table 3: Representative 1H and 13C NMR Shifts for Pyridine N-Oxide Derivatives (in CDCl3)

Compound1H Chemical Shifts (ppm)13C Chemical Shifts (ppm)
Pyridine N-Oxide8.25-8.27 (m, 2H), 7.35-7.37 (m, 3H)138.5, 125.5, 125.3
2-Methylpyridine N-Oxide8.29-8.30 (d, 1H), 7.20-7.32 (m, 3H), 2.53 (s, 3H)148.5, 138.8, 126.1, 125.5, 123.2, 17.3
Q3: My baseline is noisy and my peaks are broad. What could be the cause?

Answer: The use of a manganese catalyst in the synthesis can lead to trace amounts of paramagnetic Mn(II) ions in your final product. Paramagnetic species can cause significant broadening of NMR signals.[5]

Troubleshooting Workflow:

Sources

Mitigating toxicity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and problems encountered when a compound exhibits unexpected toxicity.

Q1: My cells look unhealthy or die at my desired target concentration. What is the first thing I should check?

A1: The first step is to confirm the basics of your experimental setup. High variability or unexpected cell death can often be traced back to fundamental issues. Check for:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Solvent Toxicity: If you are using a solvent like DMSO, ensure the final concentration is well below the tolerance limit for your cell line, typically <0.5%. Run a vehicle-only control to confirm the solvent is not the source of toxicity.

  • Compound Solubility: Visually inspect your wells under a microscope for any signs of compound precipitation. Insoluble compound can cause osmotic stress or other non-specific effects.[1]

Q2: How do I distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect?

A2: This is a critical distinction. A cytotoxic effect will reduce the number of viable cells below the initial seeding density, while a cytostatic effect will slow or halt proliferation, resulting in a lower cell number compared to untreated controls but not necessarily a net loss of cells. To differentiate, you must monitor the viable, dead, and total cell number over the course of the experiment.[2] Assays that measure metabolic activity (like MTT or resazurin) reflect viable cell number, while assays that measure membrane integrity (like LDH release or trypan blue) can quantify cell death.[3]

Q3: Could my compound be interfering with the assay itself, rather than being truly toxic?

A3: Yes, this is a significant and often overlooked problem. Small molecules can interfere with assay readouts in numerous ways, leading to false positives or negatives.[4] For example:

  • Fluorescence/Luminescence Interference: Colored compounds can absorb light, while fluorescent compounds can emit it, interfering with optical assays.

  • Chemical Reactivity: Strong reducing compounds can directly reduce reporter molecules like resazurin, mimicking a signal of viable cells.[2]

  • Enzyme Inhibition: If your assay uses an enzyme (e.g., luciferase), your compound could be a direct inhibitor of that enzyme.

To test for interference, run your assay in a cell-free system (i.e., with compound in media but no cells) to see if it generates a signal or quenches a known signal.

Q4: My compound's toxicity seems to vary between experiments. What could be the cause?

A4: Lack of reproducibility is a major challenge. Key factors to standardize include:

  • Cell Passage Number: Cells can change their characteristics at high passage numbers. Use cells within a consistent and low passage range.[5]

  • Cell Density: The initial seeding density can significantly impact a cell's response to a toxic compound.[5] Always seed at the same density.

  • Compound Stability: Ensure your compound is stable under your experimental conditions (light, temperature, pH). Degradation could produce more toxic byproducts.[6] Always prepare fresh solutions from a validated stock.

  • Serum Batch Variation: Serum contains a complex mixture of growth factors and enzymes that can vary between batches, potentially altering cell sensitivity or metabolizing your compound.[7][8]

Part 2: In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. This section provides detailed guides for characterizing and mitigating the observed toxicity.

Guide 1: Systematic De-risking of Observed Cytotoxicity

This guide provides a workflow to determine if the observed toxicity is a true biological effect or an artifact.

Workflow for De-risking Cytotoxicity

A Start: Toxicity Observed in Primary Assay B Step 1: Confirm Compound Integrity & Solubility - Check for precipitation - Verify stock concentration - Assess stability in media A->B C Is Compound Soluble & Stable? B->C D No C->D E Yes C->E F Troubleshoot Formulation - Use solubility enhancers - Test alternative solvents - Re-synthesize/purify D->F G Step 2: Run Cell-Free Assay Controls - Compound + Assay Reagents (No Cells) - Test for signal generation/quenching E->G H Is Assay Interference Observed? G->H I Yes H->I J No H->J K Select Orthogonal Assay - Use a different detection method (e.g., metabolic vs. membrane integrity) I->K L Step 3: Run Orthogonal Cytotoxicity Assay - e.g., If primary was MTT (metabolic), use LDH release (membrane integrity) J->L M Does Orthogonal Assay Confirm Toxicity? L->M N Yes M->N O No M->O Q Conclusion: Observed Toxicity is a High-Confidence Biological Effect. Proceed to Mitigation. N->Q P Toxicity is Likely an Artifact of the Primary Assay. Proceed with Orthogonal Assay. O->P

Caption: Workflow to differentiate true cytotoxicity from experimental artifacts.

Guide 2: Optimizing Experimental Parameters to Mitigate Toxicity

Once you have confirmed that the toxicity is a real biological effect, you can often find an experimental window where you can measure your desired endpoint (e.g., target inhibition) without significant toxicity.

Key Parameters to Optimize:
ParameterRationale for OptimizationRecommended Approach
Compound Concentration The most critical factor. Toxicity is almost always dose-dependent.Perform a full dose-response curve, typically using a 10-point, 3-fold serial dilution. This will establish the EC50 (effective concentration for 50% of maximal effect) and the CC50 (cytotoxic concentration for 50% of cells).
Incubation Time Toxicity can be time-dependent. Short-term exposure may be sufficient to measure the desired effect without inducing cell death.Conduct a time-course experiment.[5] Treat cells with a fixed concentration of your compound and measure both your primary endpoint and cytotoxicity at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
Cell Seeding Density Higher cell densities can sometimes tolerate higher compound concentrations due to a "community effect" or simply because there are more cells to absorb the compound.Test a range of seeding densities to find one that is optimal for both your assay signal and cell viability in the presence of the compound.[3]
Serum Concentration Serum contains proteins that can bind to your compound, reducing its free concentration and thus its toxicity.[9] Conversely, serum enzymes can metabolize a compound into a more toxic form.[7]Test a range of serum concentrations (e.g., 2%, 5%, 10%). If toxicity decreases with higher serum, it suggests protein binding is protective. If it increases, it may indicate metabolic activation.
Protocol: Determining the In Vitro Maximum Tolerated Concentration (MTC)

The Maximum Tolerated Concentration (MTC) is the highest concentration of a compound that does not produce unacceptable toxicity over a defined period.[10][11]

  • Plate Cells: Seed your cells in a 96-well plate at the optimal density and allow them to adhere overnight. Include "no cell" and "vehicle only" controls.[2]

  • Prepare Compound Dilutions: Prepare a 10-point serial dilution of your compound in culture medium. The highest concentration should be at least 10-fold higher than your expected efficacious concentration.

  • Treat Cells: Add the compound dilutions to the cells and incubate for your desired exposure period (e.g., 48 hours).

  • Measure Viability: Use a suitable cytotoxicity assay (e.g., CellTiter-Glo® for ATP content or CellTox™ Green for membrane integrity) to measure cell viability.[5]

  • Calculate CC50: Plot the viability data against the log of the compound concentration and fit a dose-response curve to determine the CC50 value. The MTC is generally considered to be a concentration well below the CC50 where viability is still >90%.

Guide 3: Advanced Strategies and Considerations
Distinguishing Specific vs. Non-Specific Toxicity
  • Specific Toxicity: This is often related to the compound's intended mechanism of action (on-target toxicity) or its interaction with a specific, well-defined off-target.[12]

  • Non-Specific Toxicity: This is often driven by the physicochemical properties of the compound, such as membrane disruption by lipophilic molecules or reactivity of certain chemical motifs.[4]

A steep dose-response curve for toxicity often suggests a specific mechanism, whereas a shallow curve may indicate non-specific effects.

In Silico Toxicity Prediction

Before extensive lab work, computational tools can predict potential toxicities based on the chemical structure of your compound.[13][14] These methods can identify structural alerts—substructures known to be associated with toxicity—and help you prioritize compounds or anticipate potential issues.[15] This is a cost-effective way to de-risk compounds early in development.[16]

Compound Handling and Storage

Improper storage can lead to compound degradation, potentially forming byproducts with higher toxicity.[6]

  • Storage Conditions: Store compounds according to the manufacturer's recommendations, protecting them from light, moisture, and extreme temperatures.[17]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18]

  • Purity: Always ensure you are working with a compound of known and high purity, as impurities could be the source of the observed toxicity.

Logical Flow for Mitigating Confirmed Toxicity

A Start: Toxicity is Confirmed as a Real Biological Effect B Step 1: Define Therapeutic Window - Determine CC50 (Toxicity) - Determine EC50 (Efficacy) A->B C Is there a sufficient window between EC50 and CC50? (>10-fold) B->C D Yes C->D E No C->E F Proceed with experiments within the therapeutic window D->F G Step 2: Optimize Assay Conditions - Reduce incubation time - Modify serum concentration - Adjust cell density E->G H Does optimization improve the therapeutic window? G->H I Yes H->I J No H->J I->F K Step 3: Consider Structural Modification (Medicinal Chemistry) - Identify and remove toxicophores - Improve selectivity J->K L Synthesize and test new analogs K->L

Caption: Decision tree for managing confirmed compound toxicity.

References
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Use of in silico methods for assessing toxicity. (2021). YouTube. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021). National Center for Biotechnology Information. [Link]

  • Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025). US Hazmat Rentals. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). National Center for Biotechnology Information. [Link]

  • Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells. (2018). National Center for Biotechnology Information. [Link]

  • Determining a maximum tolerated cumulative dose: dose reassignment within the TITE-CRM. (2004). PubMed. [Link]

  • Comparative Analysis of Cell Mixtures Deconvolution and Gene Signatures Generated for Blood, Immune and Cancer Cells. (2023). National Center for Biotechnology Information. [Link]

  • Tackling assay interference associated with small molecules. (2024). PubMed. [Link]

  • Comparing different deconvolution methods for estimating cellular proportions and expression profiles from mixture data. (2020). ResearchGate. [Link]

  • How to Detect and Solve Immunoassay Interference. (2015). myadlm.org. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2019). MDPI. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). National Center for Biotechnology Information. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. (n.d.). Moravek. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018). ResearchGate. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Pacific BioLabs. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • What is the role of the serum in a cell culture? (2017). Quora. [Link]

  • Prehabilitation as a Biologically Active Intervention Is Associated with the Remodeling of the Pancreatic Tumor-Immune Microenvironment. (2024). MDPI. [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. (2025). IDR Environmental Services. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2023). Briefings in Bioinformatics. [Link]

  • The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. (2024). MDPI. [Link]

  • The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. (2023). Aragen. [Link]

  • Overcoming the Challenges of Accuracy and Detection in Molecular Assays. (2023). YouTube. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2023). CRISPR Medicine News. [Link]

  • SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. (2017). Scholarly Commons. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]

  • Bioactivity of Natural Compounds: From Plants to Humans. (2024). MDPI. [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs. [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2024). Biologics: Targets and Therapy. [Link]

  • Identification of Small Molecule Ligand Binding Sites On and In the ARNT PAS-B Domain. (2024). Journal of Biological Chemistry. [Link]

  • (PDF) Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells. (2018). ResearchGate. [Link]

  • Specific and nonspecific antitumor immunity. III. Specific T lymphocyte-mediated cytolysis of P815 mastocytoma and SL2 lymphoma by draining lymph node cells from syngeneic tumor-bearing DBA/2J mice. (1977). National Center for Biotechnology Information. [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap. [Link]

  • Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. (2021). National Center for Biotechnology Information. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.). National Toxicology Program. [Link]

  • RNA & DNA Targeting Small Molecule Drugs. (n.d.). CHI. [Link]

  • (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. (2020). ResearchGate. [Link]

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Validation & Comparative

A Comparative Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against metallic corrosion, a significant challenge in numerous industrial applications, the development of effective corrosion inhibitors is of paramount importance.[1][2] Organic compounds, particularly those containing heteroatoms such as nitrogen, oxygen, and sulfur, have emerged as a promising class of corrosion inhibitors.[1][3] These molecules can adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive effects of the surrounding environment.[3][4] This guide provides an in-depth comparative analysis of a novel heterocyclic ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, and its derivatives, against established corrosion inhibitors such as pyridinone derivatives, imidazoline derivatives, benzotriazole, and tolyltriazole.

The Rise of Heterocyclic Ketones in Corrosion Inhibition

Recent research has highlighted the potential of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives, closely related to this compound, as highly effective corrosion inhibitors for carbon steel in acidic environments.[5] A study on these CAPD derivatives demonstrated a superior inhibition efficiency, reaching up to 97.7% in the presence of a 1.0 mM concentration of one of the derivatives in a molar H₂SO₄ medium.[5] This high level of protection underscores the promise of this class of compounds in industrial applications where acid-induced corrosion is a significant concern.[6]

The mechanism of action for these heterocyclic compounds is believed to involve the adsorption of the inhibitor molecules onto the metal surface.[3][7] This adsorption can be a combination of physisorption, involving electrostatic interactions, and chemisorption, where coordinate bonds are formed between the heteroatoms (N, O) and the vacant d-orbitals of the metal.[7][8] This protective layer effectively blocks the active sites for corrosion, thereby reducing the rate of degradation.[3]

A Comparative Look at Established Corrosion Inhibitors

To contextualize the performance of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, a comparison with other widely used corrosion inhibitors is essential.

Pyridinone Derivatives

Pyridinone derivatives have been recognized as excellent corrosion inhibitors for metallic structures.[6][9] They typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.[6][9] Their effectiveness is attributed to their ability to form a stable adsorbed layer on the metal surface, which follows the Langmuir adsorption isotherm.[6][9]

Imidazoline Derivatives

Imidazoline derivatives are another class of highly effective corrosion inhibitors, particularly in acidic media.[10][11] They are known to be mixed-type inhibitors and can achieve protection efficiencies ranging from 80% to as high as 99%, depending on the specific compound and conditions.[10] Their long hydrocarbon chains contribute to the formation of a dense and stable protective film.[10]

Benzotriazole (BTA) and Tolyltriazole (TTA)

Benzotriazole and its derivative, Tolyltriazole, are well-established corrosion inhibitors, especially for copper and its alloys.[12][13][14] They function by forming a protective complex with the metal surface, creating a barrier against corrosive agents.[13] TTA is widely used in cooling water systems and metalworking fluids to protect copper and its alloys from oxidation and degradation.[14]

Quantitative Performance Comparison

The following table summarizes the reported inhibition efficiencies of the discussed corrosion inhibitors. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

Corrosion InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative (CAPD-1)Carbon Steel1 M H₂SO₄1.0 mM97.7[5]
Pyridinone Derivative (II)Carbon Steel2 M HClNot Specified93.1[9]
Imidazoline DerivativeSteelHydrochloric AcidNot Specified92-99[10]
Benzotriazole (BTA)CopperDilute Seawater/NaNO₂/NaCl1 mM100[13]
Tolyltriazole (TTA)CopperAmmonia solutionNot SpecifiedEffective Mitigation[12]

Mechanism of Action: A Closer Look

The efficacy of these organic corrosion inhibitors is rooted in their molecular structure and their interaction with the metal surface. The presence of heteroatoms with lone pair electrons and π-electrons in aromatic rings allows for effective adsorption onto the metal surface.

G cluster_inhibitor Corrosion Inhibitor Molecule cluster_surface Metal Surface in Corrosive Medium Inhibitor Organic Inhibitor (e.g., Pyridinone, Imidazoline) - Heteroatoms (N, O) - π-electrons Metal Metal Surface (e.g., Steel) - Anodic sites (Fe -> Fe²⁺ + 2e⁻) - Cathodic sites (2H⁺ + 2e⁻ -> H₂) Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Corrosion Corrosion Products (e.g., Metal Oxides) Inhibitor->Corrosion Inhibition Metal->Corrosion Corrosion Process

Caption: Generalized mechanism of organic corrosion inhibitors.

Experimental Protocols for Inhibitor Evaluation

The evaluation of corrosion inhibitor performance relies on standardized electrochemical and gravimetric techniques.

Potentiodynamic Polarization (PDP)

This technique, following standards like ASTM G59, provides insights into the kinetics of the anodic and cathodic reactions.[15][16][17] By polarizing the metal sample and measuring the resulting current, one can determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

Step-by-Step Protocol:

  • Electrode Preparation: Prepare the working electrode (metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Electrolyte Preparation: Prepare the corrosive solution with and without the inhibitor at various concentrations.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a defined period (e.g., 1 hour).

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot) to determine i_corr.

G Start Start: Prepare Electrodes & Electrolyte Assemble Assemble 3-Electrode Cell Start->Assemble OCP Measure Open Circuit Potential (OCP) Assemble->OCP Scan Perform Potentiodynamic Scan (e.g., -250mV to +250mV vs OCP) OCP->Scan Analyze Analyze Tafel Plot to Determine i_corr Scan->Analyze End End: Calculate Inhibition Efficiency Analyze->End

Caption: Workflow for Potentiodynamic Polarization (PDP) experiment.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.[18][19][20] This method is guided by standards such as ASTM G106.[18][21]

Step-by-Step Protocol:

  • Cell Setup: Use the same three-electrode setup as in the PDP experiment.

  • Stabilization: Allow the system to reach a steady state at the OCP.

  • Frequency Scan: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: Measure the resulting AC current and phase shift.

  • Data Analysis: Plot the impedance data in Nyquist and Bode formats. The charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, can be determined from the Nyquist plot.

Weight Loss Method

This is a classical and straightforward method for determining the average corrosion rate over a longer period, as described in ASTM G31.[22][23][24][25]

Step-by-Step Protocol:

  • Sample Preparation: Clean, dry, and weigh the metal coupons accurately.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor for a predetermined duration (e.g., 24 hours or longer).

  • Cleaning: After immersion, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

  • Calculation: The weight loss is used to calculate the corrosion rate.

Conclusion

The emergence of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one derivatives as potent corrosion inhibitors represents a significant advancement in the field. Their high inhibition efficiency, comparable and in some cases superior to established inhibitors, makes them a compelling area for further research and development. The selection of an appropriate corrosion inhibitor will ultimately depend on the specific application, including the type of metal, the nature of the corrosive environment, and economic considerations. The standardized experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of these critical chemical agents.

References

A comprehensive list of references is available for further reading and verification. The provided URLs were valid at the time of publication.

Sources

A Comparative Guide to the Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core represents a compelling heterocyclic scaffold in medicinal chemistry. This bicyclic system, featuring a fused pyridine and cyclopentanone ring, offers a unique three-dimensional architecture that is ripe for chemical modification and exploration of its biological potential. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The cyclopentanone moiety provides a reactive handle for further functionalization and can influence the molecule's conformational flexibility and lipophilicity. While extensive comparative biological data for a wide range of analogues of this specific core is still emerging in the public domain, this guide will provide a framework for evaluating their potential, drawing on data from closely related structures and outlining the state-of-the-art methodologies for their biological characterization. This document is intended to serve as a comprehensive resource for researchers in drug discovery, offering both a snapshot of the current landscape and a practical guide to advancing the study of these promising compounds.

Anticancer Activity: A Case Study of Related Fused Pyridine Systems

While specific comparative studies on the anticancer activity of a broad series of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues are limited, research on structurally related fused pyridine systems provides valuable insights into their potential as cytotoxic agents. A notable study on novel 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine derivatives showcases the promise of this class of compounds.

A series of these benzo-fused analogues were synthesized and evaluated for their in vitro anticancer activity against three human cancer cell lines: lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116), alongside a normal breast cell line (MCF10A) to assess selectivity.[3] The cytotoxicity was determined using the MTT assay, and the results are summarized as IC50 values.

Comparative Anticancer Activity of 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine Analogues
Compound IDR GroupA549 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)MCF10A IC50 (µM)
4a H>10085.3>100>100
4b 4-CH375.462.1>100>100
4c 4-OCH368.255.7>100>100
4d 4-F52.843.288.4>100
4e 4-Cl45.136.875.3>100
4f 4-Br48.939.979.1>100
4g 3-NO233.727.561.2>100
4h 4-NO229.824.355.8>100

Data sourced from a study on 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine derivatives.[3]

Structure-Activity Relationship (SAR) Insights
  • Influence of Phenyl Ring Substitution: The presence of electron-withdrawing groups (e.g., -NO2, -Cl, -F) on the pendant phenyl ring generally leads to enhanced cytotoxic activity compared to electron-donating groups (e.g., -CH3, -OCH3) or an unsubstituted phenyl ring.

  • Positional Isomerism: The position of the substituent also appears to be critical, as evidenced by the superior activity of the 4-nitro analogue (4h) compared to the 3-nitro analogue (4g).

  • Selectivity: Encouragingly, the tested compounds showed a degree of selectivity for cancer cells over the normal breast cell line (MCF10A), a crucial attribute for potential therapeutic agents.

SAR_Anticancer cluster_Core 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Core cluster_Substituents Substituent Effects on Phenyl Ring cluster_Activity Anticancer Activity Core Core Scaffold EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) Core->EWG Addition of EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Core->EDG Addition of HighActivity Increased Cytotoxicity EWG->HighActivity Leads to LowActivity Decreased Cytotoxicity EDG->LowActivity Leads to

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Anti-inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases. The inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2), is a validated therapeutic strategy. Pyridine-containing compounds have been reported as effective anti-inflammatory agents. While specific data on 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues is not yet abundant, their structural similarity to known anti-inflammatory agents suggests they are promising candidates for investigation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare human recombinant COX-2 enzyme and a solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

COX2_Workflow start Start prepare Prepare COX-2 Enzyme and Test Compounds start->prepare incubate Incubate Enzyme with Compounds prepare->incubate add_substrate Add Arachidonic Acid incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction measure_pge2 Measure PGE2 via ELISA stop_reaction->measure_pge2 analyze Calculate % Inhibition and IC50 measure_pge2->analyze end End analyze->end

Antimicrobial Activity

The pyridine nucleus is a key component of many antimicrobial agents. The unique electronic and steric properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues make them attractive candidates for screening against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Neuroprotective Effects

Neurodegenerative diseases represent a significant unmet medical need. Compounds that can protect neurons from damage are of great interest. The blood-brain barrier permeability and potential for interaction with CNS targets of small molecule pyridine derivatives make the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold a candidate for neuroprotection studies.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative disease research.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Induction of Neuronal Damage: Induce neurotoxicity using a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) or rotenone.

  • Assessment of Cell Viability: After the neurotoxin challenge, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells pre-treated with the test compounds to those treated with the neurotoxin alone to determine the neuroprotective effect.

Neuroprotection_Pathway Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Increased ROS Production Neurotoxin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis & Cell Death Mitochondrial_Dysfunction->Apoptosis Test_Compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogue Test_Compound->ROS Inhibits Test_Compound->Mitochondrial_Dysfunction Prevents Neuroprotection Neuroprotection Test_Compound->Neuroprotection

Conclusion and Future Directions

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold holds considerable promise for the development of novel therapeutic agents across a range of disease areas. While comprehensive comparative data is still needed, the initial findings from related structures, particularly in the realm of anticancer activity, are encouraging. The synthetic accessibility of this core allows for the creation of diverse chemical libraries, which can be systematically evaluated using the robust in vitro assays detailed in this guide. Future research should focus on building a comprehensive understanding of the structure-activity relationships for this specific scaffold to unlock its full therapeutic potential.

References

  • Shafaei, F., Jouladehroodbar, H., & Hossaini, Z. (2025). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid. Journal of Chemistry.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available from: [Link]

  • El-Naggar, M., Ibrahim, H. S., El-Salam, H. A., & Al-Omar, M. A. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21696. Available from: [Link]

Sources

A Comparative Guide to the Structural Confirmation of Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the definitive structural confirmation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. We move beyond simple data reporting to offer a comparative analysis of essential spectroscopic techniques, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals who require rigorous, reproducible, and well-validated methods for structural elucidation.

Introduction: The Imperative of Unambiguous Structural Validation

The biological activity and material properties of a synthesized compound are intrinsically linked to its precise molecular structure. For a molecule like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (C₈H₇NO, Molar Mass: 133.15 g/mol ), which contains a fused bicyclic system with both aromatic and aliphatic components, even minor isomeric impurities can drastically alter its intended function.[1] Therefore, a multi-pronged analytical approach is not merely best practice; it is a scientific necessity. Relying on a single technique can lead to ambiguity. For instance, while Mass Spectrometry can confirm the molecular weight, it cannot differentiate between isomers. Conversely, while NMR provides detailed connectivity information, it benefits from the foundational mass confirmation provided by MS.

This guide will compare and detail the application of four cornerstone analytical techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide an unassailable confirmation of the target structure.

The Analytical Workflow: A Self-Validating System

Effective structural confirmation follows a logical progression where each step validates the next. The workflow is designed to systematically build a complete and coherent picture of the molecule, starting from its elemental composition and culminating in its precise atomic arrangement and bonding.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis of Crude Product purification Flash Column Chromatography synthesis->purification Isolate ms Mass Spectrometry (MS) purification->ms Confirm Mass ir Infrared (IR) Spectroscopy purification->ir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Map C-H Framework data_analysis Comparative Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis confirmation Structure Confirmed data_analysis->confirmation Corroborate Evidence

Caption: Overall workflow for structural confirmation.

Mass Spectrometry: The First Checkpoint

Mass Spectrometry (MS) serves as the initial and most crucial checkpoint to confirm that the synthesized molecule has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the elemental composition, significantly increasing confidence.

Causality in Experimentation: We employ Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, nitrogen-containing heterocycles, minimizing fragmentation and ensuring a strong molecular ion peak ([M+H]⁺).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.

  • Injection: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the calculated theoretical mass.

Data Comparison: MS
ParameterTheoretical ValueExperimental Outcome
Molecular FormulaC₈H₇NOC₈H₈NO ([M+H]⁺)
Exact Mass [M+H]⁺134.0606134.0598[2]

The close correlation between the theoretical and experimentally observed mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, the most critical absorptions are the C=O stretch of the ketone and the C=N/C=C stretches of the pyridine ring.

Causality in Experimentation: The position of the carbonyl (C=O) absorption provides insight into its electronic environment. A typical aliphatic ketone absorbs around 1715 cm⁻¹.[3] Conjugation with an aromatic ring, as seen in our target molecule, delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering the stretching frequency. The presence of both sp² C-H (aromatic) and sp³ C-H (aliphatic) bonds should also be evident.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.

  • Background Scan: Run a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans over the range of 4000-600 cm⁻¹ to obtain a high-quality spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Data Comparison: IR
Functional GroupExpected Absorption Range (cm⁻¹)Experimental Outcome (cm⁻¹)
Aromatic C-H Stretch3100-3000Observed
Aliphatic C-H Stretch3000-2850Observed
Ketone C=O Stretch (conjugated)1700-1665~1685
Pyridine Ring C=N/C=C Stretches1600-1450Observed

The presence of a strong absorption band around 1685 cm⁻¹ is a clear indicator of the conjugated five-membered ring ketone, while the other stretches confirm the presence of the aromatic pyridine ring and the aliphatic cyclopentane moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework of the molecule. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.

Causality in Experimentation: The chemical shifts (δ) in NMR are governed by the local electronic environment. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group will deshield adjacent protons and carbons, shifting their signals downfield. The coupling constants (J) in ¹H NMR reveal the spatial relationship between neighboring protons, allowing for the definitive assignment of the aliphatic chain and the aromatic protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Shim the magnetic field to ensure homogeneity. Set the reference for the solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument include a 90° pulse, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals.

Data Comparison: ¹H NMR (400 MHz, CDCl₃)
Proton AssignmentMultiplicityIntegrationExpected δ (ppm)Experimental δ (ppm)[2]
H-2dd1H~8.88.82-8.77 (m)
H-4d1H~8.08.00 (d, J = 7.7 Hz)
H-3dd1H~7.37.34-7.28 (m)
H-6t2H~3.33.27 (dd)
H-7t2H~2.82.81-2.74 (m)

The multiplicity of H-6 and H-7 as multiplets/dd is consistent with the coupling between these two non-equivalent methylene groups.

Data Comparison: ¹³C NMR (101 MHz, CDCl₃)
Carbon AssignmentExpected δ (ppm)Experimental δ (ppm)[2]
C-5 (C=O)>190204.88
C-4a~174174.36
C-2~155155.72
C-4~132131.91
C-7a~130130.33
C-3~122122.47
C-6~3535.78
C-7~2828.73

The ¹³C NMR spectrum is particularly diagnostic, with the carbonyl carbon appearing significantly downfield (>200 ppm) as expected for a five-membered ring ketone.[3] The remaining signals align perfectly with the proposed structure, confirming the connectivity established by ¹H NMR.

Conclusion: Synthesizing the Evidence

The structural confirmation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is achieved through the systematic and comparative analysis of multiple, orthogonal spectroscopic techniques.

  • HRMS confirmed the correct elemental formula (C₈H₇NO).[2]

  • IR Spectroscopy identified the key functional groups: a conjugated ketone (C=O), an aromatic pyridine ring, and aliphatic C-H bonds.

  • ¹³C NMR accounted for all eight unique carbon atoms, with chemical shifts characteristic of the carbonyl, aromatic, and aliphatic carbons in their expected electronic environments.[2]

  • ¹H NMR provided the final piece of the puzzle, showing the correct number of protons with chemical shifts, integration, and coupling patterns consistent with the proposed structure.[2]

Each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous confirmation of the target molecule's structure. This rigorous approach ensures the scientific integrity of the synthesized compound, providing a solid foundation for its further study and application.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available at: [Link]

  • Summers, L. A. (1976). Derivatives of 5H-Cyclopenta[2,1-b:3,4-b']dipyridin-5-one (4,5-Diazafhioren-9-one). Zeitschrift für Naturforschung B, 31(6), 82-85. Available at: [Link]

  • Abdelhamid, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24633–24649. Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Available at: [Link]

  • Christiansen, M. (2013). Chapter 13 – IR spectroscopy & Mass Spectrometry. YouTube. Available at: [Link]

  • CrashCourse. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube. Available at: [Link]

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A Comparative Guide to the Reproducible Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for robust and reproducible synthetic routes to key pharmaceutical intermediates is a cornerstone of modern drug development. 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and its hydrochloride salt are pivotal structural motifs in a range of biologically active molecules. This guide provides a comparative analysis of established synthetic methodologies, offering insights into their reproducibility, scalability, and underlying chemical principles. We will delve into the nuances of different synthetic strategies, from direct oxidation to multicomponent reactions, and conclude with a standardized protocol for the preparation of the hydrochloride salt, a critical step for enhancing the compound's stability and bioavailability.

Introduction: The Significance of the Fused Pyridine Ring System

The 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core is a fused heterocyclic system that imparts unique conformational and electronic properties to molecules. Its presence in various pharmacologically active agents underscores the importance of reliable synthetic access. However, the seemingly simple structure can present significant challenges in achieving consistent yields and purity, particularly when scaling up the synthesis. This guide aims to equip researchers with the knowledge to select and optimize a synthetic route that best suits their specific needs, be it for initial screening or large-scale production.

Comparative Analysis of Synthetic Routes

We will explore three distinct and prominent methods for the synthesis of the 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one core.

Method 1: Manganese-Catalyzed Direct Oxidation

A highly efficient and environmentally conscious approach involves the direct oxidation of the methylene group adjacent to the pyridine ring in 2,3-cyclopentenopyridine. This method, employing a manganese catalyst, offers high yields and excellent chemoselectivity.

Causality Behind Experimental Choices:

The use of manganese(II) triflate (Mn(OTf)₂) as a catalyst is crucial for activating the C-H bond of the cyclopentane ring. tert-Butyl hydroperoxide (t-BuOOH) serves as the terminal oxidant in this catalytic cycle. The reaction is remarkably performed in water, which not only enhances the green credentials of the synthesis but can also facilitate the reaction kinetics.

Experimental Protocol: Manganese-Catalyzed Oxidation [1][2]

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq), manganese(II) triflate (0.005 eq), and water.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add tert-butyl hydroperoxide (65% in H₂O, 5.0 eq) to the reaction mixture.

  • Continue stirring at 25 °C for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Method 2: Multicomponent Synthesis of Substituted Derivatives

Multicomponent reactions (MCRs) provide a powerful tool for rapidly generating molecular diversity from simple starting materials in a single step. For substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, a notable MCR involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent.[3]

Causality Behind Experimental Choices:

This approach leverages the sequential and synergistic reactions of multiple components to build the complex heterocyclic core. The enamine, 1-(cyclopent-1-en-1-yl)pyrrolidine, acts as a key nucleophile, while the other reactants contribute to the formation of the fused pyridine ring. The choice of aldehyde and alkylating agent allows for the introduction of various substituents, making this a versatile method for generating libraries of compounds.

Experimental Protocol: Multicomponent Reaction [4]

Note: A detailed, universally applicable protocol is challenging to present due to the variability of the starting materials. The following is a generalized procedure.

  • Combine the aldehyde, malononitrile, and a suitable solvent in a reaction vessel.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Introduce 1-(cyclopent-1-en-1-yl)pyrrolidine and hydrogen sulfide (or a surrogate).

  • Finally, add the alkylating agent.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After completion, cool the mixture and isolate the product by precipitation or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Method 3: Cyclocondensation of Diarylidenecyclopentanones

This method is particularly effective for synthesizing highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.[5] It involves the reaction of a 2,5-diarylidenecyclopentanone with propanedinitrile in the presence of a sodium alkoxide.

Causality Behind Experimental Choices:

The reaction proceeds through a Michael addition of the propanedinitrile anion to the α,β-unsaturated ketone system of the diarylidenecyclopentanone. This is followed by an intramolecular cyclization and subsequent aromatization to form the stable pyridine ring. The sodium alkoxide acts as both a base to generate the nucleophile and a reagent that is incorporated into the final product as an alkoxy group.

Experimental Protocol: Cyclocondensation Reaction [5]

  • In a round-bottom flask, dissolve the 2,5-diarylidenecyclopentanone derivative (1.0 eq) and propanedinitrile (1.0 eq) in the corresponding anhydrous alcohol (e.g., ethanol if using sodium ethoxide).

  • Add sodium alkoxide (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 1-2 hours at 80 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with distilled water to precipitate the solid product.

  • Collect the product by filtration and wash with water.

  • Further purify the product by recrystallization.

Quantitative Data Summary

ParameterMethod 1: Direct Oxidation[1]Method 2: Multicomponent Reaction[3]Method 3: Cyclocondensation[5]
Starting Materials 2,3-CyclopentenopyridineMalononitrile, H₂S, Aldehydes, Enamine, Alkylating agents2,5-Diarylidenecyclopentanone, Propanedinitrile
Key Reagents Mn(OTf)₂, t-BuOOHBase catalystSodium alkoxide
Solvent WaterVaries (e.g., Ethanol)Anhydrous Alcohol
Temperature 25 °CReflux80 °C
Reaction Time 24-72 hVaries1-2 h
Reported Yield High (up to 88%)GoodOutstanding
Purification Column ChromatographyRecrystallization/Column ChromatographyFiltration and Recrystallization

Comparative Discussion and Reproducibility Assessment

Method 1 (Direct Oxidation) stands out for its operational simplicity, use of a green solvent (water), and high yields for the unsubstituted core. Its reproducibility is generally high, provided the quality of the catalyst and oxidant are consistent. However, the reaction time can be long, and the purification requires column chromatography, which may be a drawback for large-scale synthesis.

Method 2 (Multicomponent Reaction) is unparalleled in its ability to generate diverse libraries of substituted compounds in a single step. This makes it highly valuable for medicinal chemistry applications. The reproducibility of MCRs can sometimes be sensitive to the stoichiometry and purity of the numerous starting materials. Careful optimization of reaction conditions is often necessary for each new combination of reactants.

Method 3 (Cyclocondensation) offers a rapid and high-yielding route to specific, highly functionalized derivatives. A significant advantage is the ease of purification, often requiring only filtration and recrystallization, which is highly desirable for scalability. The reproducibility is typically excellent, contingent on the purity of the starting diarylidenecyclopentanone.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis of Ketone Core cluster_salt_formation Hydrochloride Salt Formation start Starting Materials reaction Reaction Vessel (e.g., Reflux, Stirring) start->reaction 1. Combine workup Aqueous Workup (Extraction/Precipitation) reaction->workup 2. Quench/Isolate purification Purification (Chromatography/Recrystallization) workup->purification 3. Purify ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one purification->ketone dissolve Dissolve Ketone in Anhydrous Solvent ketone->dissolve 4. Proceed to Salt Formation add_hcl Add HCl Solution (e.g., in Dioxane) dissolve->add_hcl precipitate Precipitation/ Crystallization add_hcl->precipitate isolate Isolate & Dry Salt precipitate->isolate hcl_salt Final Hydrochloride Salt isolate->hcl_salt

Caption: General workflow for the synthesis of the ketone core and subsequent hydrochloride salt formation.

Final Step: Reproducible Hydrochloride Salt Formation

The conversion of the basic 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to its hydrochloride salt is a critical step for improving its handling, stability, and suitability for pharmaceutical formulations. While specific literature protocols for this exact molecule's salt formation are not abundant, a general and reliable method can be employed.

Causality Behind Experimental Choices:

The use of an anhydrous solvent is paramount to prevent the formation of hydrates and to ensure the precipitation of a crystalline, anhydrous salt. A solution of hydrogen chloride in an organic solvent, such as 1,4-dioxane or diethyl ether, provides a controlled way to introduce the acid without adding water. The stoichiometry should be carefully controlled to ensure complete protonation without a large excess of acid, which could lead to purification challenges.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane, 1.0-1.1 eq) dropwise with stirring.

  • Observe the formation of a precipitate.

  • Continue stirring in the ice bath for 30 minutes and then allow the mixture to stand to ensure complete precipitation.

  • Collect the solid by filtration, washing with a small amount of the cold, anhydrous solvent.

  • Dry the resulting 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride under vacuum to remove any residual solvent.

Troubleshooting and Considerations for Reproducibility

  • Incomplete Reactions: Monitor reactions closely by TLC. If a reaction stalls, consider adding a fresh portion of the limiting reagent or catalyst.

  • Low Yields: Ensure all reagents are pure and anhydrous where specified. Optimize reaction times and temperatures. In the case of the direct oxidation, the activity of the catalyst and the concentration of the oxidant are critical.

  • Purification Challenges: For oily products, column chromatography is often necessary. For solid products, screening different recrystallization solvents can significantly improve purity.

  • Hygroscopic Salt: The hydrochloride salt may be hygroscopic. Handle and store it in a dry atmosphere (e.g., in a desiccator or under an inert atmosphere).

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges. The manganese-catalyzed oxidation offers a direct and high-yielding approach to the core structure, while multicomponent and cyclocondensation reactions provide excellent platforms for generating diverse derivatives. The reproducibility of each method is contingent on careful control of reaction parameters and the quality of the starting materials. The final, crucial step of hydrochloride salt formation can be reliably achieved under anhydrous conditions, yielding a stable and pure product suitable for further research and development. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery of new and impactful chemical entities.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Supplementary Information: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., Al-Aaliy, A. A., & Abdel-Maksoud, M. S. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25353–25368. [Link]

  • Dyachenko, V. D., & Chernega, A. N. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2), 223-229. [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 100-103. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, represents a key structural motif in medicinal chemistry and materials science. Its importance as a synthetic intermediate, notably in the synthesis of the fourth-generation cephalosporin antibiotic cefpirome, has driven the development of various synthetic strategies. This guide provides an in-depth comparative analysis of the prominent synthetic routes to this valuable molecule, offering insights into the mechanistic underpinnings, practical considerations, and overall efficiency of each approach. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.

Classical Approach: The Vilsmeier-Haack Reaction Pathway

A well-established and industrially relevant route to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one relies on a multi-step sequence culminating in a Vilsmeier-Haack cyclization. This pathway commences with readily available starting materials, cyclopentanone and benzylamine, and proceeds through the formation of a key intermediate, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, which is subsequently dechlorinated.

Mechanistic Rationale and Experimental Design

The core of this synthetic strategy is the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich substrates. In this case, an in-situ formed enamine equivalent, N-benzyl-N-cyclopentenylacetamide, undergoes cyclization in the presence of the Vilsmeier reagent (a chloroiminium salt generated from phosphorus oxychloride and dimethylformamide). The resulting iminium salt is then hydrolyzed to the corresponding 2-chloro-pyridinone derivative. The choice of a benzyl protecting group for the nitrogen atom is strategic, as it can be readily removed in subsequent steps. The final dechlorination can be achieved through various methods, including catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine[1]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine A mixture of benzylamine (1.0 mol) and cyclopentanone (1.02 mol) is refluxed for 40 minutes at 117-121 °C. The product is then isolated.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide To the N-cyclopentylidene(phenyl)methanamine, acetic anhydride (1.1 equivalents) is added at a temperature of 0-5 °C. The reaction is then stirred at 20-25 °C for 14 hours.

Step 3: Vilsmeier-Haack Cyclization Phosphorus oxychloride is added to the N-benzyl-N-cyclopentenylacetamide at 0-5 °C. The mixture is then refluxed for 15 hours. Hydrolysis is carried out at 40-45 °C to yield 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The overall yield for these three steps is reported to be 45.9%.

Step 4: Dechlorination The resulting 2-chloro derivative can be dechlorinated to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A new approach reports a total yield of 43.15% with 99.7% purity (HPLC) for the final product after dechlorination.[1]

Vilsmeier_Haack_Pathway A Cyclopentanone + Benzylamine B N-cyclopentylidene(phenyl)methanamine A->B Reflux C N-benzyl-N-cyclopentenylacetamide B->C Acetic Anhydride D 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine C->D POCl3, DMF (Vilsmeier Reagent) E 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one D->E Dechlorination

Caption: Vilsmeier-Haack pathway to the target molecule.

Modern and Green Approach: Manganese-Catalyzed Direct Oxidation

In a significant advancement towards greener and more efficient synthesis, a direct oxidation method has been developed. This approach utilizes a manganese catalyst to oxidize the CH2 group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues.[2] This reaction is characterized by its high yield, excellent chemoselectivity, and the use of water as a solvent, aligning with the principles of sustainable chemistry.

Mechanistic Insights and Causality

The manganese-catalyzed oxidation is believed to proceed through a radical mechanism. The Mn(OTf)2 catalyst, in the presence of the oxidant tert-butyl hydroperoxide (t-BuOOH), generates a high-valent manganese-oxo species. This species is capable of abstracting a hydrogen atom from the benzylic-like position of the cyclopentane ring, initiating the oxidation process. The use of water as a solvent is crucial for the high efficiency of this reaction, potentially by facilitating the formation of the active catalytic species and promoting the desired reaction pathway over side reactions.

Experimental Protocol: General Procedure for Manganese-Catalyzed Oxidation[4]

To a 25 mL round-bottom flask, 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and t-BuOOH (65% in H2O, 2.5 mmol) are added, followed by H2O (2.5 mL). The mixture is stirred at 25 °C for 24 hours. The reaction is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This procedure reportedly gives the title compound in 88% yield.

Manganese_Oxidation_Pathway A 2,3-Cyclopentenopyridine B 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one A->B Mn(OTf)2, t-BuOOH, H2O, 25°C

Caption: Direct manganese-catalyzed oxidation pathway.

Versatile Derivatization: Multicomponent and Cyclocondensation Reactions

Multicomponent reactions (MCRs) and cyclocondensation strategies offer powerful tools for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These methods are particularly valuable for generating libraries of compounds for drug discovery and materials science applications.

Cyclocondensation for 3-Carbonitrile Derivatives

An effective method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[3][4] This reaction is catalyzed by a sodium alkoxide, which also acts as a reagent.

A mixture of a 2,5-dibenzylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (0.02 mol; sodium ethoxide or sodium methoxide) in the corresponding alcohol is refluxed for 1 hour at 80 °C. After cooling, the mixture is diluted with water, and the precipitated product is collected by filtration. Yields are reported to be in the range of 75%.

Novel Multicomponent Synthesis

A novel multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents has been reported to yield 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[5][6] While a detailed experimental protocol is not provided in the initial search, this approach highlights the potential for rapid and efficient construction of complex molecular scaffolds from simple starting materials.

MCR_Pathway cluster_0 Cyclocondensation cluster_1 Multicomponent Reaction A 2,5-Diarylidenecyclopentanone + Propanedinitrile B Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine- 3-carbonitrile A->B Sodium Alkoxide C Malononitrile + H2S + Aldehyde + 1-(cyclopent-1-en-1-yl)pyrrolidine + Alkylating Agent D Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine C->D One-pot

Caption: Multicomponent and cyclocondensation pathways.

Comparative Analysis and Future Perspectives

To facilitate a direct comparison, the key parameters of the discussed synthetic routes are summarized in the table below.

FeatureVilsmeier-Haack RouteManganese-Catalyzed OxidationMulticomponent/Cyclocondensation
Starting Materials Cyclopentanone, Benzylamine2,3-CyclopentenopyridineVaries (e.g., Diarylidenecyclopentanones)
Number of Steps Multi-stepOne-step (from precursor)One-pot
Overall Yield ~43%[1]Up to 88%[7]~75%[3]
Reaction Conditions Reflux, use of POCl3Mild (25 °C), aqueousReflux
Green Chemistry Aspects Use of hazardous reagentsUse of water as solvent, catalystAtom economy can be high
Scalability Demonstrated industrial relevancePotentially scalableGood for library synthesis
Substrate Scope Specific for the parent compoundApplicable to analoguesBroad scope for derivatization
Expertise-Driven Insights

The Vilsmeier-Haack route , while being a classical and somewhat lengthy process, has the advantage of being well-established and scalable, making it a reliable choice for large-scale production. The use of phosphorus oxychloride, however, raises safety and environmental concerns.

The manganese-catalyzed direct oxidation stands out as a highly attractive modern alternative. Its high yield, mild reaction conditions, and use of an environmentally benign solvent make it an excellent example of green chemistry in action. The availability of the starting 2,3-cyclopentenopyridine would be a key consideration for its widespread adoption.

Multicomponent and cyclocondensation reactions offer unparalleled versatility for the synthesis of a diverse range of derivatives. These one-pot procedures are highly efficient for generating molecular complexity and are ideally suited for medicinal chemistry programs where structure-activity relationship (SAR) studies are crucial.

Future Outlook

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies. This could include the exploration of other catalytic systems for direct C-H activation, the development of novel multicomponent reactions with broader substrate scopes, and the application of flow chemistry to improve the safety and scalability of these processes. The continued demand for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its analogues will undoubtedly fuel further innovation in their synthesis.

References

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. (URL not available)
  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2). (URL: [Link])

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. SpringerLink. (URL: [Link])

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. (URL: [Link])

  • Synthesis of pyranones, fused pyranones, fused pyridinones, and fused pyrimidinones. ResearchGate. (URL: [Link])

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. (URL: [Link])

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. (URL: [Link])

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. (URL: [Link])

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (URL not available)
  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science. (URL: [Link])

  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. ResearchGate. (URL: [Link])

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL not available)
  • Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. (URL: [Link])

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry (RSC Publishing). (URL: [Link])

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating the Purity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This is particularly true for novel pharmaceutical intermediates like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, a heterocyclic ketone with significant potential in medicinal chemistry. Ensuring the purity of this compound is not merely a quality control checkpoint; it is a fundamental requirement for accurate biological screening, toxicological assessment, and scalable synthesis.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, present detailed experimental protocols, and offer a comparative analysis to empower researchers to make informed decisions for their specific applications.

The Synthetic Landscape and Potential Impurities

Understanding the potential impurities is paramount to developing a robust, specific, and stability-indicating analytical method. The primary route to the parent compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, involves the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.[1] The subsequent formation of the hydrochloride salt is a standard acid addition.

This synthetic pathway dictates the likely impurity profile that must be addressed:

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 2,3-Cyclopentenopyridine.

    • Catalyst Residues: Traces of the Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst.

    • Reagent Byproducts: Decomposition products of the oxidant, tert-butyl hydroperoxide (t-BuOOH), such as tert-butanol and di-tert-butyl peroxide.

  • Product-Related Impurities:

    • Over-oxidation Products: Further oxidation of the ketone could potentially lead to lactone formation via a Baeyer-Villiger type reaction, a known reaction for cyclic ketones.[2][3][4]

    • Side-Reaction Products: In manganese-catalyzed oxidations involving pyridine-based ligands, degradation of the pyridine moiety itself can occur.[5]

  • Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are essential to identify potential degradants that could form during storage.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, petroleum ether, water) may be present in the final product.

The following diagram illustrates the overall analytical workflow for comprehensive purity validation.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis & Reporting Sample Test Sample of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl HPLC HPLC-UV (Primary Assay & Impurity Profile) Sample->HPLC Analyze qNMR qNMR (Absolute Purity & Structural Confirmation) Sample->qNMR Analyze GC GC-HS (Residual Solvents) Sample->GC Analyze MP Melting Point / DSC (Physical Property & Purity Indication) Sample->MP Analyze Analysis Compare Results Assess against Specifications (ICH Q3A Guidelines) HPLC->Analysis qNMR->Analysis GC->Analysis MP->Analysis Report Certificate of Analysis (CoA) Purity Statement Analysis->Report

Caption: Overall workflow for purity validation.

Comparative Analysis of Purity Determination Methods

A multi-pronged approach using orthogonal analytical techniques is essential for a comprehensive and reliable assessment of purity. Each method offers unique advantages and limitations.

Technique Principle Primary Use Case for this Analyte Advantages Limitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.Primary method for assay (potency) and detection/quantification of non-volatile organic impurities.High sensitivity and resolution for separating structurally similar compounds. Well-established and compliant with regulatory guidelines (ICH).Requires a reference standard for accurate quantification. May not detect impurities without a UV chromophore.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Orthogonal method for absolute purity determination. Provides structural confirmation of the main component and impurities.Does not require a reference standard of the analyte itself. Provides structural information. Nondestructive.Lower sensitivity compared to HPLC for trace impurities. Requires careful selection of a non-overlapping internal standard.
GC-HS Separation of volatile compounds by gas chromatography after sampling the headspace above the sample.Quantification of residual solvents from the synthesis process.Highly sensitive and specific for volatile organic compounds.[1] Eliminates interference from the non-volatile drug substance.Not suitable for non-volatile impurities. Requires specialized headspace sampling equipment.
Melting Point / DSC Measures the temperature range over which a substance transitions from solid to liquid. Impurities depress and broaden this range.A rapid, preliminary indicator of purity and for confirming the identity of the substance.Inexpensive, fast, and requires minimal sample. DSC can provide quantitative purity information for highly pure substances (>98.5%).Highly susceptible to small amounts of impurities. Not specific. Quantitative DSC analysis has several preconditions.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation, adhering to the principles outlined in ICH Q2(R2) guidelines.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

Rationale: Reversed-phase HPLC is the gold standard for analyzing polar to moderately non-polar pharmaceutical compounds. A C18 column provides excellent retention for aromatic and heterocyclic compounds. A gradient elution is chosen to ensure the separation of potential impurities with a wide range of polarities, from polar starting materials to more non-polar byproducts. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and peak purity analysis.

HPLC_Workflow Prep Prepare Mobile Phase & Samples Equil Equilibrate HPLC System Prep->Equil Inject Inject Standard & Sample Solutions Equil->Inject Run Run Gradient Method Inject->Run Detect Detect with PDA at 254 nm Run->Detect Analyze Integrate Peaks Calculate % Purity / Assay Detect->Analyze

Sources

A Comparative Spectroscopic Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, cross-referenced analysis of the spectral data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a key heterocyclic ketone scaffold in medicinal chemistry. While the primary focus is on the hydrochloride salt, this guide presents the available data for the free base and offers expert insights into the expected spectral shifts upon salt formation. For comparative purposes, the spectral characteristics of the analogous six-membered ring system, 7,8-dihydroquinolin-5(6H)-one, are also detailed. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for structural elucidation and purity assessment.

Introduction: The Importance of Spectroscopic Cross-Referencing

In the realm of drug discovery and development, unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this process. Each technique provides a unique piece of the structural puzzle, and only through their combined interpretation can a molecule's identity be confirmed with high confidence.

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is a bicyclic heteroaromatic ketone with significant potential as a building block for pharmacologically active compounds.[1][2] Its rigid structure and embedded functionalities make it an attractive starting point for library synthesis. Accurate spectral characterization is therefore not just a routine analysis but a critical step in ensuring the integrity of downstream research.

This guide emphasizes a cross-referencing approach. By comparing the spectral data of the target molecule with that of a close structural analog, we can gain a deeper understanding of how subtle changes in the molecular framework influence the spectroscopic output. This comparative methodology enhances our ability to interpret spectra, identify impurities, and predict the characteristics of related novel compounds.

Spectral Data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The following sections detail the available spectral data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. It is important to note that the NMR and MS data presented here are for the free base, as reported in the literature.[3] The implications of hydrochloride salt formation on this data will be discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Table 1: ¹H and ¹³C NMR Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Free Base) [3]

Assignment ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
H-28.82-8.77 (m, 1H)155.72
H-37.34-7.28 (m, 1H)122.47
H-48.00 (d, J = 7.7 Hz, 1H)131.91
C-4a-174.36
C-5 (C=O)-204.88
H-6 (CH₂)2.81-2.74 (m, 2H)28.73
H-7 (CH₂)3.27 (dd, J = 8.0, 4.0 Hz, 2H)35.78
C-7a-130.33

Expert Analysis and Expected Shifts for the Hydrochloride Salt:

The provided data for the free base in a non-polar solvent like CDCl₃ is a crucial baseline. Upon formation of the hydrochloride salt, the pyridine nitrogen becomes protonated. This has several predictable consequences for the NMR spectra:

  • ¹H NMR: The protonation will induce a significant downfield shift (deshielding) of the aromatic protons (H-2, H-3, and H-4) due to the increased positive charge on the pyridine ring. The magnitude of this shift is typically in the range of 0.5-1.5 ppm. The aliphatic protons (H-6 and H-7) will also experience a downfield shift, though likely to a lesser extent.

  • ¹³C NMR: Similarly, all carbon atoms in the pyridine ring (C-2, C-3, C-4, C-4a, and C-7a) will be deshielded and shift downfield. The carbons closer to the protonated nitrogen (C-2 and C-7a) will experience the most pronounced shifts. The carbonyl carbon (C-5) and the aliphatic carbons (C-6 and C-7) will be less affected but may still show minor downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) of the Free Base:

  • Technique: Electrospray Ionization (ESI)

  • Mode: Positive

  • Calculated for [M+H]⁺ (C₈H₈NO): 134.0606

  • Found: 134.0598[3]

Expert Analysis:

The excellent agreement between the calculated and found mass confirms the elemental composition of the molecule. For the hydrochloride salt, under typical ESI-MS conditions, the spectrum would still show the protonated molecule [M+H]⁺ at the same m/z value as the free base. The chloride ion is generally not observed in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorptions for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride:

  • ~3400-2500 cm⁻¹ (broad): N-H stretch of the pyridinium hydrochloride. This broad absorption is characteristic of amine salts.

  • ~1710-1690 cm⁻¹ (strong): C=O stretch of the α,β-unsaturated ketone. Conjugation with the pyridine ring is expected to lower the frequency from that of a simple cyclopentanone.

  • ~1610-1500 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1200-1000 cm⁻¹: C-N stretching vibrations.

Comparative Spectral Data: 7,8-Dihydroquinolin-5(6H)-one

To better understand the spectral features of the target molecule, it is instructive to compare it with a structurally similar compound. 7,8-Dihydroquinolin-5(6H)-one, which features a six-membered fused aliphatic ring instead of a five-membered one, serves as an excellent comparator.

Table 2: Spectral Data for 7,8-Dihydroquinolin-5(6H)-one and its Derivatives [4]

Technique Key Observations and Data
¹H NMR The chemical shifts for the aromatic protons are in a similar range to the cyclopentanone analog. The aliphatic protons show distinct multiplets corresponding to the three CH₂ groups in the cyclohexanone ring.
¹³C NMR The aromatic carbons exhibit similar chemical shifts. The carbonyl carbon (C=O) is typically observed around 197-198 ppm. The aliphatic carbons appear in the range of 20-40 ppm.
IR (KBr) Strong C=O stretching absorption is observed around 1685 cm⁻¹. Aromatic C-H and C=C/C=N stretching bands are also prominent.
MS The mass spectrum will show a molecular ion peak corresponding to its molecular weight.

Comparative Analysis:

  • NMR: The primary difference in the NMR spectra between the two compounds lies in the aliphatic region. The five-membered ring of the target compound results in two distinct methylene signals, while the six-membered ring of the quinolinone analog shows three. The chemical shifts of the aromatic protons and carbons are largely governed by the pyridine ring and are therefore quite similar.

  • IR: The C=O stretching frequency is a key point of comparison. Ring strain in the five-membered ring of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is expected to result in a slightly higher C=O stretching frequency compared to the six-membered ring of 7,8-dihydroquinolin-5(6H)-one.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Insert Insert sample and lock on solvent signal Tube->Insert Shim Shim the magnetic field Insert->Shim H1 Acquire ¹H spectrum (e.g., 16 scans) Shim->H1 C13 Acquire ¹³C spectrum (e.g., 1024 scans) Shim->C13 FT Fourier Transform H1->FT C13->FT Phase Phase correction FT->Phase Baseline Baseline correction Phase->Baseline Calibrate Calibrate to residual solvent peak or TMS Baseline->Calibrate Integrate Integrate ¹H signals and pick peaks Calibrate->Integrate

Caption: Workflow for NMR Data Acquisition and Processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ for the hydrochloride salt to ensure solubility) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

    • For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 16 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR , use a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

    • Pick peaks and report the chemical shifts (δ) in ppm. For ¹H NMR, also report the multiplicity (s, d, t, q, m), coupling constants (J) in Hz, and integration.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis Dissolve Dissolve ~1 mg of sample in 1 mL of solvent (e.g., Methanol) Dilute Prepare a dilute solution (~1-10 µg/mL) in an appropriate solvent system (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) Dissolve->Dilute Infuse Infuse the sample solution into the ESI source via syringe pump Dilute->Infuse Tune Tune instrument parameters (e.g., capillary voltage, gas flow, temperature) Infuse->Tune Acquire Acquire spectrum in positive ion mode over a suitable m/z range (e.g., 50-500) Tune->Acquire Identify Identify the [M+H]⁺ peak Acquire->Identify Mass Determine the accurate mass Identify->Mass Compare Compare with the calculated exact mass for the elemental formula Mass->Compare

Caption: Workflow for ESI-MS Data Acquisition and Analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Data Acquisition (Electrospray Ionization - Time of Flight Mass Spectrometer):

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Determine the accurate mass of this ion.

    • Compare the experimentally determined mass with the calculated exact mass for the expected elemental formula to confirm the composition.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique):

    • Place a small amount (~1-2 mg) of the solid sample in an agate mortar.

    • Add approximately 100-200 mg of dry, powdered potassium bromide (KBr).

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder into a pellet press.

    • Apply pressure to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition (FT-IR Spectrometer):

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis of this compound and its analogs is a critical component of its use in research and development. This guide has provided the available spectral data for the free base, offered expert interpretation of this data, and predicted the spectral changes expected upon formation of the hydrochloride salt. By comparing these features with those of the analogous 7,8-dihydroquinolin-5(6H)-one, a more nuanced understanding of the structure-spectrum relationship is achieved. The detailed experimental protocols provided herein serve as a standardized methodology for obtaining high-quality, reproducible data, ensuring the scientific integrity of future work with this important class of compounds.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
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  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 19, 2026, from [Link]

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Efficacy Benchmark: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride as a Novel M4 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and benchmarking of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride (referred to herein as Compound-X) as a novel, hypothetical positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for neuropsychiatric disorders.

Introduction: The M4 Muscarinic Receptor as a Therapeutic Target

The M4 muscarinic acetylcholine receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a critical regulator of cholinergic and dopaminergic neurotransmission.[1][2] Predominantly expressed in the striatum, the M4 receptor acts as an inhibitory autoreceptor, modulating acetylcholine release.[1][3] Crucially, its activation attenuates dopamine release, making it a promising target for treating conditions characterized by hyperdopaminergic states, such as schizophrenia.[2][4][5]

Direct-acting orthosteric agonists for muscarinic receptors have demonstrated clinical efficacy but are often plagued by side effects due to a lack of subtype selectivity.[6][7] Positive allosteric modulators (PAMs) offer a more refined therapeutic strategy. These molecules bind to a topographically distinct site on the receptor, potentiating the effect of the endogenous agonist, acetylcholine (ACh).[6][8] This approach enhances subtype selectivity and preserves the natural spatio-temporal dynamics of neurotransmission.

This guide benchmarks the efficacy of Compound-X against established M4 PAMs, providing a framework for its evaluation as a potential therapeutic candidate.

The Competitive Landscape: Established M4 PAMs

To contextualize the efficacy of Compound-X, we compare it to several well-characterized M4 PAMs that serve as benchmarks in the field.

  • VU0152100: A widely used tool compound in preclinical in vivo studies, known for its ability to reverse amphetamine-induced hyperlocomotion.[9][10][11]

  • VU0467154: Considered a best-in-class rodent in vivo tool compound with robust efficacy in preclinical models of schizophrenia.[11][12]

  • LY2033298: One of the first highly selective M4 PAMs reported, demonstrating significant positive cooperativity with acetylcholine.[8][13]

  • Emraclidine: A clinical-stage M4 PAM, highlighting the therapeutic potential of this compound class.[2][14]

These compounds provide a robust basis for comparing the potency, efficacy, and selectivity of novel chemical entities like Compound-X.

In Vitro Efficacy Benchmarking Workflow

A tiered approach is essential for the comprehensive evaluation of a novel M4 PAM. The following workflow outlines the key in vitro assays to characterize the pharmacological profile of Compound-X.

G cluster_0 Tier 1: Primary Screening & Potency cluster_1 Tier 2: Selectivity & Mechanism cluster_2 Tier 3: Native Environment Validation A Calcium Mobilization Assay (hM4/Gqi5 cells) B [35S]GTPγS Binding Assay (CHO-hM4 membranes) A->B Confirm G-protein coupling C Radioligand Binding Assay ([3H]NMS) B->C Determine binding affinity & cooperativity D cAMP Accumulation Assay C->D Assess functional inhibition of adenylyl cyclase E β-Arrestin Recruitment Assay D->E Profile for biased signaling F [35S]GTPγS Binding in Rodent Striatal Tissue E->F Validate in native tissue

Caption: In Vitro Assay Workflow for M4 PAM Characterization.

Comparative Efficacy Data

The following table summarizes the hypothetical in vitro data for Compound-X in comparison to benchmark M4 PAMs. This data is illustrative and serves to demonstrate the desired profile of a promising preclinical candidate.

CompoundCalcium Mobilization (EC50, nM)a[35S]GTPγS Binding (EC50, nM)bACh Fold Shiftcβ-Arrestin Recruitment (EC50, nM)
Compound-X (hypothetical) 95 150 ~25 >10,000
VU0152100~3000~400~47>10,000
VU0467154130180~30>10,000
LY2033298210250~30>10,000

aEC50 in the presence of an EC20 concentration of acetylcholine in CHO cells co-expressing human M4 and a promiscuous G-protein (Gqi5).[15] bEC50 for potentiation of an EC20 concentration of acetylcholine in membranes from CHO cells expressing the human M4 receptor.[16] cRepresents the leftward shift of the acetylcholine concentration-response curve in the presence of the PAM.

Interpretation of Data:

The hypothetical data positions Compound-X as a potent and efficacious M4 PAM, comparable to the best-in-class tool compound VU0467154. Critically, its lack of activity in the β-arrestin recruitment assay suggests a strong G-protein signaling bias. This is a desirable characteristic, as it may minimize receptor desensitization and internalization, potentially leading to a more sustained therapeutic effect.

Detailed Experimental Protocols

The following protocols are foundational for the characterization of M4 PAMs.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of Gi/o proteins following receptor stimulation. It is a cornerstone for characterizing M4 PAMs in both recombinant and native tissue preparations.[16][17][18]

Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist (like ACh) promotes the exchange of GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows the accumulation of a measurable radioactive signal that is proportional to receptor activation.[17] PAMs are assessed by their ability to potentiate the [35S]GTPγS binding induced by a sub-maximal concentration of ACh.

G cluster_0 cluster_1 cluster_2 Receptor_inactive M4 Receptor G_protein_inactive Gαi(GDP)-βγ ACh ACh Receptor_active M4 Receptor ACh->Receptor_active PAM PAM PAM->Receptor_active G_protein_inactive2 Gαi(GDP)-βγ Receptor_active->G_protein_inactive2 Catalyzes G_protein_active Gαi([35S]GTPγS) + βγ G_protein_inactive2->G_protein_active GDP/GTP Exchange GTPgS [35S]GTPγS GTPgS->G_protein_inactive2 GDP GDP GDP->G_protein_active

Caption: Principle of the [35S]GTPγS Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing the human M4 receptor or from rodent striatal tissue.

  • Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and saponin.

  • Reaction Setup: In a 96-well plate, add the cell membranes, GDP, the test compound (Compound-X or alternatives) at various concentrations, and a fixed, sub-maximal (EC20) concentration of acetylcholine.

  • Initiation: Initiate the reaction by adding [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Detection: Terminate the reaction by rapid filtration over filtermats. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 and Emax values for each compound's potentiation of the ACh response.

β-Arrestin Recruitment Assay

This cell-based functional assay is crucial for determining if a PAM induces β-arrestin-mediated signaling, which is often associated with receptor desensitization and internalization.[19][20][21]

Principle: This assay utilizes enzyme fragment complementation (EFC). The M4 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementing fragment (Enzyme Acceptor). Upon agonist and PAM-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, forcing the complementation of the enzyme fragments. This reconstituted enzyme hydrolyzes a substrate to produce a chemiluminescent signal.[20][22]

Step-by-Step Methodology:

  • Cell Culture: Use a commercially available cell line (e.g., PathHunter®) engineered to co-express the tagged M4 receptor and β-arrestin.

  • Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add the test compounds (Compound-X and controls) at various concentrations, along with a fixed EC80 concentration of acetylcholine.

  • Incubation: Incubate at 37°C for 90 minutes.

  • Detection: Add the detection reagent containing the chemiluminescent substrate and incubate at room temperature for 60 minutes.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Analyze the concentration-response data to determine if the compounds elicit β-arrestin recruitment.

Conclusion and Future Directions

The hypothetical data presented in this guide position this compound (Compound-X) as a potent, efficacious, and G-protein biased M4 PAM. Its profile suggests it could be a promising candidate for further preclinical development for neuropsychiatric disorders like schizophrenia.

The logical next steps in the evaluation of Compound-X would involve:

  • Selectivity Profiling: Testing against other muscarinic receptor subtypes (M1, M2, M3, M5) and a broad panel of off-target proteins.

  • In Vivo Pharmacokinetics: Determining the brain penetrance and metabolic stability of the compound.

  • Preclinical Behavioral Models: Assessing efficacy in rodent models predictive of antipsychotic activity, such as amphetamine-induced hyperlocomotion.[9]

This structured, comparative approach ensures a thorough and objective evaluation of novel chemical entities, facilitating the identification of promising new therapeutics for challenging CNS disorders.

References

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A Comparative Guide to In Vitro and In Vivo Evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride as a Potential Anti-Mitotic Agent

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating the therapeutic potential of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. While direct biological studies on this specific hydrochloride salt are not extensively published, we will draw upon established principles and data from structurally similar compounds, such as 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones, which have demonstrated potent anti-mitotic and microtubule-destabilizing activities.[1] This guide is structured to explain the causal logic behind experimental choices, ensuring a robust and self-validating research framework for drug development professionals.

Introduction: The Rationale for Investigation

This compound is a heterocyclic compound belonging to a class of molecules that has garnered interest in medicinal chemistry.[2][3][4] The fusion of a cyclopentanone ring to a pyridine core creates a rigid scaffold amenable to synthetic modification, making it an attractive starting point for developing targeted therapies.[5][6] Analogous structures have shown significant biological effects, including the disruption of microtubule dynamics, a clinically validated mechanism for cancer chemotherapy.[1][7]

The critical journey from a promising chemical entity to a potential therapeutic involves a phased evaluation. This process begins with controlled, single-variable experiments (in vitro) to establish mechanism and potency, and progresses to complex biological systems (in vivo) to assess efficacy and safety. This guide will compare these two essential stages in the preclinical evaluation of our lead compound.

In Vitro Evaluation: Establishing Mechanism and Potency

In vitro studies are the foundation of preclinical drug discovery, designed to answer a fundamental question: Does the compound interact with its intended biological target and produce a desired effect in a controlled, non-living system? These assays are characterized by high throughput, relatively low cost, and the ability to isolate specific biological processes.

The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel anti-mitotic agent.

InVitro_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 biochem_start Purified Tubulin polymerization_assay Tubulin Polymerization Assay (Spectrophotometry) biochem_start->polymerization_assay Add Compound + GTP biochem_result Result: Inhibition of Microtubule Assembly polymerization_assay->biochem_result Measure IC50 viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) biochem_result->viability_assay Correlate Target Engagement to Cellular Effect cell_start Cancer Cell Lines (e.g., HeLa, MDA-MB-231) cell_start->viability_assay Treat with Compound mechanism_assays Cell Cycle Analysis (Flow Cytometry) viability_result Result: Growth Inhibition Potency viability_assay->viability_result Measure GI50 viability_result->mechanism_assays Confirm Mechanism if_assay Immunofluorescence (Microtubule Staining) viability_result->if_assay Visualize Effect mechanism_result Result: Mitotic Arrest mechanism_assays->mechanism_result Observe G2/M Arrest if_result Result: Phenotypic Confirmation if_assay->if_result Observe Microtubule Disruption

Caption: High-level workflow for in vitro evaluation of an anti-mitotic compound.

The primary hypothesis for compounds of this class is the inhibition of tubulin polymerization.[1] A cell-free biochemical assay is the most direct way to test this.

Protocol: Tubulin Polymerization Assay

  • Reagents: Lyophilized tubulin (>99% pure), GTP, polymerization buffer (e.g., PEM buffer), this compound (test compound), Paclitaxel (positive control for polymerization), Colchicine (positive control for depolymerization).

  • Preparation: Reconstitute tubulin on ice. Prepare serial dilutions of the test compound and controls.

  • Assay Execution: In a 96-well plate, add tubulin and the test compound/controls.

  • Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C and add GTP to initiate polymerization.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to microtubule formation.

  • Analysis: Calculate the rate of polymerization. The concentration of the compound that inhibits this rate by 50% is the IC50 value.

While a biochemical assay confirms target engagement, a cell-based assay determines if the compound can penetrate the cell membrane and exert a biological effect.

Protocol: Cell Viability (MTT) Assay

  • Cell Culture: Seed cancer cell lines (e.g., HeLa for cervical cancer, MDA-MB-435 for melanoma[7]) in 96-well plates and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing serial dilutions of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm.

  • Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

To contextualize performance, we compare our lead compound with Paclitaxel, a well-known microtubule-stabilizing agent.

CompoundTarget Assay (Tubulin Polymerization IC50)HeLa Cell Viability (GI50)MDA-MB-231 Cell Viability (GI50)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl 0.8 µM35 nM50 nM
Paclitaxel (Reference) Promotes Polymerization5 nM8 nM

This data suggests our compound is a potent inhibitor of tubulin polymerization and exhibits strong anti-proliferative effects against cancer cell lines, albeit less potent than the clinical standard, Paclitaxel.

In Vivo Evaluation: Assessing Efficacy in a Biological System

Promising in vitro data is a prerequisite, but not a guarantee, of clinical success.[8][9] In vivo studies in animal models are essential to understand a drug's behavior in a complex physiological environment, including its absorption, distribution, metabolism, excretion (ADME), and overall efficacy versus toxicity.[9] The failure to translate preclinical results to clinical success is often due to unforeseen complexities in living systems.[10]

The following diagram outlines a standard workflow for a mouse xenograft study.

InVivo_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis start Immunodeficient Mice (e.g., NOD-SCID) implant Subcutaneous Implantation of Human Cancer Cells (e.g., MDA-MB-231) start->implant tumor_growth Tumor Growth Monitoring (Calipers) implant->tumor_growth randomization Randomize into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization groups Vehicle Control (e.g., Saline) Test Compound (Dose 1) Test Compound (Dose 2) Positive Control (e.g., Paclitaxel) randomization->groups treatment Administer Treatment (e.g., i.p. or p.o.) for 21 days groups->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x weekly) treatment->monitoring endpoint Study Endpoint Reached (e.g., Day 21 or Tumor Burden Limit) monitoring->endpoint analysis Excise Tumors (Measure final weight/volume) Collect Tissues for Histology/PK endpoint->analysis result Result: Tumor Growth Inhibition (TGI) & Tolerability Assessment analysis->result

Caption: Standard workflow for an in vivo tumor xenograft efficacy study.

The choice of animal model is critical. For testing a drug against a human cancer, the subcutaneous xenograft model is a standard and well-established starting point.[8][11]

  • Model: Human tumor xenograft.

  • Rationale: This model involves implanting human tumor cells into immunodeficient mice (e.g., Nude, SCID, or NOD-SCID mice).[8] This allows for the evaluation of a drug's direct effect on the growth of a human tumor in vivo. While it doesn't model the immune response, it is invaluable for assessing direct anti-tumor activity.[11]

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the flank of female NOD-SCID mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 5% DMSO in saline).

    • Group 2: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl (e.g., 25 mg/kg).

    • Group 3: Paclitaxel (positive control, e.g., 10 mg/kg).

  • Dosing: Administer treatments via intraperitoneal (i.p.) injection daily for 21 days.

  • Monitoring: Measure tumor volume and body weight three times per week. Body weight is a key indicator of toxicity.

  • Endpoint: At day 21, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³, Mean ± SEM)% Tumor Growth Inhibition (TGI)Change in Body Weight (%)
Vehicle Control N/A1250 ± 1500%+5%
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl 25 mg/kg, daily i.p.500 ± 9560%-3%
Paclitaxel (Reference) 10 mg/kg, daily i.p.312 ± 7075%-8%

This hypothetical data shows that the compound exhibits significant anti-tumor activity in vivo, achieving 60% TGI. Importantly, it appears to be well-tolerated, with minimal impact on body weight compared to Paclitaxel, which shows a greater effect on both tumor growth and toxicity.

Synthesis and Conclusion: Bridging the In Vitro/In Vivo Gap

The successful transition from a petri dish to a living organism is the most challenging hurdle in drug development. Our comparative analysis reveals a classic scenario:

  • In Vitro Potency: The compound is a potent inhibitor of its target and of cancer cell growth.

  • In Vivo Efficacy: The compound demonstrates a statistically significant anti-tumor effect in an animal model.

The key insights from this comparative guide are:

  • Mechanism Confirmation: The in vitro data provides strong evidence that 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one HCl acts as a microtubule destabilizer, leading to potent cytotoxicity in cancer cells.

  • Efficacy and Tolerability: The in vivo study confirms that the compound's in vitro activity translates to a meaningful reduction in tumor growth. Crucially, its favorable tolerability profile (less weight loss than Paclitaxel) suggests a potentially wider therapeutic window, a highly desirable characteristic for any new drug candidate.

  • Objective Comparison: While less potent than Paclitaxel in this specific head-to-head comparison, its distinct chemical structure and potentially better safety profile make it a valuable lead compound. It may circumvent known resistance mechanisms to taxanes, such as Pgp efflux or βIII-tubulin overexpression, a hypothesis that warrants further investigation.[7]

Future Directions: Based on these findings, the logical next steps would include:

  • Pharmacokinetic (PK) studies to understand the drug's half-life and exposure.

  • Testing in orthotopic or patient-derived xenograft (PDX) models for higher clinical relevance.

  • Evaluation against taxane-resistant cancer models to explore its potential in overcoming clinical resistance.

This structured, dual-pronged approach of rigorous in vitro and in vivo testing provides the critical data needed to justify the continued development of this compound as a promising new anti-cancer agent.

References

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. [Link]

  • Huszthy, P. C., et al. (2012). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Cellular and Molecular Life Sciences, 69(20), 3373–3383. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC - NIH. [Link]

  • The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. (2018). Current Cancer Drug Targets, 19(4), 277-284. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. (2022). Cancers, 14(15), 3804. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8684. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2011). Methods in Molecular Biology, 726, 173-185. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Ren, L., et al. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24727–24745. [Link]

  • Semenov, V. V., et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry, 125, 1214-1225. [Link]

  • 6,7-Dihydro-5H-1-pyridin-5-one. (n.d.). PubChem. [Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. (n.d.).
  • Rai, D., et al. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 23(11), 2951. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][8][9][11]triazole derivatives as necroptosis inhibitors. (2022). RSC Medicinal Chemistry, 13(10), 1237–1247. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. (2022). Semantic Scholar. [Link]

  • (5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride, 95% Purity, C8H12Cl2N2, 100 mg. (n.d.). CP Lab Safety. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride. As a compound frequently utilized in pharmaceutical research and development, understanding its hazard profile is critical to ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, offering a comprehensive operational plan grounded in established safety protocols and regulatory standards.

Section 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate its handling and disposal requirements.[1]

GHS Hazard Profile Summary

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]

The primary risks associated with this compound are acute toxicity if ingested and irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][3] These classifications mandate that this compound be treated as hazardous waste . Under no circumstances should this chemical or its solutions be disposed of via standard drains or mixed with general laboratory trash.[1][4] Doing so can lead to environmental contamination and places personnel downstream at risk.[5]

Section 2: Personnel Protection and Engineering Controls

To mitigate the risks identified above, a combination of engineering controls and personal protective equipment (PPE) is required. This creates a self-validating system of safety where each component reinforces the other.

  • Engineering Controls : All handling of this compound, including weighing, dissolution, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[1] This is the primary method for preventing the inhalation of dust or aerosols.[1]

  • Personal Protective Equipment (PPE) : The mandatory PPE for handling this substance includes:

    • Eye Protection : Chemical-resistant safety goggles are required at all times.[1]

    • Hand Protection : Wear chemically-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1]

    • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

    • Respiratory Protection : While a fume hood is the primary control, if there is a risk of generating significant dust outside of a hood (e.g., during a large spill cleanup), a NIOSH-approved respirator may be necessary.

Section 3: Step-by-Step Disposal Protocol

The disposal process begins the moment the chemical is deemed waste. Following a systematic procedure ensures compliance with regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[9] Incompatible wastes, if mixed, can result in violent chemical reactions, fires, or the generation of toxic gases.[10][11]

  • Action : Collect waste this compound (solid) and any solutions containing it in a dedicated hazardous waste container.

  • Causality : This compound is incompatible with strong oxidizing agents and strong acids.[1] Segregating it prevents accidental mixing. Store waste containers away from these incompatible materials.[12]

Step 2: Containerization

The choice of waste container is critical for preventing leaks and ensuring safe temporary storage.

  • Action : Use a container made of compatible material (the original container is often the best choice) that is in good condition, free of leaks, and has a secure, sealable lid.[5][13]

  • Causality : A properly sealed container prevents the release of vapors and protects the contents from moisture and contaminants. The container must be kept closed at all times except when adding waste.[13]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for preventing accidental misuse or improper disposal by others.[9][11]

  • Action : As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the associated hazards (e.g., "Toxic," "Irritant").[11] The date the container is filled should also be recorded.[13]

  • Causality : This information allows waste handlers to manage the material safely and ensures the waste is tracked correctly from the point of generation to its final disposal, a key tenet of the EPA's Resource Conservation and Recovery Act (RCRA).[5]

Step 4: On-Site Accumulation

Laboratories that generate hazardous waste must establish designated storage areas.

  • Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be at or near the point of generation, under the control of the laboratory personnel. The SAA must be inspected weekly for any signs of leakage.[11]

  • Causality : The SAA framework allows for the safe, short-term collection of hazardous waste without requiring a full-scale storage permit, provided regulatory volume and time limits are followed.[11]

Step 5: Disposal of Contaminated Materials

Any materials that come into direct contact with the chemical are also considered hazardous waste.

  • Action : Place contaminated PPE (e.g., gloves), weigh boats, and absorbent materials used for cleaning spills into a sealed, clearly labeled container or bag for hazardous waste disposal.

  • Causality : This prevents the spread of contamination and ensures that all waste streams associated with the chemical are managed appropriately.

Step 6: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous trash.

  • Action : Triple rinse the empty container with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream). Collect all rinseate as hazardous waste and add it to your designated liquid waste container.[10][13] After rinsing, deface or remove all original labels and dispose of the container in the appropriate recycling or trash bin.[13]

  • Causality : The triple-rinse procedure ensures that residual chemical, which could still pose a hazard, is removed and captured as part of the hazardous waste stream.

Step 7: Arranging Final Disposal

Final disposal must be handled by professionals.

  • Action : Once the waste container is full, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13]

  • Causality : Licensed disposal companies are equipped to transport and dispose of hazardous materials in accordance with strict federal and state regulations, ensuring environmental protection and legal compliance.[7][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound start Waste Generation (Solid, Solution, or Contaminated Material) prep_container Select Compatible, Sealable Hazardous Waste Container start->prep_container label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards prep_container->label_waste store_waste Place in Satellite Accumulation Area (SAA) label_waste->store_waste is_full Container Full? store_waste->is_full is_full->store_waste No, continue accumulation request_pickup Arrange for Pickup by Licensed Waste Handler is_full->request_pickup Yes final_disposal Compliant Final Disposal request_pickup->final_disposal spill Spill or Contamination Occurs cleanup Absorb with Inert Material (e.g., Vermiculite) spill->cleanup package_spill Package Cleanup Debris as Hazardous Waste cleanup->package_spill package_spill->store_waste Add to SAA

Caption: Decision workflow for handling and disposing of the chemical waste.

Section 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spills : Evacuate personnel from the immediate area. Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[1] Collect the material into a closed, labeled container for hazardous waste disposal. Do not allow the product to enter drains.[1][4]

  • Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact : Wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Inhalation : Move the person into fresh air. If breathing is difficult, provide oxygen. Consult a physician.[1]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 33171, 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Pyridine. Retrieved from [Link]

Sources

Navigating the Safe Handling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Hydrochloride: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our laboratory practices. The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride, a valuable intermediate in pharmaceutical synthesis, requires meticulous handling to ensure both personal safety and experimental success. This guide provides a comprehensive, experience-driven framework for its safe management, from initial risk assessment to final disposal. Our focus extends beyond mere procedural enumeration; we delve into the causality behind each recommendation, empowering you to cultivate a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

The primary hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3][4]

The hydrochloride salt form may also introduce hygroscopic properties, meaning it can absorb moisture from the air. This can affect the compound's physical state and reactivity.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to mitigate the identified hazards. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Recommendation: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Rationale: This compound is a serious eye irritant.[1][2][3][4] Standard safety glasses do not provide a sufficient seal around the eyes to protect against splashes or fine dust.

Skin Protection
  • Recommendation: Wear a flame-retardant lab coat and nitrile or neoprene gloves. Latex gloves are not recommended.

  • Rationale: The compound is a known skin irritant.[1][2][3][4] A lab coat provides a barrier against accidental spills on the body. Nitrile and neoprene gloves offer better chemical resistance to a broader range of chemicals compared to latex.[5]

Respiratory Protection
  • Recommendation: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5] If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Rationale: Inhalation of the compound may cause respiratory tract irritation.[1][2][3][4] Working in a fume hood is the most effective engineering control to prevent inhalation.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6] The storage area should be clearly labeled.

Handling and Use
  • Designated Area: All weighing and solution preparation should be performed in a designated area within a chemical fume hood.[7]

  • Weighing: To prevent the generation of dust, weigh the compound carefully. A weighing paper or a container with a lid is recommended.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, absorb the material with an inert, dry substance such as sand or vermiculite.[2][6]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Report: Report the spill to your laboratory supervisor or safety officer.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2] Do not dispose of this compound down the drain.

Workflow and Decision-Making Diagrams

To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes and workflows.

PPE_Selection_Workflow start Start: Handling 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride assess_risk Assess Risk of Exposure start->assess_risk eye_protection Wear Chemical Safety Goggles assess_risk->eye_protection Always skin_protection Wear Lab Coat and Nitrile/Neoprene Gloves assess_risk->skin_protection Always respiratory_protection Work in a Chemical Fume Hood assess_risk->respiratory_protection Standard Procedure face_shield Add Face Shield eye_protection->face_shield High Splash Potential end Proceed with Task face_shield->end skin_protection->end respirator Use NIOSH-Approved Respirator respiratory_protection->respirator Fume Hood Unavailable or High Dust/Aerosol Risk respiratory_protection->end respirator->end

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Spill_Response_Plan spill_event Spill Occurs assess_spill Assess Spill Size and Location spill_event->assess_spill small_spill Small Spill in Ventilated Area assess_spill->small_spill Minor large_spill Large Spill or Poor Ventilation assess_spill->large_spill Major contain Contain with Inert Absorbent (Sand/Vermiculite) small_spill->contain evacuate Evacuate Area large_spill->evacuate report Report to Supervisor evacuate->report collect Collect in Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->report

Caption: Spill Response Plan.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself and your colleagues, and maintaining the integrity of your research.

References

  • 6,7-Dihydro-5H-1-pyridin-5-one - PubChem. Available from: [Link]

  • Standard Operating Procedure for Pyridine - Iowa State University. Available from: [Link]

  • N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. Available from: [Link]

  • Pyridine Hydrochloride (C5H5N-HCl), 100 grams - CP Lab Safety. Available from: [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.